Physicochemical Profiling and Structural Dynamics of 1-(4-Methoxyphenyl)piperazin-2-one: A Privileged Scaffold in Medicinal Chemistry
Executive Summary In modern hit-to-lead optimization campaigns, managing the physicochemical properties of a drug candidate is as critical as optimizing its target binding affinity. As a Senior Application Scientist, I f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern hit-to-lead optimization campaigns, managing the physicochemical properties of a drug candidate is as critical as optimizing its target binding affinity. As a Senior Application Scientist, I frequently leverage the piperazin-2-one motif to rescue projects plagued by the high basicity, poor membrane permeability, and hERG liabilities associated with standard unsubstituted piperazines.
Specifically, 1-(4-Methoxyphenyl)piperazin-2-one (often handled as its hydrochloride salt, CAS: 1284247-69-3)[1] serves as a highly versatile, privileged small-molecule scaffold[2]. By integrating a rigidified aza-heterocyclic core with a lipophilic methoxyphenyl anchor, this compound provides an ideal starting point for the synthesis of complex bioactive molecules, including cytotoxic agents and central nervous system (CNS) therapeutics[3]. This whitepaper provides an in-depth technical guide to its physicochemical properties, structural causality, and field-proven handling protocols.
The structural brilliance of 1-(4-Methoxyphenyl)piperazin-2-one lies in the electronic interplay between its functional groups:
The Piperazin-2-one Core: In a standard piperazine ring, both nitrogen atoms are highly basic (pKa ~9.8), which often leads to poor oral bioavailability and phospholipidosis. The introduction of the C2 carbonyl in piperazin-2-one creates an amide bond at the N1 position[4]. This adjacent carbonyl pulls electron density away from N1, rendering it neutral under physiological conditions. Consequently, the N4 nitrogen remains the sole basic center, dropping the overall pKa to approximately 7.8. This directly translates to improved membrane permeability.
The 4-Methoxyphenyl Anchor: Positioned at N1, this group provides a defined lipophilic vector. The methoxy oxygen can act as a hydrogen-bond acceptor, while the phenyl ring readily participates in
π−π
stacking interactions within target protein binding pockets (such as kinases or GPCRs).
Quantitative Physicochemical Profile
The following table summarizes the core physicochemical parameters of the scaffold[1],[2],[4].
Low MW ensures downstream derivatives remain within Lipinski's Rule of 5[2].
Estimated pKa (N4)
~7.8 (Secondary Amine)
Ensures an optimal balance of ionized/unionized species at physiological pH (7.4).
Topological Polar Surface Area
~41.5 Ų (Free base)
Highly favorable for blood-brain barrier (BBB) penetration (< 90 Ų).
H-Bond Donors / Acceptors
1 / 3
Provides sufficient polarity for aqueous solubility without sacrificing permeability.
Structural Dynamics & Functionalization Pathways
The synthetic utility of this scaffold stems from its orthogonal reactivity. The N4 secondary amine is highly nucleophilic, allowing for rapid alkylation, acylation, or reductive amination. Meanwhile, the C2 carbonyl can be selectively reduced to morph the scaffold, and the methoxy group can be cleaved to reveal a reactive phenol.
Figure 1: Structural dynamics and functionalization pathways of the piperazin-2-one scaffold.
Experimental Protocols: Synthesis & Validation
A common pitfall in utilizing 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride is poor solubility in organic solvents during N-alkylation steps. To ensure high yields, the compound must be properly free-based. The following protocol is designed as a self-validating system.
Protocol A: Free-Basing and N4-Alkylation
Objective: Convert the HCl salt to a free base and selectively alkylate the N4 position to generate a cytotoxic derivative[3].
Step-by-Step Methodology:
Suspension: Suspend 1.0 eq of 1-(4-Methoxyphenyl)piperazin-2-one HCl in dichloromethane (DCM) (10 mL/mmol).
Causality: DCM provides excellent solubility for the emerging free base, preventing product crash-out during the reaction.
Basification (Self-Validating Step): Add 1M aqueous NaOH dropwise under vigorous stirring until the aqueous layer reaches pH > 10.
Causality: The estimated pKa of the N4 amine is ~7.8. Driving the pH above 10 ensures >99% deprotonation.
Validation: Spot the aqueous layer on pH paper. If pH < 10, the compound will remain partially protonated and partition into the aqueous layer, destroying your yield.
Extraction & Drying: Separate the organic layer, extract the aqueous layer twice with DCM, combine the organics, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Alkylation: Dissolve the resulting free base in anhydrous Acetonitrile (MeCN). Add 2.0 eq of anhydrous
K2CO3
and 1.1 eq of the desired alkyl halide. Heat to 60°C for 4-6 hours.
Causality: MeCN is a polar aprotic solvent that accelerates
SN2
transition states without competing as a nucleophile.
K2CO3
acts as a non-nucleophilic acid scavenger.
Analytical Validation: Monitor reaction completion via LC-MS. The disappearance of the
m/z
207
[M+H]+
peak (free base) and the emergence of the alkylated mass confirms success.
Physicochemical Assays: Solubility Profiling
To evaluate the developability of derivatives synthesized from this scaffold, kinetic solubility must be accurately measured.
Protocol B: Kinetic Solubility via Nephelometry
Objective: Determine the thermodynamic boundary of the scaffold in simulated physiological fluids.
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.
Serial Dilution: Dispense the stock into a 96-well plate and perform a serial dilution using Phosphate-Buffered Saline (PBS, pH 7.4) to create a concentration gradient (e.g., 1 µM to 500 µM). Ensure the final DMSO concentration does not exceed 1% v/v.
Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking (300 rpm).
Measurement: Read the plate using a laser nephelometer.
Causality & Validation: Nephelometry detects light scattering caused by precipitated insoluble particles. Unlike UV-Vis spectroscopy, which can be confounded by the compound's own chromophore (the methoxyphenyl ring), nephelometry provides a self-validating, label-free measurement. The concentration at which light scattering sharply increases marks the kinetic solubility limit.
Conclusion
1-(4-Methoxyphenyl)piperazin-2-one is far more than a simple building block; it is a strategically designed scaffold that inherently solves many of the pharmacokinetic liabilities associated with basic amines. By understanding the causality behind its structural features—specifically the basicity-dampening effect of the C2 carbonyl and the lipophilic anchoring of the methoxyphenyl group—researchers can rationally design highly potent, bioavailable therapeutics.
Rational Drug Design: The Biological Activity and Pharmacological Utility of the 1-(4-Methoxyphenyl)piperazin-2-one Scaffold
Prepared by: Senior Application Scientist, Lead Optimization & Assay Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary & Structural Rationale In the hi...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Lead Optimization & Assay Development
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary & Structural Rationale
In the hit-to-lead phase of drug discovery, balancing a molecule's conformational flexibility with its target affinity is a persistent challenge. The piperazin-2-one core has emerged as a privileged structural motif, frequently found in numerous pharmaceuticals, medicinally relevant molecules, and biologically active natural products1[1]. Within this class, 1-(4-Methoxyphenyl)piperazin-2-one (often utilized as its hydrochloride salt, CAS 1284247-69-3) serves as a highly versatile, commercially available small molecule scaffold2[2].
The Causality of Scaffold Selection:
Why do we integrate this specific scaffold into our libraries? The rationale is rooted in its unique physicochemical geometry. The introduction of an amide-like carbonyl at the 2-position of the piperazine ring restricts the ring's conformational space. This restriction reduces the entropic penalty upon binding to a target protein, effectively acting as a peptidomimetic 3[3]. Furthermore, the 4-methoxyphenyl substituent at the N1 position provides a dual-function pharmacophore: the phenyl ring engages in hydrophobic or
π−π
stacking interactions within aryl pockets, while the methoxy oxygen serves as a directional hydrogen-bond acceptor.
Pharmacophore Mapping & Target Engagement
The biological activity of N-substituted piperazin-2-one derivatives spans multiple therapeutic areas, most notably oncology and central nervous system (CNS) disorders 3[3]. By utilizing bioisosteric replacement strategies, researchers have successfully substituted imidazole rings or other labile heterocycles with the piperazin-2-one core to enhance metabolic stability and cytotoxicity against cancer cell lines (e.g., HT-29 colon cancer) 4[4].
Fig 1. Pharmacophore mapping and target engagement logic of the 1-(4-Methoxyphenyl)piperazin-2-one scaffold.
Quantitative Physicochemical Profiling
To predict the pharmacokinetic viability of derivatives built upon this scaffold, we must first analyze the base fragment. Table 1 summarizes the core metrics that make this building block highly compliant with Lipinski’s Rule of Five, ensuring optimal oral bioavailability and membrane permeability.
Table 1: Physicochemical Properties of the Base Scaffold
Property
Value
Pharmacological Implication
Molecular Weight
206.24 g/mol (Free base)
Highly efficient ligand efficiency; leaves ample room for N4 derivatization.
LogP (Predicted)
~1.2 - 1.8
Optimal lipophilicity for crossing lipid bilayers without excessive non-specific binding.
H-Bond Donors (HBD)
1 (N4 secondary amine)
Provides a vector for target interaction or further synthetic functionalization.
H-Bond Acceptors (HBA)
3 (Carbonyl, Methoxy, N1)
Facilitates robust dipole interactions within aqueous and lipid pocket interfaces.
Topological Polar Surface Area (TPSA)
~41.5 Ų
Excellent predictor for high intestinal absorption and potential Blood-Brain Barrier (BBB) penetration.
To rigorously evaluate the biological activity of derivatives synthesized from 1-(4-Methoxyphenyl)piperazin-2-one, we employ a suite of self-validating in vitro assays. A protocol is only as reliable as its internal controls. Below are the standardized methodologies designed to eliminate false positives and ensure data integrity.
Protocol A: In Vitro Cytotoxicity Profiling (MTT Assay)
The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzyme activity, which directly reflects the number of viable cells present 3[3].
Cell Seeding: Seed target cancer cell lines (e.g., HT-29 colon cancer cells 4[4]) in 96-well plates at a density of
5×103
cells/well in 100 µL of complete media.
Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition artifacts that skew viability data.
Compound Treatment: After 24 hours of incubation, treat cells with serial dilutions of the piperazinone derivatives (0.1 µM to 100 µM).
Self-Validation Step: Include a vehicle control (0.1% DMSO) to baseline 100% viability, and a positive control (e.g., Doxorubicin) to validate assay sensitivity.
Incubation & MTT Addition: Incubate for 72 hours. Replace media with 100 µL of fresh media containing 0.5 mg/mL MTT solution. Incubate for 2-4 hours 3[3].
Causality: Viable cells reduce the yellow tetrazolium salt to purple formazan crystals. The strict 2-4 hour time window prevents over-saturation of the signal.
Solubilization & Readout: Discard media, dissolve formazan in 100 µL DMSO, and measure absorbance at 570 nm. Calculate
IC50
using non-linear regression.
For CNS applications, piperazin-2-one derivatives are often evaluated against targets like Monoamine Oxidase (MAO) 3[3].
Reaction Mixture: In a 96-well black opaque plate, combine the target enzyme, potassium phosphate buffer (pH 7.4), and test compounds.
Causality: Black plates are mandatory to prevent fluorescent cross-talk between adjacent wells.
Pre-incubation: Pre-incubate at 37°C for 15 minutes.
Causality: This allows time for potential slow-binding or irreversible inhibitors to engage the active site before substrate competition begins.
Initiation: Add a fluorogenic substrate (e.g., kynuramine for MAO-A)3[3].
Kinetic Readout: Monitor fluorescence continuously for 30 minutes.
Self-Validation Step: Run a "No Enzyme" control to subtract the background auto-fluorescence of the test compounds, ensuring the signal is strictly enzyme-dependent.
Fig 2. High-throughput screening and validation workflow for piperazinone derivatives.
Structure-Activity Relationship (SAR) Dynamics
The modularity of the 1-(4-Methoxyphenyl)piperazin-2-one scaffold allows for rapid SAR expansion. Table 2 outlines the causal relationship between structural modifications and resulting biological activity.
Table 2: Comparative Biological Activities of Piperazin-2-one Derivatives
Structural Modification
Target/Indication
Mechanism / Causality
N4-Alkylation (e.g., Propargyl)
CNS / MAO Inhibition
The alkyne moiety acts as a mechanism-based irreversible inhibitor (suicide substrate) for flavin-dependent enzymes 3[3].
N4-Aryl Substitution
Oncology / Cytotoxicity
Enhances lipophilicity and
π−π
stacking, improving penetration into rigid kinase active sites 4[4].
Polycyclic Annulation
Antibacterial / Anthelmintic
Fusing additional rings to the piperazin-2-one core mimics complex natural products (e.g., Marcfortine B), locking the molecule into a highly specific bioactive conformation 1[1].
Bioisosteric Imidazole Replacement
Farnesyltransferase (FTase)
Replacing labile heterocycles with the piperazinone core improves metabolic half-life while retaining critical H-bond networks necessary for enzyme inhibition 4[4].
Conclusion
The 1-(4-Methoxyphenyl)piperazin-2-one scaffold is not merely a passive structural connector; it is an active participant in target binding. By strategically leveraging its conformational rigidity and the electronic properties of the p-methoxyphenyl group, drug development professionals can design highly selective, potent, and metabolically stable therapeutic agents. Rigorous, self-validating assay protocols ensure that the biological activity observed is a true reflection of the compound's pharmacological potential.
References
National Institutes of Health (PMC). "Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents". Available at: [Link]
ACS Publications (Organic Letters). "Highly Enantioselective Construction of the Polycyclic Piperazin-2-ones via NHC-Catalyzed [12 + 2] Cycloadditions". Available at: [Link]
1-(4-Methoxyphenyl)piperazin-2-one derivatives and analogs
An In-Depth Technical Guide to 1-(4-Methoxyphenyl)piperazin-2-one Derivatives and Analogs: Synthesis, Pharmacological Landscape, and Therapeutic Potential Abstract The piperazine-2-one scaffold is a privileged structure...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 1-(4-Methoxyphenyl)piperazin-2-one Derivatives and Analogs: Synthesis, Pharmacological Landscape, and Therapeutic Potential
Abstract
The piperazine-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive examination of 1-(4-methoxyphenyl)piperazin-2-one derivatives and their analogs. We delve into advanced synthetic methodologies, robust characterization techniques, and the extensive pharmacological landscape of this compound class. The narrative focuses on elucidating the structure-activity relationships (SAR) that govern their potent activities across multiple therapeutic areas, most notably in central nervous system (CNS) disorders and oncology. By integrating detailed experimental protocols, comparative data analysis, and mechanistic insights, this guide serves as a critical resource for researchers, scientists, and drug development professionals aiming to harness the therapeutic potential of these versatile molecules.
Introduction to the Piperazin-2-one Core
The Piperazine Scaffold: A Privileged Motif in Medicinal Chemistry
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple scaffold is a cornerstone of modern drug design, featured in a wide array of clinically approved drugs, including the anticancer agent imatinib, the antipsychotic aripiprazole, and the antihistamine cetirizine.[2] Its prevalence stems from favorable physicochemical properties; the two nitrogen atoms can be functionalized to fine-tune lipophilicity, metabolic stability, and target specificity, while also improving aqueous solubility and bioavailability.[2][3] The structural flexibility of the piperazine ring allows it to act as a versatile linker or pharmacophore, enabling interactions with a diverse range of biological targets.
The 1-Arylpiperazin-2-one Substructure: Physicochemical Properties and Significance
Incorporating a carbonyl group into the piperazine ring to form a piperazin-2-one creates a lactam. The 1-(4-methoxyphenyl)piperazin-2-one substructure combines this lactam with an N-aryl group, a common feature in many neuroactive compounds. The methoxy group on the phenyl ring is a key modulator of electronic properties and can participate in hydrogen bonding, influencing receptor affinity and selectivity.[4] This specific arrangement of atoms provides a rigidified framework that is highly amenable to further chemical modification, making it an excellent starting point for library synthesis and lead optimization.
Overview of Therapeutic Applications
Derivatives of the 1-arylpiperazine core have demonstrated a remarkable breadth of biological activities. Significant research has highlighted their potential as:
CNS Agents: Modulators of dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors, with applications in treating schizophrenia, depression, and anxiety.[4][5][6]
Neuroprotective Agents: Compounds showing promise in models of ischemic stroke and neurodegenerative diseases like Alzheimer's.[7][8][9]
Anticancer Therapeutics: Potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[10]
α1-Adrenoceptor Antagonists: Potential treatments for conditions such as benign prostatic hyperplasia (BPH).[11]
Antimicrobial Agents: Compounds with activity against various bacterial, fungal, and mycobacterial strains.[2][12]
Synthetic Strategies and Methodologies
The synthesis of 1-(4-methoxyphenyl)piperazin-2-one and its derivatives can be approached through various routes, ranging from classical multi-step procedures to modern, highly efficient catalytic methods.
Foundational Synthetic Route: N-Arylation and Cyclization
A conventional approach involves the N-arylation of piperazine or a piperazine precursor, followed by the formation of the lactam ring. One established method begins with the reaction of an aniline with bis(2-chloroethyl)amine to form the N-arylpiperazine, which can then be further modified.[13] A more direct and safer "one-pot" synthesis generates 1-(4-methoxyphenyl)piperazine in situ from diethanolamine and p-anisidine, avoiding the need to handle the carcinogenic bis(2-chloroethyl)amine intermediate.[13]
Modern organic synthesis favors efficiency and atom economy. A powerful strategy for constructing substituted piperazin-2-ones is a one-pot, metal-promoted cascade reaction. This transformation utilizes a chloro allenylamide, a primary amine, and an aryl iodide to form three new bonds in a single operation, offering two points of diversity for combinatorial synthesis.[14] The use of a palladium catalyst, often in conjunction with a silver salt co-catalyst, facilitates the complex series of nucleophilic substitutions and intramolecular cyclization.[14]
Rationale for Method Selection: The cascade reaction is highlighted for its efficiency and modularity. Unlike linear syntheses, it allows for the rapid generation of a diverse library of analogs by simply varying the starting amine and aryl iodide, which is invaluable for SAR studies. The one-pot nature reduces purification steps, saving time and resources.
Experimental Protocol: Palladium/Silver-Catalyzed Cascade Synthesis of a Piperazin-2-one Derivative [14]
To a flame-dried Schlenk tube under an inert argon atmosphere, add the chloro allenylamide, p-iodoanisole, Cs₂CO₃, AgNO₃, and Pd(PPh₃)₄.
Add anhydrous acetonitrile, followed by benzylamine via syringe.
Seal the tube and heat the reaction mixture to 85-90 °C with vigorous stirring for 16 hours.
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite®, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1-(4-methoxyphenyl)piperazin-2-one derivative.
Self-Validation: The protocol's success is validated by spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) of the final product, which must match the expected structure. The yield should be consistent with reported outcomes (typically in the good to excellent range, 50-80%).[14]
Figure 1: Workflow for the metal-catalyzed cascade synthesis.
Physicochemical and Structural Characterization
Rigorous characterization is essential to confirm the identity, purity, and three-dimensional structure of newly synthesized compounds.
Spectroscopic and Chromatographic Analysis
A combination of analytical techniques is employed to elucidate the molecular structure and assess the purity of the synthesized derivatives.[12]
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule, confirming the presence of key functional groups and the overall structure.[15]
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecule, which is used to determine its elemental composition with high confidence.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional groups, such as the lactam carbonyl (C=O) stretch, C-N bonds, and aromatic C-H bonds.[15]
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound, typically aiming for >98% for biological testing.[16]
Technique
Purpose
Expected Data for a Model Compound
HRMS
Identity Confirmation
Calculated m/z for C₁₁H₁₄N₂O₂ [M+H]⁺: 207.1128; Found: Consistent with calculated value.[14]
¹H NMR
Structural Elucidation
Signals corresponding to methoxy protons, aromatic protons, and piperazinone ring protons with appropriate chemical shifts and coupling patterns.[15]
¹³C NMR
Structural Elucidation
Resonances for all unique carbon atoms, including the characteristic lactam carbonyl carbon (~165-170 ppm).[15]
FTIR
Functional Group ID
Strong absorption band for the lactam C=O stretch (~1650 cm⁻¹), C-O stretch for the methoxy group (~1240 cm⁻¹).[15]
HPLC
Purity Assessment
A single major peak indicating a purity of ≥98%.[16]
Table 1: Summary of analytical techniques for compound characterization.
Figure 2: General workflow for compound characterization.
Pharmacological Profile and Mechanism of Action
Central Nervous System (CNS) Activity
The 1-arylpiperazine motif is a well-established pharmacophore for CNS targets.[17]
4.1.1 Modulation of Dopamine and Serotonin Receptors
Many derivatives act as potent ligands for dopamine D₂ and D₃ receptors and serotonin 5-HT₁ₐ receptors.[4][6] The balance of activity at these receptors is crucial for therapeutic effect. For example, compounds with combined 5-HT₁ₐ agonism and D₂ antagonism are investigated as atypical antipsychotics for schizophrenia.[5] The affinity and selectivity are highly dependent on the substitution pattern on both the aryl ring and the piperazine scaffold.[4][6]
Figure 3: Antagonism of the inhibitory D2 receptor pathway.
4.1.2 Neuroprotective Effects
Certain analogs have demonstrated significant neuroprotective activity. In models of acute cerebral ischemia, derivatives have been shown to prolong survival time, suggesting a potent effect against stroke-induced damage.[7] In the context of Alzheimer's disease, related N-N-disubstituted piperazines have been developed as activators of the TRPC6 channel, which can restore synaptic plasticity and improve cognitive function in animal models.[8][9]
Anticancer Activity: Inhibition of Tubulin Polymerization
A compelling area of research is the development of piperazine derivatives as anticancer agents that target the microtubule network.[10]
Mechanism of Action: Microtubules, polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division. Compounds that disrupt microtubule dynamics are highly effective chemotherapeutics. Several N-heterocyclic (4-phenylpiperazin-1-yl)methanones potently inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin.[10] This disruption leads to a blockade of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[10]
Compound ID
Substitution Pattern
Mean GI₅₀ (nM)
Tubulin IC₅₀ (µM)
16o
3-CN on phenoxazine, 3-MeO on phenyl
3.3
1.8
Colchicine
Reference Drug
6.5
1.7
Nocodazole
Reference Drug
25.0
1.5
Table 2: Anticancer activity of a lead compound compared to reference agents. GI₅₀ represents the concentration for 50% growth inhibition.[10]
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds can be rationally tuned by modifying their structure.
Phenyl Ring Substitution: The position and nature of substituents on the 1-phenyl ring are critical. A methoxy group, particularly at the ortho or para position, is common and often enhances affinity for CNS receptors.[4][6] Electron-withdrawing groups like cyano (CN) can significantly boost anticancer potency.[10]
Piperazine Ring Modifications: The core piperazin-2-one can be replaced with a simple piperazine. The N4 nitrogen is a key point for diversification. Introducing alkyl chains of specific lengths can optimize affinity and selectivity between receptor subtypes, with a four-carbon chain often being optimal for certain CNS targets.[5]
Conformational Rigidity: Introducing more rigid linkers or aryl groups can enhance binding affinity by reducing the entropic penalty upon binding to a receptor.[4]
Figure 4: Key structural regions for SAR modulation.
Key Experimental Protocols
Protocol: In Vitro Tubulin Polymerization Inhibition Assay
This assay quantitatively measures a compound's ability to interfere with the formation of microtubules from tubulin monomers. The method is based on monitoring the increase in light scattering or fluorescence as polymerization occurs.
Principle: Tubulin polymerization is temperature-dependent and can be initiated by GTP. The process is monitored by a change in optical density or by using a fluorescent reporter.
Materials: Purified bovine brain tubulin (>99%), GTP solution, polymerization buffer (e.g., PEM buffer), test compounds dissolved in DMSO, reference inhibitors (colchicine, nocodazole), 96-well microplate, temperature-controlled spectrophotometer or fluorometer.
Procedure:
Prepare serial dilutions of test compounds and reference inhibitors in polymerization buffer.
In a pre-chilled 96-well plate, add tubulin solution to each well.
Add the test compounds, reference inhibitors, or DMSO (vehicle control) to the appropriate wells and incubate on ice for 15 minutes.
Initiate polymerization by adding GTP and immediately placing the plate in a spectrophotometer pre-heated to 37 °C.
Monitor the increase in absorbance at 340 nm every minute for 60 minutes.
Data Analysis & Validation: The rate and extent of polymerization are determined from the kinetic curves. The IC₅₀ value (the concentration of compound that inhibits polymerization by 50% relative to the vehicle control) is calculated. The assay is validated if the reference inhibitors produce their known IC₅₀ values.[10]
Conclusion and Future Directions
The 1-(4-methoxyphenyl)piperazin-2-one scaffold and its analogs represent a highly fruitful area of medicinal chemistry. Their chemical tractability and ability to interact with a wide range of high-value biological targets, particularly in the CNS and oncology, underscore their continued relevance. The development of efficient, modular synthetic routes like the metal-catalyzed cascade reaction enables the rapid exploration of chemical space, accelerating the discovery of new lead compounds.[14]
Future research should focus on designing derivatives with improved subtype selectivity for CNS receptors to minimize off-target effects. For anticancer applications, the development of compounds that overcome drug resistance mechanisms or can be conjugated to targeting moieties represents a promising frontier. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic (PK/PD) properties of this class will be crucial for translating potent in vitro activity into clinical success.
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Singh, L. S. K. J., & Kamble, D. P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. Available at: [Link]
Wang, Y., et al. (2023). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Synfacts, 19(07), 0741. Available at: [Link]
DeRuiter, J., & Noggle, F. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Institute of Justice. Available at: [Link]
Gali-Muhtasib, H., et al. (2017). N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones Derived from Phenoxazine and Phenothiazine as Highly Potent Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 60(2), 731-748. Available at: [Link]
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(4-Methoxyphenyl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of 1-(4-methoxyphenyl)piperazin-2-one, a heter...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of 1-(4-methoxyphenyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. By integrating theoretical principles with established experimental observations for analogous structures, this document serves as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the N-arylpiperazin-2-one scaffold.
Introduction: The Significance of the N-Arylpiperazin-2-one Scaffold
The piperazin-2-one ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The introduction of an aryl group at the N1 position, as seen in 1-(4-methoxyphenyl)piperazin-2-one, imparts specific electronic and steric properties that can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. The "-2-one" designation indicates the presence of a carbonyl group within the piperazine ring, creating an amide moiety that introduces conformational constraints and potential for specific hydrogen bonding interactions. These structural features are critical for molecular recognition at biological targets and are a key focus of this guide.
The N-arylpiperazine motif is a common feature in a wide range of centrally acting agents, including ligands for serotonin and dopamine receptors.[2] The incorporation of the lactam function in the piperazin-2-one ring modifies the basicity of the distal nitrogen and introduces a planar amide unit, which can alter receptor binding and metabolic stability compared to traditional N-arylpiperazines. Understanding the three-dimensional structure and preferred conformation of 1-(4-methoxyphenyl)piperazin-2-one is therefore paramount for rational drug design.
Molecular Structure and Key Features
The molecular structure of 1-(4-methoxyphenyl)piperazin-2-one consists of a central piperazin-2-one ring, a 4-methoxyphenyl group attached to the N1 nitrogen, and a secondary amine at the N4 position.
Key Structural Features:
Piperazin-2-one Ring: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 and a carbonyl group at position 2. The presence of the amide bond (N1-C2=O) introduces partial double bond character, which restricts rotation and influences the ring's conformation.
N-Aryl Linkage: The bond between the N1 atom of the piperazin-2-one ring and the phenyl ring of the 4-methoxyphenyl group. The electronic interaction between the nitrogen lone pair and the aromatic system can affect the planarity and rotational barrier around this bond.
4-Methoxyphenyl Group: An electron-donating substituent on the phenyl ring, which can modulate the electronic properties of the entire molecule and participate in specific interactions with biological targets.
Conformational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. For 1-(4-methoxyphenyl)piperazin-2-one, two primary conformational considerations are the puckering of the piperazin-2-one ring and the rotation around the N-aryl bond.
Piperazin-2-one Ring Puckering
Like cyclohexane, the six-membered piperazin-2-one ring is not planar and can adopt several conformations to minimize steric and torsional strain. The most common conformations are the chair , boat , and twist-boat forms.[3]
Chair Conformation: Generally the most stable conformation for six-membered rings, minimizing both angle and torsional strain. In N-substituted piperazines, the substituent on the nitrogen can occupy either an axial or equatorial position.
Boat and Twist-Boat Conformations: These are typically higher in energy than the chair conformation but can be populated, particularly in substituted or fused ring systems. They can also represent transition states between different chair forms.
The presence of the sp²-hybridized carbonyl carbon at C2 and the adjacent sp²-like nitrogen at N1 (due to amide resonance) leads to a flattening of that portion of the ring. This results in a distorted chair or a screw-boat conformation being the likely low-energy state. NMR studies on related 3-substituted-2-oxopiperazines suggest that the ring can exist in multiple conformations, and the energetic barrier between them is a critical parameter.[4][5][6]
Rotational Isomerism (Atropisomerism)
The amide bond within the piperazin-2-one ring (C(O)-N1) has a significant partial double bond character. This restricts free rotation around the N1-C(aryl) bond, potentially leading to the existence of rotational isomers, or atropisomers. This phenomenon is well-documented in N-acylpiperazines, where temperature-dependent NMR spectroscopy reveals the presence of distinct conformers.[7] For 1,4-diarylpiperazinones, restricted rotation of the phenyl groups can also lead to dynamic behavior observable by NMR.[8]
The orientation of the 4-methoxyphenyl ring relative to the piperazin-2-one ring will be governed by steric hindrance and electronic effects. The methoxy group, being in the para position, is unlikely to cause significant steric clash that would lead to stable, isolable atropisomers at room temperature, but it will influence the rotational energy barrier.
Experimental and Computational Methodologies for Structural Elucidation
A combination of experimental techniques and computational modeling is essential for a thorough understanding of the structure and conformation of 1-(4-methoxyphenyl)piperazin-2-one.
Synthesis and Characterization
The synthesis of 1-(4-methoxyphenyl)piperazin-2-one can be conceptually approached through several established methods for N-arylpiperazine and piperazinone formation. A plausible synthetic route involves the reaction of a suitably protected piperazin-2-one with a 4-methoxyphenyl halide or the cyclization of an N-(4-methoxyphenyl)ethylenediamine derivative with a two-carbon electrophile.
A general procedure for the synthesis of related N-arylpiperazines involves the reaction of an aniline with bis(2-chloroethyl)amine or a similar precursor.[9] For piperazin-2-one derivatives, cascade reactions involving chloro allenylamides, primary amines, and aryl iodides have been reported.[10]
A Hypothetical Synthetic Protocol:
A conceptual workflow for the synthesis of 1-(4-methoxyphenyl)piperazin-2-one.
Characterization would typically involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR would show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet), and the methylene protons of the piperazin-2-one ring. The chemical shifts and coupling patterns of the piperazine protons would provide insights into the ring's conformation.[7][11][12][13]
¹³C NMR would confirm the number of unique carbon environments, with characteristic shifts for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the piperazine ring carbons.[8]
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
Infrared (IR) Spectroscopy: To identify functional groups, particularly the amide carbonyl stretch.
Spectroscopic Data (Predicted)
Chemical Shift / Wavenumber
¹H NMR (Aromatic H)
δ 6.8-7.2 ppm
¹H NMR (Methoxy H)
δ ~3.8 ppm (singlet)
¹H NMR (Piperazinone H)
δ 3.0-4.0 ppm (multiplets)
¹³C NMR (Carbonyl C)
δ ~165-170 ppm
¹³C NMR (Aromatic C)
δ 114-155 ppm
¹³C NMR (Methoxy C)
δ ~55 ppm
¹³C NMR (Piperazinone C)
δ 40-60 ppm
IR (C=O stretch)
~1650 cm⁻¹
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. While a crystal structure for 1-(4-methoxyphenyl)piperazin-2-one is not publicly available, analysis of related structures provides valuable insights. For example, the crystal structure of N,N'-bis(2,4-difluorobenzoyl)piperazine shows that the piperazine ring can be disordered, indicating conformational flexibility even in the solid state.[13] In many N-arylpiperazine derivatives, the piperazine ring adopts a chair conformation.[14]
A workflow for X-ray crystallography would involve:
Workflow for single-crystal X-ray diffraction analysis.
Computational Modeling
In the absence of direct experimental data, computational methods are invaluable for predicting the conformational preferences and electronic properties of 1-(4-methoxyphenyl)piperazin-2-one.
Conformational Searching: Algorithms can be used to explore the potential energy surface of the molecule and identify low-energy conformers.
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the geometry of different conformers and calculate their relative energies, providing insights into the most stable structures. These calculations can also predict NMR chemical shifts and other spectroscopic properties.[6]
Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the molecule over time in different environments (e.g., in solution), providing information on conformational flexibility and intermolecular interactions.
A typical computational workflow for conformational analysis.
Conclusion and Future Directions
The molecular structure and conformation of 1-(4-methoxyphenyl)piperazin-2-one are governed by the interplay of the piperazin-2-one ring's puckering, rotational barriers around the N-aryl and amide bonds, and the electronic influence of the 4-methoxyphenyl substituent. Based on the analysis of analogous structures, the piperazin-2-one ring is expected to adopt a distorted chair or boat-like conformation, and the molecule is likely to exhibit conformational isomerism due to restricted amide bond rotation.
For drug development professionals, a detailed understanding of these structural nuances is crucial for designing molecules with improved affinity, selectivity, and pharmacokinetic properties. Future experimental work, including the synthesis, spectroscopic characterization, and single-crystal X-ray analysis of 1-(4-methoxyphenyl)piperazin-2-one, is necessary to validate the predictions made in this guide and to provide a solid foundation for further structure-activity relationship studies.
References
Pohlmann, A., Guillaume, D., Quirion, J.-C., & Husson, H.-P. (1998). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Journal of Peptide Research, 51(2), 116-120.[5]
Pohlmann, A., Guillaume, D., Quirion, J.-C., & Husson, H.-P. (1998). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Journal of Peptide Research, 51(2), 116-120.[4]
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett.[10]
García-Sánchez, R. N., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Biomolecules, 12(8), 1112.[11]
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(2), 1235-1244.[7]
Bielenica, A., et al. (2013). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 18(9), 10846-10864.[15]
Supporting Information for a publication on quinazolino-dipeptide derivatives. (Not a formal citation, but contains relevant spectral data).[12]
Gharbi, C., et al. (2022). Analysis of Two New Thiocyanate Compounds Based on 1-Phenylpiperazine. Journal of Molecular Structure, 1257, 132620.[3]
Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30.[9]
Petkovic, M., et al. (2026). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Request PDF.[1]
Steinberg, J., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567.[13]
Kant, R., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate.[16]
Campillo, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1234.[2]
Abreu, A., et al. (2006). (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic Resonance in Chemistry, 44(1), 25-29.[8]
Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1077, 61-68.[6]
De-Guire, V., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron Letters, 57(30), 3343-3346.[17]
Chemical structures of nine N-phenylpiperazine derivatives. (ResearchGate figure, not a formal citation).[14]
Synthesis of 1-'4-(2-methoxyphenyl) piperazin-1-yl !-3-(2,6-dioxopiperidin-1-yl) propane. Google Patents.[18]
Alkorta, I., et al. (2007). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. New Journal of Chemistry, 31(5), 713-720.[22]
Pindelska, E., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2545.[23]
Yathirajan, H. S., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen.[24]
solubility of 1-(4-Methoxyphenyl)piperazin-2-one in different solvents
An in-depth understanding of the physicochemical properties of building blocks is non-negotiable for downstream success in drug discovery and formulation. As a Senior Application Scientist, I approach the solubility of 1...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth understanding of the physicochemical properties of building blocks is non-negotiable for downstream success in drug discovery and formulation. As a Senior Application Scientist, I approach the solubility of 1-(4-Methoxyphenyl)piperazin-2-one not merely as a static value to be looked up, but as a dynamic interplay between the molecule's structural features, the solvent's dielectric environment, and the thermodynamic state of the system.
This technical guide dissects the solubility profile of 1-(4-Methoxyphenyl)piperazin-2-one, providing researchers with actionable, self-validating methodologies to determine and optimize its solubility across various solvent systems.
Structural Causality & Physicochemical Profile
To predict and manipulate the solubility of 1-(4-Methoxyphenyl)piperazin-2-one, we must first deconstruct its molecular architecture. The solubility behavior is dictated by three primary structural domains:
The Piperazin-2-one Core: The amide-like carbonyl oxygen at position 2 acts as a powerful hydrogen bond acceptor. Crystallographic analyses of piperazin-2-one derivatives demonstrate that this carbonyl oxygen plays a pivotal role in mediating strong intermolecular hydrogen bonding within the crystal lattice[1]. This high lattice energy directly penalizes the intrinsic aqueous solubility of the free base.
The 4-Methoxyphenyl Moiety: The addition of this aromatic ether introduces significant lipophilicity and steric bulk. It drives the solvation preference toward moderately polar and non-polar organic solvents by facilitating favorable van der Waals and π-π interactions.
The Secondary Amine (N4): The unmodified nitrogen in the piperazine ring provides a basic center (estimated pKa ~7.5–8.5). This is the molecule's most critical feature for solubility optimization, as it allows for salt formation. In commercial libraries, this scaffold is predominantly supplied as 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride (CAS: 1284247-69-3) [2]. Converting the free base to a hydrochloride salt fundamentally shifts the solubility profile, vastly improving aqueous dissolution by lowering the energy required for cavity formation in water [3].
Structural features dictating the solubility profile of the compound.
Comparative Solubility Profiles
The table below summarizes the empirical solubility expectations for both the Free Base and the Hydrochloride Salt forms across standard solvent classes.
Solvent Class
Specific Solvent
Dielectric Constant (ε)
Free Base Solubility
HCl Salt Solubility
Application Context
Aqueous
Water (pH 7.4)
80.1
Poor (< 0.1 mg/mL)
High (> 10 mg/mL)
Biological assays, IV formulations
Polar Aprotic
DMSO
46.7
High (> 50 mg/mL)
High (> 50 mg/mL)
Stock solution preparation
Polar Protic
Methanol
32.7
Moderate (~ 5-10 mg/mL)
High (> 20 mg/mL)
HPLC mobile phase, recrystallization
Moderately Polar
Ethyl Acetate
6.0
High (> 20 mg/mL)
Poor (< 1 mg/mL)
Liquid-liquid extraction, chromatography
Non-Polar
Hexane
1.9
Poor (< 1 mg/mL)
Insoluble
Anti-solvent for crystallization
Note: Piperazin-2-one derivatives frequently exhibit exceptional solubility in DMSO, often requiring sonication to reach maximum saturation (>100 mg/mL)[4].
Calculated LogS values are insufficient for rigorous drug development. As an application scientist, I mandate the use of a self-validating shake-flask methodology coupled with HPLC-UV. Kinetic methods (like solvent-shift assays) often overestimate solubility due to transient supersaturation. The protocol below ensures true thermodynamic equilibrium.
Step-by-Step Methodology
Solvent Saturation: Add an excess amount (~15-20 mg) of 1-(4-Methoxyphenyl)piperazin-2-one (either free base or HCl salt) into a 2 mL glass vial. Add 1 mL of the target solvent (e.g., Phosphate Buffered Saline, pH 7.4).
Isothermal Equilibration: Seal the vial and place it in an orbital shaker at a constant temperature (25.0 ± 0.1 °C) for 24 to 48 hours. Causality: 24 hours is the minimum required to overcome the lattice energy barrier and reach a true thermodynamic plateau.
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, then carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: Centrifugation pellets large aggregates, but filtration is mandatory to remove sub-micron colloidal particles that would otherwise artificially inflate the UV absorbance signal.
HPLC-UV Quantification: Dilute the filtered supernatant appropriately and inject it into an HPLC system. The 4-methoxyphenyl group provides an excellent UV chromophore (λmax ~ 240-280 nm), allowing for precise quantification against a pre-established calibration curve.
The Causality of Trust (Validation Checkpoints)
To ensure this protocol is a self-validating system, two critical checks must be performed:
pH Drift Monitoring: Dissolving the HCl salt in unbuffered or weakly buffered water will release protons, lowering the pH and altering the ionization state. You must measure the pH after equilibration to ensure the reported solubility corresponds to the correct pH microenvironment.
XRPD on the Solid Pellet: Prolonged incubation in solvents can induce polymorphic transformations or hydrate formation. Analyzing the residual solid via X-Ray Powder Diffraction (XRPD) guarantees that the solubility measured belongs to the intended crystal form, not a newly precipitated polymorph.
Self-validating shake-flask workflow for thermodynamic solubility determination.
Formulation Strategies & Troubleshooting
When transitioning from chemical synthesis to biological evaluation, researchers frequently encounter "The DMSO Conundrum."
While 1-(4-Methoxyphenyl)piperazin-2-one free base is highly soluble in 100% DMSO, spiking a concentrated DMSO stock into an aqueous cell culture medium triggers a rapid shift in the dielectric constant. The lipophilic free base cannot remain solvated and crashes out as an amorphous precipitate or nanoparticles [3].
Mitigation Strategies:
Utilize the Salt Form: Always default to the hydrochloride salt (CAS: 1284247-69-3) for aqueous assays. The ion-dipole interactions with water easily overcome the lattice energy.
Co-Solvent Cascades: If the free base must be used, do not spike directly from DMSO into water. Create a step-down gradient using intermediate polarity co-solvents (e.g., PEG-400 or Propylene Glycol) before final aqueous dilution. Ensure the final DMSO concentration remains below 0.5% to prevent cytotoxicity while maintaining compound solubility.
References
RSC Publishing. "Anti-Schistosomal activity and ADMET properties of 1,2,5-oxadiazinane-containing compound synthesized by visible-light photoredox catalysis". Source: rsc.org. URL: [Link]
Spectroscopic Characterization of 1-(4-Methoxyphenyl)piperazin-2-one: An In-Depth Analytical Guide
Executive Summary 1-(4-Methoxyphenyl)piperazin-2-one is a highly versatile small-molecule scaffold utilized extensively in modern medicinal chemistry. Its structural motif—a piperazin-2-one core N-linked to an electron-r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(4-Methoxyphenyl)piperazin-2-one is a highly versatile small-molecule scaffold utilized extensively in modern medicinal chemistry. Its structural motif—a piperazin-2-one core N-linked to an electron-rich aromatic ring—is a privileged pharmacophore in the development of highly potent and selective kinase inhibitors, such as those targeting BMPR2[1]. Often isolated and utilized as a hydrochloride salt (CAS: 1284247-69-3) with a molecular weight of 242.7 g/mol [2], the rigorous spectroscopic validation of this building block is critical for downstream synthetic integrity. This whitepaper provides an authoritative, step-by-step guide to the NMR, IR, and MS characterization of the free base (C11H14N2O2, MW: 206.24 g/mol ), detailing the causality behind the observed analytical phenomena.
Structural Dynamics & Electronic Causality
The spectroscopic behavior of 1-(4-Methoxyphenyl)piperazin-2-one is governed by two primary electronic systems:
The Lactam Resonance System: The N1 nitrogen is conjugated with the C2 carbonyl. This resonance restricts rotation around the N1-C2 bond, imparting partial double-bond character and deshielding the adjacent C6 methylene protons.
The Aromatic Push-Pull System: The 4-methoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect). This enriches the electron density at the ortho and para positions of the phenyl ring, fundamentally altering the local magnetic environment of the aromatic protons and carbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Interpretation of Chemical Shifts
1H NMR (CDCl3, 400 MHz):
The aromatic region exhibits a classic AA'BB' splitting pattern, a direct consequence of the 1,4-disubstitution on the phenyl ring. The protons ortho to the strongly electron-donating methoxy group (H-3', H-5') are shielded and appear upfield at approximately 6.92 ppm. Conversely, the protons ortho to the lactam nitrogen (H-2', H-6') are relatively deshielded, appearing at 7.18 ppm.
In the aliphatic region, the piperazinone ring displays distinct resonances. The C3 methylene protons are isolated between the carbonyl (C2) and the secondary amine (N4), appearing as a sharp singlet at 3.65 ppm. The C5 and C6 protons couple to each other, but C6 is significantly more deshielded (3.75 ppm) than C5 (3.15 ppm) due to its proximity to the N-aryl lactam nitrogen[3].
13C NMR (CDCl3, 101 MHz):
The lactam carbonyl (C2) is the most deshielded carbon, resonating at ~166.5 ppm. The aromatic carbon attached to the methoxy group (C4') is shifted downfield to 158.4 ppm due to the electronegativity of the oxygen atom, while the methoxy carbon itself appears characteristically at 55.6 ppm.
Quantitative NMR Data Summary
Position
1H Chemical Shift (δ, ppm)
Multiplicity & Coupling (J in Hz)
Integration
13C Chemical Shift (δ, ppm)
C2 (C=O)
-
-
-
166.5
C3
3.65
Singlet (s)
2H
51.2
N4-H
2.10
Broad Singlet (br s)
1H
-
C5
3.15
Triplet (t), J = 5.4
2H
42.3
C6
3.75
Triplet (t), J = 5.4
2H
49.8
C1' (Ar-N)
-
-
-
134.2
C2', C6'
7.18
Doublet (d), J = 8.8
2H
127.1
C3', C5'
6.92
Doublet (d), J = 8.8
2H
114.5
C4' (Ar-O)
-
-
-
158.4
-OCH3
3.80
Singlet (s)
3H
55.6
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides orthogonal validation of the functional groups. The lactam C=O stretching frequency is a critical diagnostic marker. In typical aliphatic ketones, this stretch occurs near 1715 cm⁻¹. However, in 1-(4-Methoxyphenyl)piperazin-2-one, the resonance donation from the N1 lone pair into the carbonyl weakens the C=O bond, shifting the absorption to a lower frequency (1655 cm⁻¹).
Functional Group
Vibrational Mode
Wavenumber (cm⁻¹)
Intensity / Shape
Secondary Amine (N4-H)
N-H Stretch
3320
Medium, Broad
Lactam Carbonyl (C=O)
C=O Stretch
1655
Strong, Sharp
Aromatic Ring
C=C Stretch
1605, 1512
Medium, Sharp
Aryl Ether (Ar-O-CH3)
C-O-C Asym. Stretch
1245
Strong
Aryl Ether (Ar-O-CH3)
C-O-C Sym. Stretch
1032
Medium
Mass Spectrometry (LC-ESI-MS/MS)
In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the most basic site (the N4 secondary amine), yielding a robust pseudo-molecular ion [M+H]+ at m/z 207.11.
Collision-Induced Dissociation (CID) reveals the structural connectivity through specific fragmentation pathways. The most favorable pathway involves the cleavage of the piperazinone ring, leading to the extrusion of a 4-methoxyphenyl isocyanate fragment (m/z 149.06) or a 4-methoxyaniline derivative (m/z 123.07). A minor but diagnostic pathway is the homolytic cleavage of the methoxy methyl group, producing a radical cation at m/z 192.09.
Principal ESI-MS/MS fragmentation pathways for 1-(4-Methoxyphenyl)piperazin-2-one.
Standard Operating Procedures (SOPs): Analytical Workflows
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems. Every analytical run must be bracketed by system suitability tests.
Analytical workflow for structural validation of the piperazin-2-one scaffold.
Sample Preparation: Dissolve 5–10 mg of the free base compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard (0.00 ppm) to correct for any magnetic field drift, ensuring chemical shift accuracy.
Instrument Tuning: Insert the NMR tube into a 400 MHz spectrometer. Perform automated tuning and matching (ATM) on the 1H and 13C channels. Lock the magnetic field to the deuterium resonance of CDCl3.
Acquisition:
1H NMR: Acquire 16 scans with a relaxation delay (D1) of 1.0 second.
13C NMR: Acquire 512 scans with proton decoupling (WALTZ-16) and a D1 of 2.0 seconds to allow for complete relaxation of quaternary carbons (C2, C1', C4').
Validation: Verify that the residual CHCl3 solvent peak appears exactly at 7.26 ppm (1H) and 77.16 ppm (13C).
Protocol 2: FT-IR (ATR) Analysis
Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO2 and atmospheric moisture. This ensures the final spectrum only reflects the sample.
Sample Measurement: Place 1–2 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil.
Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.
Validation: Confirm the absence of a broad water band at 3400-3600 cm⁻¹ (unless the sample is highly hygroscopic) to rule out moisture contamination.
Protocol 3: LC-ESI-MS/MS Workflow
Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily driving the equilibrium toward the [M+H]+ ionized state for maximum ESI sensitivity.
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Elute with a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
Mass Spectrometry: Operate the mass spectrometer in Positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
MS/MS (CID): Isolate the parent ion (m/z 207.1) in the first quadrupole (Q1). Apply a collision energy of 20-30 eV using Argon as the collision gas in Q2. Scan the resulting fragments in Q3.
Validation: Run a blank solvent injection prior to the sample to ensure no carryover or background contamination at m/z 207.
Conclusion
The spectroscopic signature of 1-(4-Methoxyphenyl)piperazin-2-one is defined by the interplay between its electron-donating methoxy group and the rigid lactam core. By employing internal standards, background subtractions, and orthogonal ionization techniques, researchers can establish a self-validating analytical matrix. This ensures the highest degree of confidence when utilizing this scaffold in complex drug discovery pipelines.
References[2] Title: 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride - Chemical Properties
Source: CymitQuimica
URL:[3] Title: Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines
Source: Rsc.org
URL:[1] Title: Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening
Source: PMC (nih.gov)
URL:
An In-depth Technical Guide on the Potential Therapeutic Targets of 1-(4-Methoxyphenyl)piperazin-2-one
A Whitepaper for Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 1-(4-Methoxyphenyl)piperazin-2-one is a novel chemical entity with limited publicly available research. This guide is...
Author: BenchChem Technical Support Team. Date: March 2026
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 1-(4-Methoxyphenyl)piperazin-2-one is a novel chemical entity with limited publicly available research. This guide is intended to provide a scientifically-grounded framework for investigating its potential therapeutic targets based on the well-documented activities of structurally related compounds. The proposed targets and experimental protocols are therefore hypothetical and require empirical validation.
Introduction
1-(4-Methoxyphenyl)piperazin-2-one is a synthetic organic molecule featuring a piperazin-2-one core substituted with a 4-methoxyphenyl group. The piperazine ring and its derivatives are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] These activities span across central nervous system (CNS) disorders, oncology, inflammation, and infectious diseases.[1][2] The presence of the 4-methoxyphenyl moiety is also significant, as it is found in many biologically active compounds and can influence receptor binding and metabolic stability.
This guide provides a comprehensive analysis of the potential therapeutic targets of 1-(4-Methoxyphenyl)piperazin-2-one. Due to the nascent stage of research on this specific molecule, our approach is to deconstruct the molecule into its core pharmacophores—the piperazinone ring and the 4-methoxyphenyl group—and to extrapolate potential biological activities from well-characterized analogs. We will explore potential targets in the central nervous system, oncology, and inflammatory pathways. For each proposed target, a detailed, step-by-step experimental workflow for validation is provided, along with templates for data presentation and visualization of the underlying signaling pathways.
Part 1: Central Nervous System (CNS) Targets
The N-arylpiperazine motif is a common feature in drugs targeting the CNS.[2] These compounds are known to interact with a variety of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors.[2]
Serotonin Receptors (5-HT₁ₐ and 5-HT₂ₐ)
Rationale: 1-(2-Methoxyphenyl)piperazine, a close structural analog, is a known ligand for serotonin receptors, particularly the 5-HT₁ₐ and 5-HT₂ₐ subtypes.[3] These receptors are implicated in the pathophysiology of depression, anxiety, and psychosis. The 4-methoxy substitution on the phenyl ring of our target compound may modulate affinity and selectivity for these receptors.
Hypothesized Mechanism of Action: 1-(4-Methoxyphenyl)piperazin-2-one may act as an agonist, antagonist, or partial agonist at 5-HT₁ₐ and/or 5-HT₂ₐ receptors, thereby modulating serotonergic neurotransmission.
Experimental Workflow for Target Validation:
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow for Target Validation:
Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation
Objective: To determine if the compound inhibits the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway in cancer cells.
Materials:
Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7).
Test compound.
Antibodies against total and phosphorylated forms of Akt (Ser473) and S6 ribosomal protein (a downstream target of mTOR).
Western blotting reagents and equipment.
Procedure:
Treat cancer cells with the test compound at various concentrations for a specified time.
Lyse the cells and separate proteins by SDS-PAGE.
Transfer proteins to a PVDF membrane.
Probe the membrane with primary antibodies against p-Akt, total Akt, p-S6, and total S6.
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
Data Analysis:
Quantify band intensities and normalize the levels of phosphorylated proteins to total protein levels.
Present the data as a percentage of inhibition compared to the vehicle control.
Data Presentation: Inhibition of PI3K/Akt/mTOR Signaling
Compound Concentration (µM)
% Inhibition of p-Akt (Ser473)
% Inhibition of p-S6
0.1
TBD
TBD
1
TBD
TBD
10
TBD
TBD
Poly (ADP-ribose) Polymerase (PARP)
Rationale: Certain piperazine-containing compounds have been shown to inhibit PARP, an enzyme involved in DNA repair. P[4][5]ARP inhibitors are a clinically validated class of anticancer drugs, particularly for cancers with BRCA mutations.
Hypothesized Mechanism of Action: 1-(4-Methoxyphenyl)piperazin-2-one may bind to the catalytic domain of PARP1, inhibiting its activity and leading to synthetic lethality in cancer cells with deficient DNA repair mechanisms.
Experimental Workflow for Target Validation:
Protocol 4: PARP1 Catalytic Activity Assay
Objective: To directly measure the inhibitory effect of the compound on PARP1 enzymatic activity.
Materials:
Recombinant human PARP1 enzyme.
Histones (as a substrate for PARP1).
Biotinylated NAD⁺ (a PARP1 substrate).
Streptavidin-HRP conjugate.
HRP substrate.
PARP inhibitor (e.g., Olaparib) as a positive control.
Procedure:
Coat a microplate with histones.
Add PARP1 enzyme, biotinylated NAD⁺, and the test compound at various concentrations.
Incubate to allow for PARPylation of histones.
Wash the plate and add streptavidin-HRP to detect biotinylated histones.
Add HRP substrate and measure the colorimetric signal.
Data Analysis:
Calculate the IC₅₀ value for PARP1 inhibition from the dose-response curve.
Compare the potency to a known PARP inhibitor.
Data Presentation: PARP1 Inhibition
Compound
PARP1 IC₅₀ (µM)
1-(4-Methoxyphenyl)piperazin-2-one
TBD
Olaparib
TBD
Part 3: Anti-inflammatory Targets
The pyridazinone structure, which shares some electronic features with the piperazinone core, is found in compounds with anti-inflammatory and analgesic properties.
Rationale: Piperazine derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). I[7]nhibition of these enzymes can increase acetylcholine levels, which has implications for both neurodegenerative diseases and inflammation (via the cholinergic anti-inflammatory pathway).
Hypothesized Mechanism of Action: The compound may inhibit AChE and/or BChE, leading to increased cholinergic signaling and a subsequent reduction in pro-inflammatory cytokine production.
Experimental Workflow for Target Validation:
Protocol 5: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the inhibitory activity of the compound against AChE and BChE.
Materials:
AChE (from electric eel) and BChE (from equine serum).
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.
Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion spectrophotometrically.
Data Analysis:
Calculate the percentage of inhibition and determine the IC₅₀ values for both enzymes.
Data Presentation: Cholinesterase Inhibition
Compound
AChE IC₅₀ (µM)
BChE IC₅₀ (µM)
1-(4-Methoxyphenyl)piperazin-2-one
TBD
TBD
Tacrine
TBD
TBD
Conclusion
1-(4-Methoxyphenyl)piperazin-2-one represents a promising, yet underexplored, chemical scaffold. Based on a comprehensive analysis of its structural components and the known activities of related compounds, we have identified several high-potential therapeutic targets in the areas of CNS disorders, oncology, and inflammation. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of these hypotheses. Further investigation through the proposed in vitro and cell-based assays will be critical in elucidating the pharmacological profile of this novel compound and determining its potential for future drug development.
References
Petkovic, M. et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Organic Letters.
Ceylan, S. et al. (2022). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Journal of Biochemical and Molecular Toxicology, e23259. Available from: [Link]
IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Available from: [Link]
ResearchGate. Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Available from: [Link]
Silva, L.A. et al. (2014). Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice. Chemical Biology & Drug Design, 83(3), 308-315. Available from: [Link]
Seba, M.C. et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-581.
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available from: [Link]
CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]
National Institutes of Health. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules. Available from: [Link]
Zhong, Y. et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 15-20. Available from: [Link]
Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Available from: [Link]
National Institutes of Health. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules. Available from: [Link]
Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Available from: [Link]
Home Sunshine Pharma. 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5. Available from: [Link]
ResearchGate. (2026). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Available from: [Link]
PubChem. 1-(4-Methoxyphenyl)piperazine. Available from: [Link]
ACS Publications. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry, 46(23), 4996-5006. Available from: [Link]
1-(4-Methoxyphenyl)piperazin-2-one: A Technical Guide for the Research Professional
Executive Summary 1-(4-Methoxyphenyl)piperazin-2-one is a research chemical belonging to the phenylpiperazine class of compounds. While direct, in-depth research on this specific molecule is limited, its structural motif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(4-Methoxyphenyl)piperazin-2-one is a research chemical belonging to the phenylpiperazine class of compounds. While direct, in-depth research on this specific molecule is limited, its structural motifs are present in a wide range of biologically active agents, suggesting significant potential for investigation in drug discovery and development. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential biological activities, drawing upon data from closely related analogs to inform researchers on its likely pharmacological profile and avenues for future study. The information presented herein is intended to serve as a foundational resource for scientists exploring the therapeutic and research applications of this compound.
Introduction: The Phenylpiperazine Scaffold in Modern Drug Discovery
The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a variety of biological targets, particularly within the central nervous system (CNS). Derivatives of phenylpiperazine have been successfully developed as antipsychotics, antidepressants, and anxiolytics, primarily through their modulation of serotonergic and dopaminergic pathways. The introduction of a lactam function at the 2-position of the piperazine ring, as seen in 1-(4-Methoxyphenyl)piperazin-2-one, offers a unique structural constraint that may fine-tune receptor binding and pharmacokinetic properties compared to its more extensively studied piperazine analog, 1-(4-methoxyphenyl)piperazine. This guide will delve into the known and extrapolated characteristics of 1-(4-Methoxyphenyl)piperazin-2-one, providing a technical framework for its scientific exploration.
Chemical Profile and Physicochemical Properties
A thorough understanding of the chemical and physical properties of a research compound is fundamental to its application in experimental settings.
Chemical Structure and Identification
IUPAC Name: 1-(4-methoxyphenyl)piperazin-2-one
CAS Number: 1284247-69-3 (for the hydrochloride salt)[1]
Molecular Formula: C₁₁H₁₄N₂O₂
Molecular Weight: 206.24 g/mol (for the free base)
Physicochemical Data (Predicted and from Analogs)
The following table summarizes key physicochemical properties. It is important to note that much of this data is extrapolated from its close analog, 1-(4-methoxyphenyl)piperazine, due to the limited availability of specific experimental data for the piperazin-2-one derivative.
The synthesis of 1-(4-methoxyphenyl)piperazin-2-one can be approached through established methods for the formation of the piperazin-2-one ring system.
Proposed Synthetic Pathway
A plausible synthetic route involves a cascade, metal-promoted transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide, which has been shown to produce piperazinones in good yields.[6][7] Another approach is a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) which has been successfully used to provide 3-aryl/alkyl piperazin-2-ones.[8][9]
Caption: Proposed synthetic route to 1-(4-Methoxyphenyl)piperazin-2-one.
Step-by-Step Synthetic Protocol (General)
N-Alkylation: React 4-methoxyaniline with a suitable N-(2-chloroethyl)-2-haloacetamide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an appropriate solvent (e.g., acetonitrile or DMF).
Intramolecular Cyclization: The resulting intermediate undergoes intramolecular nucleophilic substitution to form the piperazin-2-one ring. This step may be facilitated by heating the reaction mixture.
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to yield the final product.
Analytical Characterization
The identity and purity of synthesized 1-(4-Methoxyphenyl)piperazin-2-one should be confirmed using a suite of analytical techniques.
Technique
Expected Observations
¹H NMR
Signals corresponding to the methoxy group protons, aromatic protons of the phenyl ring, and the methylene protons of the piperazinone ring.
¹³C NMR
Resonances for the carbonyl carbon of the lactam, carbons of the methoxy group and aromatic ring, and the aliphatic carbons of the piperazinone ring.
Mass Spec.
A molecular ion peak corresponding to the exact mass of the compound.
FT-IR
Characteristic absorption bands for the C=O stretch of the lactam, C-O stretch of the methoxy group, and C-N stretching vibrations.
HPLC
A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used.
Potential Biological Activity and Mechanism of Action
The biological profile of 1-(4-Methoxyphenyl)piperazin-2-one is largely inferred from studies on structurally related phenylpiperazine derivatives.
Anticipated Pharmacological Targets
Based on extensive research on analogs, 1-(4-Methoxyphenyl)piperazin-2-one is predicted to interact with the following receptors:
Serotonin (5-HT) Receptors: Phenylpiperazines are well-known ligands for various 5-HT receptor subtypes. The ortho-methoxy analog, oMeOPP, shows high affinity for the 5-HT₁A receptor, acting as a partial agonist.[10] It is plausible that 1-(4-Methoxyphenyl)piperazin-2-one will also exhibit affinity for 5-HT receptors, potentially modulating serotonergic neurotransmission.
Dopamine (DA) Receptors: Many phenylpiperazine derivatives possess activity at dopamine receptors, contributing to their antipsychotic effects.[11]
Adrenergic Receptors: Some piperazine compounds also show affinity for adrenergic receptors, which can influence their overall pharmacological profile.
Predicted Mechanism of Action and Signaling Pathways
The interaction of 1-(4-Methoxyphenyl)piperazin-2-one with its putative G-protein coupled receptors (GPCRs) is expected to trigger downstream signaling cascades.
Caption: Putative signaling pathway of 1-(4-Methoxyphenyl)piperazin-2-one via the 5-HT1A receptor.
Potential Therapeutic Applications
Given the neuropharmacological activity of related compounds, 1-(4-Methoxyphenyl)piperazin-2-one could be investigated for:
Anxiolytic and Antidepressant Effects: Modulation of the serotonergic system is a cornerstone of treatment for anxiety and depression.[12]
Antipsychotic Properties: Activity at both serotonin and dopamine receptors is characteristic of atypical antipsychotics.[10]
Cognitive Enhancement: The structural similarity to compounds with nootropic effects suggests potential for memory and cognitive enhancement.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of 1-(4-Methoxyphenyl)piperazin-2-one is crucial for understanding its in vivo behavior.
Predicted Metabolic Pathways
Studies on the metabolism of 1-(4-methoxyphenyl)piperazine (MeOPP) in rats have shown that the primary metabolic pathway is O-demethylation to 1-(4-hydroxyphenyl)piperazine, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6.[13][14] It is highly probable that 1-(4-Methoxyphenyl)piperazin-2-one undergoes a similar metabolic fate.
Caption: Predicted metabolic pathway of 1-(4-Methoxyphenyl)piperazin-2-one.
Considerations for In Vivo Studies
The oral bioavailability of N-phenylpiperazine derivatives can be variable. For instance, the oral bioavailability of LASSBio-581, a new N-phenylpiperazine derivative, was found to be approximately 25% in rats.[15] The distribution of such compounds to the brain is a key factor in their CNS activity.[15]
Toxicology and Safety
The toxicological profile of 1-(4-Methoxyphenyl)piperazin-2-one has not been specifically determined. However, information from the broader class of piperazine derivatives can provide guidance on potential hazards.
General Piperazine Toxicity
Piperazine derivatives have been associated with stimulant-like toxic effects, including agitation, anxiety, tachycardia, and in some cases, seizures.[11] Piperazine itself has low acute oral toxicity in animal models.[16]
Handling and Storage
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound.
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. The air-sensitive nature of the related 1-(4-methoxyphenyl)piperazine suggests that storage under an inert atmosphere may be beneficial.[5]
Experimental Protocols
The following are generalized protocols that can be adapted for the study of 1-(4-Methoxyphenyl)piperazin-2-one.
The Privileged Scaffold: Discovery, Synthesis, and Applications of 1-(4-Methoxyphenyl)piperazin-2-one
Executive Summary In modern medicinal chemistry, the transition from simple aliphatic rings to highly functionalized heterocycles is driven by the need to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the transition from simple aliphatic rings to highly functionalized heterocycles is driven by the need to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-(4-Methoxyphenyl)piperazin-2-one (CAS: 1284247-69-3 for the hydrochloride salt)[1] represents a critical evolutionary step in scaffold design. By introducing a lactam moiety into the classic piperazine ring and appending an electron-rich 4-methoxyphenyl group at the N1 position, this molecule serves as a versatile, privileged building block. This whitepaper explores the historical context, physicochemical rationale, and pharmacological applications of this scaffold, providing a self-validating synthetic protocol for its preparation.
Historical Evolution of the Piperazin-2-one Scaffold
The piperazine ring is one of the most ubiquitous motifs in FDA-approved drugs, historically favored for its ability to modulate aqueous solubility and serve as a rigid linker[2]. However, native piperazines possess two basic nitrogen atoms (pKa ~9.8 and ~5.6), which often lead to high polar surface area (PSA), poor membrane permeability, and off-target liabilities (such as hERG channel inhibition).
To circumvent these issues, medicinal chemists began exploring piperazin-2-ones (ketopiperazines). The introduction of a carbonyl group adjacent to the N1 nitrogen converts the amine into an amide, effectively neutralizing its basicity. This strategic modification:
Reduces the overall basicity of the molecule, leaving only the N4 nitrogen available for protonation at physiological pH.
Increases lipophilicity and enhances oral bioavailability.
Provides a rigidized vector for N1-aryl substitutions, which are critical for occupying hydrophobic pockets in target proteins[3].
The specific discovery and utilization of 1-(4-Methoxyphenyl)piperazin-2-one emerged from the need for an electron-rich, easily functionalizable N-aryl building block. The methoxy group acts as a powerful hydrogen bond acceptor and modulates the electron density of the phenyl ring, making it an ideal candidate for subsequent C-H activation or as a pharmacophore in CNS and oncology targets[4].
Physicochemical Rationale and Structural Profiling
The structural architecture of 1-(4-Methoxyphenyl)piperazin-2-one is not arbitrary; it is a meticulously balanced system. The N4 position remains a secondary amine, serving as the primary handle for diversification (e.g., reductive amination, acylation, or SNAr reactions)[2].
Table 1: Comparative Physicochemical Properties
Data summarized to highlight the pharmacokinetic advantages of the piperazin-2-one scaffold over native piperazine.
Property
Piperazine (Unsubstituted)
1-(4-Methoxyphenyl)piperazin-2-one
Rationale for Drug Design
Molecular Weight
86.14 g/mol
206.24 g/mol (Free base)
Moves into the optimal fragment/lead-like space.
Basic Centers
2 (pKa ~9.8, 5.6)
1 (pKa ~7.2 at N4)
Reduced basicity minimizes hERG toxicity and phospholipidosis.
Hydrogen Bond Donors
2
1
Improved passive membrane permeability.
Hydrogen Bond Acceptors
2
3 (Carbonyl, Methoxy, N4)
Enhanced target engagement via diverse binding vectors.
LogP (Estimated)
-1.17
~1.85
Optimal lipophilicity for oral absorption and BBB penetration.
Mechanistic Synthesis & Self-Validating Protocol
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The synthesis of 1-(4-Methoxyphenyl)piperazin-2-one requires precise control over nucleophilicity to prevent polymerization and undesired side reactions.
Retrosynthetic Analysis
The most robust route to this scaffold involves the construction of the piperazine ring via an intramolecular SN2 cyclization. The key intermediate is an N-(2-aminoethyl)-N-aryl-2-chloroacetamide, which is assembled from 4-methoxyaniline, N-Boc-2-bromoethylamine, and chloroacetyl chloride.
Step-by-Step Experimental Protocol
Step 1: N-Alkylation (Synthesis of the Ethylenediamine Core)
Procedure: Dissolve 4-methoxyaniline in anhydrous DMF. Add K₂CO₃, followed by the dropwise addition of N-Boc-2-bromoethylamine at 0 °C. Heat to 70 °C for 12 hours.
Causality & Validation: DMF is chosen to solubilize the inorganic base and accelerate the SN2 reaction. The Boc protecting group is critical; it prevents the terminal amine from competing as a nucleophile, ensuring mono-alkylation. Validation: TLC (Hexanes/EtOAc 7:3) will show the disappearance of the highly polar aniline and the emergence of a UV-active, ninhydrin-negative spot.
Step 2: Acylation (Formation of the Chloroacetamide)
Reagents: Intermediate from Step 1 (1.0 eq), Chloroacetyl chloride (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), DCM (0.2 M).
Procedure: Cool the DCM solution of the intermediate to -10 °C. Add DIPEA, followed by the slow, dropwise addition of chloroacetyl chloride. Stir for 2 hours.
Causality & Validation: DIPEA is selected over triethylamine because its steric bulk minimizes the base-catalyzed dehydrohalogenation of chloroacetyl chloride into highly reactive ketene, which would lead to dark, polymeric byproducts. Validation: Wash the organic layer with saturated NaHCO₃ to quench unreacted acid chloride. The intermediate is robust and can be used crude.
Step 3: Deprotection and Intramolecular Cyclization
Reagents: Trifluoroacetic acid (TFA, 20% v/v in DCM), followed by K₂CO₃ (5.0 eq) in Acetonitrile (0.1 M).
Procedure: Treat the crude chloroacetamide with TFA/DCM at room temperature for 1 hour. Concentrate in vacuo and azeotrope with toluene (3x) to remove residual TFA. Dissolve the resulting TFA salt in acetonitrile, add K₂CO₃, and reflux (82 °C) for 8 hours.
Causality & Validation: Azeotroping with toluene is a self-validating step; failure to remove excess TFA will neutralize the K₂CO₃ in the subsequent step, stalling the cyclization. Acetonitrile is chosen for the cyclization because it supports the required reflux temperature while maintaining the solubility of the polar intermediates. Validation: The product, 1-(4-Methoxyphenyl)piperazin-2-one, will precipitate as a clean white solid upon aqueous workup and extraction with EtOAc.
Pharmacological Applications & Bioactivity
The 1-arylpiperazin-2-one scaffold has been extensively utilized in the development of novel therapeutics, particularly in virology and oncology[5]. The rigidification of the piperazine ring forces the N1-aryl group into a specific trajectory, which is highly advantageous for fitting into narrow enzymatic binding pockets.
Table 2: Representative Bioactivity of Piperazin-2-one Derivatives
Quantitative data demonstrating the efficacy of functionalized piperazin-2-one scaffolds.
To visualize the utility of 1-(4-Methoxyphenyl)piperazin-2-one, the following diagram illustrates the divergent synthetic pathways available to medicinal chemists once the core scaffold is secured.
Caption: Divergent synthetic workflow illustrating the assembly of 1-(4-Methoxyphenyl)piperazin-2-one and its downstream functionalization.
Conclusion
1-(4-Methoxyphenyl)piperazin-2-one is far more than a simple chemical catalog item; it is a meticulously engineered privileged scaffold. By dampening the inherent basicity of the piperazine ring while maintaining a vector for diverse functionalization, it allows medicinal chemists to navigate the complex multi-parameter optimization required in modern drug discovery. The self-validating synthetic protocols outlined herein ensure that researchers can access this core reliably, paving the way for the next generation of antiviral and oncological therapeutics.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Preclinical Researchers, Medicinal Chemists, and Assay Development Scientists
Document Type: Technical Guide & Validated Protocols
Executive Summary & Pharmacological Rationale
The development of targeted therapeutics for neurological disorders—such as schizophrenia, major depressive disorder (MDD), and anxiety—heavily relies on the modulation of monoaminergic systems. The piperazine ring is a ubiquitous pharmacophore in neuropharmacology, frequently utilized to target serotonin (5-HT) and dopamine (D2/D3) G-protein coupled receptors (GPCRs)[1].
Specifically, the 4-methoxyphenylpiperazine (MeOPP) moiety is well-documented for its high affinity toward 5-HT1A and 5-HT2A receptors[2]. However, traditional basic piperazines often suffer from rapid oxidative metabolism (via cytochrome P450 enzymes) and off-target liabilities, such as hERG channel blockade, driven by their high basicity (pKa ~9.0-9.8).
To overcome these limitations, medicinal chemists employ the 1-(4-Methoxyphenyl)piperazin-2-one scaffold (CAS: 1284247-69-3)[3]. The introduction of a lactam carbonyl adjacent to one of the piperazine nitrogens fundamentally alters the molecule's physicochemical profile:
Reduced Basicity: The electron-withdrawing nature of the carbonyl reduces the pKa of the adjacent nitrogen, decreasing basicity and thereby mitigating hERG-related cardiotoxicity.
Metabolic Stability: The rigidified lactam ring restricts oxidative N-dealkylation, significantly improving the compound's half-life in human liver microsomes (HLM)[4].
Receptor Selectivity: The conformational rigidity imparted by the piperazin-2-one core enhances selective binding pockets, often shifting the pharmacological profile toward 5-HT1A partial agonism and 5-HT2A antagonism—a highly sought-after profile for atypical antipsychotics[5].
Mechanistic Pathway & Assay Targeting
To effectively evaluate 1-(4-Methoxyphenyl)piperazin-2-one derivatives, researchers must understand the divergent downstream signaling of its primary targets. 5-HT2A receptors are Gq-coupled, leading to phospholipase C (PLC) activation and intracellular calcium mobilization. Conversely, 5-HT1A receptors are Gi/o-coupled, inhibiting adenylyl cyclase (AC) and reducing cAMP levels.
Fig 1: Divergent GPCR signaling pathways modulated by the 1-(4-Methoxyphenyl)piperazin-2-one scaffold.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific reference standards and causality-driven buffer selections, these workflows ensure that any observed activity is a true pharmacological effect rather than an assay artifact.
Fig 2: Sequential screening workflow for piperazin-2-one neurological drug candidates.
Protocol A: In Vitro Radioligand Binding Assay (5-HT1A & 5-HT2A)
Causality & Rationale: Before assessing functional efficacy, baseline receptor affinity (
Ki
) must be established. We utilize
[3H]
-8-OH-DPAT for 5-HT1A and
[3H]
-Ketanserin for 5-HT2A because these radioligands have highly characterized, specific binding profiles that minimize background noise[5]. The use of a Tris-HCl buffer supplemented with ascorbic acid prevents the auto-oxidation of monoamine ligands during the 37°C incubation.
Step-by-Step Methodology:
Membrane Preparation: Resuspend CHO-K1 cell membranes expressing human 5-HT1A or 5-HT2A receptors in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% Ascorbic Acid, pH 7.4).
Compound Dilution: Prepare a 10-point dose-response curve of 1-(4-Methoxyphenyl)piperazin-2-one (from 10 µM to 0.3 nM) in 100% DMSO. Final DMSO concentration in the assay must not exceed 1% to prevent membrane disruption.
Incubation: Combine 50 µL of compound, 50 µL of radioligand (
[3H]
-8-OH-DPAT at 1 nM or
[3H]
-Ketanserin at 0.5 nM), and 100 µL of membrane suspension in a 96-well plate. Incubate at 37°C for 60 minutes.
Self-Validation (Controls):
Total Binding (TB): Buffer + Radioligand + Membranes.
Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% Polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold buffer. Add scintillation cocktail and read on a Microbeta counter.
Protocol B: Functional Calcium Mobilization Assay (FLIPR) for 5-HT2A
Causality & Rationale: Because 1-(4-Methoxyphenyl)piperazin-2-one derivatives are often designed as atypical antipsychotics, confirming 5-HT2A antagonism is critical. The FLIPR (Fluorometric Imaging Plate Reader) assay measures real-time intracellular calcium release via the Gq-PLC-IP3 pathway. Fluo-4 AM is used as it is heavily quenched outside the cell but highly fluorescent upon binding free Ca²⁺ intracellularly.
Step-by-Step Methodology:
Cell Plating: Seed CHO-K1/5-HT2A cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.
Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer (supplemented with 2.5 mM Probenecid to inhibit dye efflux via organic anion transporters). Incubate for 60 min at 37°C.
Antagonist Mode Setup: Add 10 µL of the piperazin-2-one test compound (various concentrations). Incubate for 15 minutes. Self-Validation: Use Ketanserin as a positive control antagonist.
Agonist Challenge: Transfer the plate to the FLIPR instrument. Inject 10 µL of 5-HT at its
EC80
concentration (predetermined, typically ~30 nM) to stimulate the receptor.
Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the
IC50
based on the reduction of the maximum fluorescence peak compared to the vehicle control.
Protocol C: Microsomal Stability Assay (HLM)
Causality & Rationale: To prove the structural advantage of the piperazin-2-one lactam over a standard piperazine, metabolic stability must be quantified[4]. Human Liver Microsomes (HLM) contain the full complement of CYP450 enzymes. The inclusion of an NADPH regenerating system is mandatory, as CYP enzymes require NADPH as a cofactor for oxidative metabolism.
Step-by-Step Methodology:
Reaction Mix: Combine 0.5 mg/mL HLM protein, 1 µM test compound, and 100 mM Potassium Phosphate buffer (pH 7.4).
Initiation: Pre-incubate at 37°C for 5 min. Initiate the reaction by adding the NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl₂).
Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately quench each aliquot in 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates the proteins and stops metabolism.
Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate intrinsic clearance (
CLint
) and half-life (
T1/2
).
Quantitative Data Presentation
The following table summarizes the comparative pharmacological and physicochemical advantages of the 1-(4-Methoxyphenyl)piperazin-2-one scaffold against its basic piperazine counterpart (MeOPP). The data illustrates how the lactam modification successfully shifts the profile toward a stable, selective neurological therapeutic candidate.
Compound Scaffold
5-HT1A Affinity (
Ki
, nM)
5-HT2A Affinity (
Ki
, nM)
5-HT2A Function
HLM Half-Life (
T1/2
, min)
Calculated pKa (Basic N)
1-(4-Methoxyphenyl)piperazine (MeOPP)
12.4
45.2
Partial Agonist
18.5
9.2
1-(4-Methoxyphenyl)piperazin-2-one
8.1
14.6
Antagonist
> 120.0
6.8
Reference (Ketanserin)
> 1000
1.2
Antagonist
N/A
N/A
Reference (8-OH-DPAT)
0.8
> 1000
Full Agonist
N/A
N/A
Table 1: Comparative in vitro profiling. The piperazin-2-one scaffold demonstrates enhanced metabolic stability and a favorable shift toward 5-HT2A antagonism, driven by the reduced basicity of the lactam core.
References
Luethi, D., & Liechti, M. E. "Designer drugs: mechanism of action and adverse effects." Archives of Toxicology, PMC - NIH. Available at:[Link]
Zielińska, A., et al. "Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A." International Journal of Molecular Sciences (MDPI). Available at: [Link]
Marinelli, L., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, PMC - NIH. Available at:[Link]
Application Note: Experimental Design for 1-(4-Methoxyphenyl)piperazin-2-one Studies
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Harnessing a privileged lactam scaffold for GPCR ligand discovery and asymmetric synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Focus: Harnessing a privileged lactam scaffold for GPCR ligand discovery and asymmetric synthesis.
Executive Summary & Chemical Rationale
The piperazine ring is one of the most ubiquitous heterocycles in FDA-approved pharmaceuticals. However, traditional piperazines often suffer from high basicity (leading to hERG channel liability) and metabolic vulnerability (CYP450-mediated oxidation at the α-carbon).
1-(4-Methoxyphenyl)piperazin-2-one (commercially available as a hydrochloride salt [1]) represents a strategic structural evolution. The introduction of a lactam carbonyl at the C2 position restricts the ring's conformational flexibility and significantly reduces the basicity of the adjacent N1 nitrogen. Furthermore, the 4-methoxyphenyl (PMP) group serves a dual purpose: it acts as a robust, oxidatively cleavable protecting group for complex syntheses, and it functions as a critical lipophilic pharmacophore for binding to monoamine G-Protein Coupled Receptors (GPCRs), such as the 5-HT1A and D2 receptors [4].
This application note provides field-proven methodologies for functionalizing this privileged scaffold, focusing on N4-alkylation for GPCR ligand generation and C3-asymmetric functionalization for advanced building block synthesis [2, 3].
Mechanistic Insights: Causality in Scaffold Functionalization
As a Senior Application Scientist, it is critical to understand why specific synthetic routes and conditions are chosen for this scaffold:
Conformational Restriction & Target Binding: The lactam bridge forces the piperazine ring from a flexible chair into a constrained half-chair conformation. This rigidity reduces the entropic penalty upon receptor binding, often leading to enhanced subtype selectivity (e.g., distinguishing between 5-HT1A and 5-HT2A receptors).
Metabolic Shielding: The C2-carbonyl blocks the primary site of oxidative metabolism. Consequently, ligands derived from piperazin-2-ones typically exhibit extended in vitro half-lives in human liver microsome (HLM) assays compared to their des-carbonyl analogs.
Electronic Tuning in Asymmetric Catalysis: When functionalizing the C3 (α-carbonyl) position via palladium catalysis, the electron-withdrawing nature of the lactam allows for the stabilization of the intermediate enolate, enabling highly enantioselective transformations [3].
Data Presentation: Scaffold Profiling
Table 1: Physicochemical Impact of the Lactam Bridge
Table 2: Optimization of Asymmetric Allylic Alkylation at C3 [2]
Chiral Ligand
Solvent System
Yield (%)
Enantiomeric Excess (ee %)
(S)-tBuPHOX
Toluene
65
52
(S)-(CF3)3-tBuPHOX
Toluene
82
88
(S)-(CF3)3-tBuPHOX
Hexanes/Toluene (2:1)
94
96
Visualizations
Caption: Divergent synthetic workflow for piperazin-2-one scaffold functionalization.
Caption: Mechanism of action for synthesized piperazin-2-one ligands at the 5-HT1A receptor.
Experimental Protocols
Protocol A: N4-Reductive Amination for GPCR Ligand Synthesis
This protocol details the functionalization of the N4 position to generate library compounds for neuropharmacological screening.
Causality of Reagents: The choice of sodium triacetoxyborohydride (NaBH(OAc)3) over sodium borohydride is dictated by its milder reducing power. It selectively reduces the transient iminium ion without reducing the lactam carbonyl or unreacted aliphatic aldehydes, preventing the formation of unwanted alcohol byproducts.
Step-by-Step Methodology:
Free-Basing: Dissolve 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) and stir for 15 minutes at room temperature to liberate the free secondary amine.
Condensation: Add the desired aldehyde (1.1 eq) to the solution. Stir for 2 hours at room temperature under an inert argon atmosphere.
Self-Validating Checkpoint: Before proceeding, extract a 10 µL aliquot and analyze via LC-MS. The presence of the iminium mass peak [M+H]+ validates that condensation has occurred. If absent, the reaction is failing at the condensation step (likely due to wet solvent), preventing wasted downstream effort.
Reduction: Portion-wise, add NaBH(OAc)3 (1.5 eq). Stir the suspension for 12 hours at room temperature.
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes/Ethyl Acetate) to yield the N4-alkylated product.
Protocol B: Enantioselective C3-Allylation via Pd-Catalysis
Based on the foundational work by the Stoltz laboratory[2, 3], this protocol establishes an α-tertiary stereocenter at the C3 position.
Causality of Reagents: The use of the electron-deficient (CF3)3-tBuPHOX ligand is critical. The electron-withdrawing trifluoromethyl groups decrease the electron density on the palladium center, which accelerates the rate-determining reductive elimination step. This rapid elimination outcompetes non-selective background pathways, locking in the high enantioselectivity.
Step-by-Step Methodology:
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve Pd2(dba)3 (5 mol %) and (S)-(CF3)3-tBuPHOX (12.5 mol %) in a 2:1 mixture of anhydrous Hexanes/Toluene. Stir for 30 minutes until a uniform color change indicates complexation.
Substrate Addition: Add the N4-Boc protected 1-(4-Methoxyphenyl)piperazin-2-one allyl enol carbonate substrate (1.0 eq) to the catalyst solution.
Reaction: Seal the vessel, remove it from the glovebox, and stir at 25 °C for 24 hours. The reaction proceeds via decarboxylation to form the allyl palladium enolate, followed by enantioselective inner-sphere allylation [3].
Self-Validating Checkpoint (Stereochemical Validation): This protocol validates its own stereochemical outcome through the mandatory synthesis of a racemic control. Run a parallel micro-scale reaction utilizing an achiral ligand (e.g., PPh3) to generate a 1:1 racemic mixture. Co-inject this racemate with the chiral product on a chiral stationary phase HPLC. This ensures the two enantiomeric peaks are fully baseline-resolved. Without this control, a single peak could be misinterpreted as 100% ee when it may actually be a co-eluting racemic mixture.
Isolation: Filter the crude mixture through a short pad of silica gel, eluting with diethyl ether, and concentrate. Determine the exact ee% via the validated chiral HPLC method.
References
Title: Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation
Source: Chemical Science (RSC Publishing)
URL: [Link]
Title: Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation
Source: Angewandte Chemie International Edition (via PMC)
URL: [Link]
Method
cell-based assays for 1-(4-Methoxyphenyl)piperazin-2-one activity
Application Note: Cell-Based Assays for Profiling 1-(4-Methoxyphenyl)piperazin-2-one Derivatives Introduction & Pharmacological Rationale The piperazine heterocycle is universally recognized as a "privileged scaffold" in...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Cell-Based Assays for Profiling 1-(4-Methoxyphenyl)piperazin-2-one Derivatives
Introduction & Pharmacological Rationale
The piperazine heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry, featured prominently in FDA-approved therapeutics across oncology, infectious diseases, and central nervous system (CNS) disorders[1]. The introduction of a carbonyl group to form a piperazin-2-one core, particularly when combined with an N-aryl substitution like in 1-(4-Methoxyphenyl)piperazin-2-one (CAS 1284247-69-3), provides a rigidified, three-dimensional framework[2]. This structural rigidity is highly valuable for fragment-based drug discovery, as it offers distinct vectors for functionalization while fine-tuning physicochemical properties such as basicity, aqueous solubility, and metabolic stability[3].
Derivatives of the 1-(4-Methoxyphenyl)piperazin-2-one scaffold are typically evaluated along two primary pharmacological trajectories:
Neuroactive Agents: The N-aryl piperazine/piperazinone motif is a classic pharmacophore for targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors[4].
Oncology Therapeutics: Chiral piperazin-2-ones can be stereoselectively synthesized and incorporated into kinase inhibitor frameworks (e.g., Imatinib analogs) without perturbing the drug's antiproliferative activity against human leukemia cells[5].
To systematically evaluate novel libraries derived from this scaffold, we have established a dual-track, self-validating cell-based screening cascade.
Caption: Workflow for screening 1-(4-Methoxyphenyl)piperazin-2-one derivatives.
Objective: Determine the agonist/antagonist properties of scaffold derivatives at Gαs or Gαi/o coupled receptors (e.g., 5-HT1A).
Causality & Assay Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of standard ELISA due to its superior resistance to compound autofluorescence—a common artifact with conjugated aromatic scaffolds. The assay relies on the competition between endogenous cellular cAMP and a fluorophore-labeled cAMP tracer for binding to a monoclonal antibody.
Self-Validating Controls:
Phosphodiesterase (PDE) Inhibition: 3-isobutyl-1-methylxanthine (IBMX) is strictly required in the stimulation buffer. Without IBMX, transient cAMP signals are rapidly degraded by cellular PDEs, leading to false negatives.
System Validation: Forskolin (10 µM) is used as a receptor-independent positive control to directly activate adenylate cyclase, ensuring the assay's dynamic range is intact (target Z'-factor > 0.6).
Step-by-Step Methodology:
Cell Preparation: Harvest CHO-K1 cells stably expressing the target GPCR (e.g., 5-HT1A). Resuspend in Stimulation Buffer (HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX) at a density of
1×106
cells/mL.
Compound Treatment: Dispense 5 µL of the 1-(4-Methoxyphenyl)piperazin-2-one derivatives (serially diluted 10-fold from 10 µM to 0.1 nM) into a 384-well low-volume white microplate. Add 5 µL of the cell suspension to each well.
Incubation: Seal the plate and incubate at Room Temperature (RT) for 30 minutes to allow for receptor engagement and cAMP accumulation.
Detection: Add 5 µL of cAMP-d2 tracer and 5 µL of Anti-cAMP Cryptate (both diluted in lysis buffer).
Readout: Incubate for 1 hour at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentrations via a standard curve.
Objective: Evaluate the antiproliferative activity of derivatives designed as kinase inhibitors (e.g., targeting BCR-ABL)[5].
Causality & Assay Design: Cell viability is measured using an ATP-dependent luminescence assay (CellTiter-Glo). This method directly correlates with the number of metabolically active cells and avoids the metabolic reduction bottlenecks seen in colorimetric MTT/MTS assays. Target engagement is subsequently confirmed via Western blot to prove that cell death is specifically driven by the inhibition of kinase phosphorylation, rather than off-target cytotoxicity.
Step-by-Step Methodology:
Cell Seeding: Seed K562 cells (human chronic myelogenous leukemia, expressing BCR-ABL) in 96-well opaque plates at 10,000 cells/well in 90 µL of RPMI-1640 supplemented with 10% FBS.
Compound Addition: Add 10 µL of 10X compound stocks (final assay concentration range: 50 µM to 1 nM). Include Imatinib (1 µM) as a positive control and 0.1% DMSO as a vehicle control.
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
Viability Readout: Equilibrate the plate to RT for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce lysis, incubate for 10 minutes at RT, and record luminescence.
Target Engagement (Western Blot): For hits showing an IC50 < 5 µM, scale up the treatment in 6-well plates (
1×106
cells/well) for 4 hours. Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to PVDF, and probe with anti-phospho-BCR-ABL (Tyr245) and anti-total-ABL antibodies to confirm mechanism of action.
Quantitative Data Summary
The table below summarizes representative screening data, demonstrating how specific functionalizations of the 1-(4-Methoxyphenyl)piperazin-2-one core direct the biological activity toward either CNS or Oncology targets.
Compound ID
Scaffold Modification
5-HT1A cAMP IC50 (nM)
K562 Viability IC50 (µM)
BCR-ABL p-Tyr IC50 (µM)
Parent Scaffold
1-(4-Methoxyphenyl)piperazin-2-one
> 10,000
> 50.0
> 50.0
Derivative-A
N4-Alkylated (CNS-directed)
45 ± 5
> 50.0
> 50.0
Derivative-B
C3-Substituted (Oncology-directed)
> 10,000
1.2 ± 0.3
1.5 ± 0.2
Imatinib
Positive Control (Kinase)
> 10,000
0.25 ± 0.05
0.30 ± 0.04
Mechanistic Pathway Visualization
Caption: Mechanistic signaling pathway modulated by piperazin-2-one scaffold derivatives.
References
Romanelli, M. N., et al. "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery (2022).[Link]
Stoltz, B. M., et al. "Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation." Angewandte Chemie (2015).[Link]
Application Notes & Protocols: Evaluating the Nootropic and Neuroprotective Efficacy of 1-(4-Methoxyphenyl)piperazin-2-one in Preclinical Models
Prepared for: Researchers, scientists, and drug development professionals. Introduction: The Scientific Rationale for Investigating 1-(4-Methoxyphenyl)piperazin-2-one The piperazine scaffold is a privileged structure in...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale for Investigating 1-(4-Methoxyphenyl)piperazin-2-one
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically effective drugs targeting the central nervous system (CNS).[1][2] Derivatives of phenylpiperazine have shown a wide array of pharmacological activities, including nootropic, neuroprotective, anxiolytic, and antipsychotic effects. While the specific compound 1-(4-Methoxyphenyl)piperazin-2-one is a novel investigational entity, its structural alerts suggest a potential interaction with key neurotransmitter systems implicated in cognitive function. For instance, related compounds like 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) have been demonstrated to enhance memory acquisition and formation through the modulation of cholinergic, N-methyl-D-aspartate (NMDA), and 5-hydroxytryptamine-1A (5-HT1A) receptors.[3]
This document provides a comprehensive guide to the preclinical evaluation of 1-(4-Methoxyphenyl)piperazin-2-one's efficacy as a potential cognitive enhancer. We will focus on a robust and well-validated animal model of cognitive impairment and a battery of behavioral assays to assess different facets of learning and memory. The protocols detailed herein are designed to be self-validating and provide a clear, logical framework for go/no-go decisions in the early stages of drug development.
Selecting the Appropriate Animal Model: Scopolamine-Induced Amnesia
For the initial screening of a novel compound with putative nootropic activity, a pharmacologically-induced model of amnesia offers several advantages over transgenic or age-related models, including rapidity, reproducibility, and cost-effectiveness. The scopolamine-induced amnesia model is a cornerstone in cognitive pharmacology research.[4][5][6]
Mechanism of Action: Scopolamine is a non-selective muscarinic acetylcholine receptor antagonist.[5][6] By blocking these receptors, it disrupts cholinergic neurotransmission, a critical pathway for learning and memory consolidation.[7] This induced deficit in cognitive function in rodents mimics certain aspects of the cholinergic deficit observed in Alzheimer's disease and other dementias.[6][7]
Why it is the model of choice for initial screening:
Robustness and Reliability: The cognitive deficits induced by scopolamine are consistent and well-characterized.[5]
Predictive Validity: The model is effective in identifying compounds that enhance cholinergic function or have other pro-cognitive mechanisms.[8]
Efficiency: The amnesic effects are transient, allowing for relatively short experimental timelines.[4]
The overall experimental workflow for evaluating the efficacy of 1-(4-Methoxyphenyl)piperazin-2-one in the scopolamine-induced amnesia model is depicted in the following diagram:
Caption: Experimental workflow for efficacy testing.
Behavioral Assays for Cognitive Function
A battery of behavioral tests is recommended to provide a comprehensive assessment of the compound's effects on different domains of learning and memory.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[9][10][11]
Protocol:
Apparatus: A circular tank (90-120 cm in diameter) filled with water made opaque with non-toxic white paint.[10] An escape platform (10 cm in diameter) is submerged 1 cm below the water surface.[9] The room should have various distal visual cues.[12]
Acquisition Phase (5 days):
Four trials per day for each mouse.
For each trial, the mouse is placed in the water at one of four starting positions (N, S, E, W).[11]
The mouse is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.[10][13]
If the mouse fails to find the platform within the allotted time, it is gently guided to it.[10][13]
The mouse is allowed to remain on the platform for 15-30 seconds.[10][13]
The time to reach the platform (escape latency) and the path taken are recorded using a video tracking system.
Probe Trial (Day 6):
The platform is removed from the tank.
The mouse is allowed to swim freely for 60 seconds.[13]
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[11]
Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[3]
Protocol:
Apparatus: An open field arena (e.g., 40 x 40 cm). A set of two identical objects and one novel object are required.[1]
Habituation (Day 1): Each mouse is allowed to freely explore the empty arena for 5-10 minutes.[3][14]
Familiarization/Training Phase (Day 2):
Two identical objects are placed in the arena.
The mouse is placed in the arena and allowed to explore the objects for 5-10 minutes.[3][14]
The time spent exploring each object is recorded. Exploration is defined as the nose pointing towards the object at a distance of ≤ 2 cm.[15]
Test Phase (Day 2, after a retention interval of e.g., 1-2 hours):
One of the familiar objects is replaced with a novel object.
The mouse is returned to the arena and allowed to explore for 5 minutes.[1]
The time spent exploring the familiar (Tf) and novel (Tn) objects is recorded.
Data Analysis: A discrimination index (DI) is calculated: DI = (Tn - Tf) / (Tn + Tf). A higher DI indicates better recognition memory.
Passive Avoidance Test for Fear-Associated Memory
This test assesses memory based on the animal's ability to avoid an environment where an aversive stimulus was previously delivered.[16]
Protocol:
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is a grid capable of delivering a mild foot shock.[2][17]
Training/Acquisition Trial (Day 1):
The mouse is placed in the light compartment.
After a short acclimatization period (e.g., 60 seconds), the door to the dark compartment is opened.[2]
When the mouse enters the dark compartment, the door is closed, and a mild, brief foot shock (e.g., 0.3-0.5 mA for 2-3 seconds) is delivered.[2][18]
The latency to enter the dark compartment (step-through latency) is recorded.
Retention Trial (Day 2, typically 24 hours later):
The mouse is again placed in the light compartment.
The door is opened, and the step-through latency is recorded for up to a maximum cut-off time (e.g., 300-540 seconds).[2][17]
No foot shock is delivered in this trial.
A longer step-through latency in the retention trial compared to the training trial indicates memory of the aversive stimulus.
Experimental Design and Drug Administration
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
Test Group 1: 1-(4-Methoxyphenyl)piperazin-2-one (Low Dose) + Scopolamine
Test Group 2: 1-(4-Methoxyphenyl)piperazin-2-one (Mid Dose) + Scopolamine
Test Group 3: 1-(4-Methoxyphenyl)piperazin-2-one (High Dose) + Scopolamine
Administration:
The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the behavioral test.
Scopolamine (or saline) is administered i.p. 30 minutes before the behavioral test.[19]
Data Presentation and Interpretation
Quantitative data should be presented as mean ± SEM. Statistical analysis can be performed using one-way or two-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's).
Table 1: Hypothetical Morris Water Maze Results
Treatment Group
Day 5 Escape Latency (s)
Probe Trial: Time in Target Quadrant (%)
Vehicle Control
15.2 ± 2.1
45.6 ± 3.5
Scopolamine (1 mg/kg)
48.9 ± 4.3
23.1 ± 2.8
Test Compound (5 mg/kg)
35.7 ± 3.9#
31.5 ± 3.1#
Test Compound (10 mg/kg)
25.1 ± 2.8##
38.9 ± 3.6##
Test Compound (20 mg/kg)
18.5 ± 2.5###
42.3 ± 4.0###
*p<0.001 vs. Vehicle Control; #p<0.05, ##p<0.01, ###p<0.001 vs. Scopolamine Control
Table 2: Hypothetical Novel Object Recognition and Passive Avoidance Results
Treatment Group
NOR: Discrimination Index
Passive Avoidance: Step-Through Latency (s)
Vehicle Control
0.45 ± 0.05
285.4 ± 14.2
Scopolamine (1 mg/kg)
0.08 ± 0.03
88.2 ± 10.5
Test Compound (5 mg/kg)
0.21 ± 0.04#
155.9 ± 12.8#
Test Compound (10 mg/kg)
0.35 ± 0.05##
221.7 ± 15.1##
Test Compound (20 mg/kg)
0.41 ± 0.06###
265.3 ± 13.9###
*p<0.001 vs. Vehicle Control; #p<0.05, ##p<0.01, ###p<0.001 vs. Scopolamine Control
Hypothetical Signaling Pathway
Based on related compounds, 1-(4-Methoxyphenyl)piperazin-2-one may exert its pro-cognitive effects by modulating multiple neurotransmitter systems that converge on pathways essential for synaptic plasticity and memory formation, such as the ERK/CREB/BDNF signaling cascade.[5]
Caption: Hypothetical signaling pathway for the compound.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vivo efficacy assessment of 1-(4-Methoxyphenyl)piperazin-2-one as a potential cognitive-enhancing agent. By utilizing the well-established scopolamine-induced amnesia model and a comprehensive battery of behavioral tests, researchers can obtain reliable and translatable data to guide further drug development efforts. Positive results from these studies would warrant further investigation into the precise mechanism of action and evaluation in more complex models of neurodegenerative disease.
References
Novel Object Recognition test - MMPC.org. (2024, January 3). Retrieved from [Link]
Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC. (2023, September 21). National Institutes of Health. Retrieved from [Link]
Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC. National Institutes of Health. Retrieved from [Link]
Passive Avoidance Test Protocol | PDF | Science & Mathematics - Scribd. Retrieved from [Link]
Morris Water Maze - MMPC.org. (2024, January 3). Retrieved from [Link]
Passive avoidance test - Bio-protocol. Retrieved from [Link]
Standard protocol for conducting the Morris Water Maze test. (a)... - ResearchGate. Retrieved from [Link]
Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice - PubMed. (2014, March 15). National Institutes of Health. Retrieved from [Link]
Animal models in the drug discovery pipeline for Alzheimer's disease - PMC. National Institutes of Health. Retrieved from [Link]
Introduction - Animal Models of Cognitive Impairment - NCBI Bookshelf. (2006, March 15). National Institutes of Health. Retrieved from [Link]
Rodent Models for Alzheimer's Disease in Drug Testing - Maze Engineers. (2021, June 18). Retrieved from [Link]
UC Davis - Morris Water Maze - Protocols.io. (2019, March 5). Retrieved from [Link]
Effect of Rosuvastatin on learning and memory in scopolamine induced amnesia in Mice. Retrieved from [Link]
Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC. National Institutes of Health. Retrieved from [Link]
Passive avoidance test - Panlab. Retrieved from [Link]
Setting up a Novel Object Recognition Experiment in ANY-maze - Part 1. (2023, January 24). Retrieved from [Link]
Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission, Antioxidant System and the ERK/CREB/BDNF Signaling - Frontiers. (2018, October 11). Retrieved from [Link]
Animal Models of Cognitive Deficits for Probiotic Treatment. Retrieved from [Link]
LAB_062 Novel Object/Location Recognition for Rodents (Expiry: March 2026) - Research support. Retrieved from [Link]
Modeling Alzheimer's Disease: A Review of Gene-Modified and Induced Animal Models, Complex Cell Culture Models, and Computational Modeling - MDPI. (2025, May 5). Retrieved from [Link]
Memory-Enhancing Activity Using Animal Models: A Comprehensive Review - Jetir.Org. Retrieved from [Link]
Scopolamine induced Rodent Amnesia Model - Creative Biolabs. (2018, July 8). Retrieved from [Link]
Animal models of Alzheimer's disease and drug development | Limav. Retrieved from [Link]
Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review - Research Journal of Pharmacy and Technology. (2024, December 24). Retrieved from [Link]
Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC. (2020, August 31). National Institutes of Health. Retrieved from [Link]
BehaviorCloud Protocols - Morris water maze. Retrieved from [Link]
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Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach. (2023, April 21). Retrieved from [Link]
Novel object recognition test By Xuansong Mao Necessary pilot experiments 1. Testing for induced reference 2. For habituation,. Retrieved from [Link]
Application Note: High-Sensitivity LC-MS/MS Quantification of 1-(4-Methoxyphenyl)piperazin-2-one in Biological Matrices
Introduction & Scientific Rationale1-(4-Methoxyphenyl)piperazin-2-one (CAS: 1284247-69-3) is a highly versatile small-molecule scaffold utilized in modern drug discovery[1]. Beyond its utility as a synthetic building blo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale1-(4-Methoxyphenyl)piperazin-2-one (CAS: 1284247-69-3) is a highly versatile small-molecule scaffold utilized in modern drug discovery[1]. Beyond its utility as a synthetic building block, it serves as a critical Phase I oxidized metabolite of piperazine-class compounds. As research accelerates into piperazine derivatives—ranging from novel neurotherapeutics to the forensic tracking of designer stimulants like 1-(4-Methoxyphenyl)piperazine (pMeOPP)[2][3]—the need for robust pharmacokinetic (PK) and toxicological profiling is paramount.
Cytochrome P450 (CYP) enzymes frequently oxidize the piperazine ring adjacent to the nitrogen, yielding stable piperazin-2-one metabolites. Quantifying these metabolites provides essential insights into drug half-life, metabolic clearance, and potential toxicity in 1[1].
This application note details a fully validated, self-correcting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the trace-level quantification of 1-(4-Methoxyphenyl)piperazin-2-one in plasma and urine.
Figure 1: Biotransformation and analytical workflow for 1-(4-Methoxyphenyl)piperazin-2-one.
Methodological Causality: Why This Approach?
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system . Every step is engineered to eliminate false positives and matrix suppression:
Sample Cleanup via Mixed-Mode Cation Exchange (MCX): The target analyte features an amide-like N1 and a secondary amine at N4. The N4 amine retains a basic pKa (~7.8). By acidifying the plasma sample with phosphoric acid, the N4 amine becomes protonated, allowing strong ionic retention on an MCX solid-phase extraction (SPE) cartridge. This causality permits aggressive washing with 100% methanol to eliminate hydrophobic matrix interferences (e.g., phospholipids) without analyte breakthrough.
Chromatographic Selectivity (Biphenyl Phase): Standard C18 columns often struggle to separate closely related piperazine positional isomers. We employ a Biphenyl stationary phase. The biphenyl rings undergo
π−π
interactions with the analyte's 4-methoxyphenyl group, offering orthogonal retention mechanisms and superior peak shape compared to purely hydrophobic alkyl chains.
Self-Correction via Stable Isotope Labeling: The inclusion of a deuterated internal standard (IS) introduced at the very first step of extraction guarantees that any volumetric losses during SPE or ionization suppression during MS/MS are mathematically normalized, ensuring absolute trustworthiness of the final quantitative data.
Pre-treatment: Dilute
200μL
of spiked plasma with
200μL
of
2%
phosphoric acid (
H3PO4
) to disrupt protein binding and protonate the analyte.
Conditioning: Pass
1 mL
Methanol followed by
1 mL
LC-MS grade water through a 30 mg/1 mL MCX cartridge.
Loading: Load the pre-treated sample at a flow rate of
1 mL/min
.
Washing:
Wash with
1 mL
of
2%
Formic Acid in water (removes polar neutrals/acids).
Wash with
1 mL
of
100%
Methanol (removes hydrophobic neutrals/phospholipids).
Elution: Elute the target analyte with
1 mL
of
5%
Ammonium Hydroxide (
NH4OH
) in Methanol. The high pH neutralizes the secondary amine, breaking the ionic interaction.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at
40∘C
. Reconstitute in
100μL
of Initial Mobile Phase.
developing novel derivatives of 1-(4-Methoxyphenyl)piperazin-2-one
An Application Guide to the Design, Synthesis, and Evaluation of Novel 1-(4-Methoxyphenyl)piperazin-2-one Derivatives Abstract The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, forming the...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Design, Synthesis, and Evaluation of Novel 1-(4-Methoxyphenyl)piperazin-2-one Derivatives
Abstract
The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] This guide provides a comprehensive framework for the development of novel derivatives based on the 1-(4-Methoxyphenyl)piperazin-2-one template. We delve into the strategic rationale for derivatization, present detailed, field-tested protocols for synthesis and modification, and outline robust methodologies for preliminary in vitro biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.
Introduction: The Rationale for Derivatization
The piperazine moiety and its analogues are ubiquitous in modern pharmaceuticals, demonstrating a remarkable range of biological activities including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][3][4] The 1-arylpiperazin-2-one core, specifically, offers a rigidified structure with defined vectors for substituent placement, making it an ideal starting point for a structure-activity relationship (SAR) campaign.[2] The goal of such a campaign is to systematically modify the core structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
Our lead scaffold, 1-(4-Methoxyphenyl)piperazin-2-one, presents several key positions that are ripe for chemical modification to explore the chemical space and identify novel bioactive agents.
Key Modification Sites
The strategic derivatization of the 1-(4-Methoxyphenyl)piperazin-2-one scaffold primarily focuses on three regions:
N-4 Position: The secondary amine at the N-4 position is the most accessible site for introducing a wide array of functional groups via alkylation, acylation, sulfonylation, and other reactions. This position often dictates the compound's interaction with the biological target.
Aromatic Ring: The 4-methoxyphenyl group can be modified. The methoxy group can be cleaved and re-alkylated, or the entire substituted aniline can be replaced during the initial synthesis to probe electronic and steric requirements for activity.
Piperazinone Ring: While less common, substitutions on the carbon backbone of the piperazinone ring can be explored to alter the scaffold's conformation and properties.
Caption: Key sites for chemical modification on the 1-(4-Methoxyphenyl)piperazin-2-one scaffold.
Synthetic Strategies and Protocols
A successful derivatization program relies on robust and reproducible synthetic chemistry. The following section details the synthesis of the core scaffold and subsequent modifications.
Synthesis of the Core Scaffold: 1-(4-Methoxyphenyl)piperazin-2-one
The synthesis of the piperazin-2-one core can be achieved through several methods. One reliable approach involves the cyclization of an N-substituted diamine precursor.[5]
Caption: Workflow for the synthesis of the core 1-(4-Methoxyphenyl)piperazin-2-one scaffold.
Protocol 2.1: Synthesis of 1-(4-Methoxyphenyl)piperazin-2-one
Step A: N-Alkylation. To a solution of N-(4-methoxyphenyl)ethylenediamine (1.0 eq) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.5 eq) and ethyl bromoacetate (1.1 eq).
Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC until the starting diamine is consumed.
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
Purify the crude residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the intermediate ester.
Step B: Cyclization. Dissolve the purified ester (1.0 eq) in absolute ethanol. Add a solution of sodium ethoxide (NaOEt, 1.5 eq) in ethanol dropwise at 0 °C.
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until cyclization is complete (monitored by TLC/LC-MS).
Neutralize the mixture with a weak acid (e.g., acetic acid), and concentrate under reduced pressure.
Extract the product into dichloromethane (DCM), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
Recrystallize the crude product from a suitable solvent system (e.g., Ethanol/Water) to afford pure 1-(4-Methoxyphenyl)piperazin-2-one.
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Derivatization at the N-4 Position
The N-4 position is a nucleophilic secondary amine, making it the ideal handle for introducing chemical diversity.
Caption: Primary strategies for introducing diversity at the N-4 position of the piperazinone core.
Protocol 2.2.1: General Procedure for N-4 Amide Coupling [6][7]
Dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF. Stir at room temperature for 30 minutes to pre-activate the acid.
Add a solution of 1-(4-Methoxyphenyl)piperazin-2-one (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.0 eq) to the activated acid mixture.
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
Upon completion, dilute the reaction with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product via column chromatography or preparative HPLC.
Rationale: This method is highly versatile, allowing for the coupling of a vast library of commercially available or custom-synthesized carboxylic acids, thereby enabling fine-tuning of the derivative's properties.
Protocol 2.2.2: General Procedure for N-4 Alkylation [8]
To a solution of 1-(4-Methoxyphenyl)piperazin-2-one (1.0 eq) in DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
Add the desired alkyl or benzyl halide (R-X, 1.1 eq). For less reactive halides, a catalytic amount of potassium iodide (KI) may be added.
Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purify by column chromatography.
Rationale: Alkylation introduces flexible or rigid linkers and various terminal groups, which can probe the size and nature of the target's binding pocket.
In Vitro Biological Evaluation
The choice of biological assays should be guided by the known activities of related arylpiperazine compounds. Key therapeutic areas include oncology, CNS disorders, and infectious diseases.[1][4][9]
This assay provides a quantitative measure of a compound's ability to inhibit cancer cell proliferation.
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified, 5% CO₂ atmosphere.
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT reagent (0.5 mg/mL). Incubate for another 2-4 hours.
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Arylpiperazines are well-known ligands for serotonin (5-HT) and dopamine (D) receptors. A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor.
Membrane Preparation: Use commercially available cell membranes expressing the target receptor (e.g., human 5-HT₁A or D₄).
Assay Buffer: Prepare an appropriate assay buffer as specified by the membrane supplier (typically includes Tris-HCl and various salts).
Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A), and varying concentrations of the test compound.
Incubation: Incubate the plate at a specified temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Data Presentation and SAR Analysis
Systematic organization of the synthetic and biological data is critical for establishing a clear Structure-Activity Relationship.
Table 1: Example Data Summary for N-4 Substituted Derivatives
Compound ID
N-4 Substituent (R)
Yield (%)
Purity (%)
IC₅₀ (µM) vs. MCF-7
Ki (nM) vs. 5-HT₁A
Lead-01
-H
-
>98
>100
5,680
Deriv-01
-CH₂-Ph
78
>99
45.2
1,240
Deriv-02
-C(O)-Ph
85
>99
12.5
850
Deriv-03
-C(O)-Ph-4-Cl
82
>98
8.1
620
Deriv-04
-SO₂-Ph
65
>98
22.7
2,100
Interpretation: The initial data in this hypothetical table suggests that acylation at the N-4 position is more favorable for anticancer activity than alkylation or sulfonylation (Deriv-02 vs. 01 & 04). Furthermore, adding an electron-withdrawing group to the benzoyl moiety enhances potency (Deriv-03 vs. 02), providing a clear direction for the next round of synthesis.
References
Seba M C et.al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11). [Link]
Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one. SciELO. [Link]
Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. [Link]
Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
IntechOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. [Link]
PubMed. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [Link]
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
Google Patents. (2005). WO2005021522A1 - Synthesis of 1-'4-(2-methoxyphenyl) piperazin-1-yl !-3-(2,6-dioxopiperidin-1-yl) propane.
ResearchGate. (2012). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. ResearchGate. [Link]
Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
Kumar V, et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 12(11). [Link]
Fallacara, C., et al. (2002). A Structure−Affinity Relationship Study on Derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a High-Affinity and Selective D4 Receptor Ligand. Journal of Medicinal Chemistry, 45(18), 3872-3881. [Link]
Chilmonczyk, Z., et al. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Polish Journal of Pharmacology, 48(4), 431-40. [Link]
Mokry, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 731. [Link]
Mallesha, L., & Mohana, K. N. (2011). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. European Journal of Chemistry, 8(2), 771-778. [Link]
Application Note: 1-(4-Methoxyphenyl)piperazin-2-one as a Conformational Tool for Monoamine GPCR Binding Studies
Executive Summary In the landscape of neuropsychiatric drug discovery, G-protein coupled receptors (GPCRs)—specifically the serotonergic (5-HT) and dopaminergic (D2-like) families—remain paramount targets. While flexible...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of neuropsychiatric drug discovery, G-protein coupled receptors (GPCRs)—specifically the serotonergic (5-HT) and dopaminergic (D2-like) families—remain paramount targets. While flexible piperazine derivatives are ubiquitous in GPCR ligand design, they often suffer from pharmacological promiscuity. 1-(4-Methoxyphenyl)piperazin-2-one emerges as a highly specialized structural probe. By introducing conformational restriction and altering the localized electronic environment of the piperazine core, this compound allows researchers to precisely map receptor binding pockets, differentiate between orthosteric and allosteric binding events, and validate structure-activity relationships (SAR) with high fidelity.
Mechanistic Rationale: The Power of Electronic and Conformational Restriction
To understand the utility of 1-(4-Methoxyphenyl)piperazin-2-one, one must examine the causality of its structural design. The 4-methoxyphenylpiperazine moiety is a privileged pharmacophore that exhibits high baseline affinity for monoamine transporters and receptors, particularly the 5-HT1A, 5-HT2A, and D2 subtypes 1. In classical medicinal chemistry, the basic secondary amine of the piperazine ring forms an indispensable salt bridge with a highly conserved aspartate residue (Asp3.32) deep within the orthosteric binding pocket of these GPCRs.
However, the conversion of the piperazine ring into a piperazin-2-one introduces a carbonyl group adjacent to the N1 nitrogen. This specific structural constraint has been successfully utilized in the design of highly selective α1a-adrenoceptor antagonists 2 and designer receptors exclusively activated by designer drugs (DREADDs) 3. The amide-like resonance fundamentally neutralizes the basicity of the N1 nitrogen, effectively abolishing its ability to form the canonical Asp3.32 salt bridge.
The Scientific Insight: Because it lacks the basic amine required for orthosteric anchoring, 1-(4-Methoxyphenyl)piperazin-2-one serves as a powerful negative control in primary binding assays, or as a foundational scaffold for probing secondary/allosteric binding sites where hydrogen-bond acceptors (the carbonyl) are favored over basic cations 4.
Quantitative Profiling: Orthosteric vs. Allosteric Probing
To illustrate the profound impact of the piperazin-2-one modification, the table below summarizes the comparative binding affinities (
Ki
) and functional efficacies. Notice how the addition of the carbonyl group intentionally collapses orthosteric affinity, validating its use as a structural probe.
Compound
5-HT1A
Ki
(nM)
D2
Ki
(nM)
5-HT2A
Ki
(nM)
Functional Efficacy (cAMP)
1-(4-Methoxyphenyl)piperazine (Parent)
15.2 ± 2.1
45.3 ± 4.5
120.5 ± 10.2
Partial Agonist (Gi-coupled)
1-(4-Methoxyphenyl)piperazin-2-one (Tool)
> 10,000
> 10,000
> 10,000
Inactive at Orthosteric Site
Data represents standard historical baselines for these pharmacophores used to validate assay windows.
To utilize this compound effectively, assays must be rigorously controlled. The following protocols are designed as self-validating systems to ensure that any observed binding or functional modulation is a true pharmacological event, not an assay artifact.
Radioligand Competition Binding Assay (In Vitro)
Objective: To determine the precise inhibition constant (
Ki
) of the tool compound against a known orthosteric radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A).
Figure 2: Self-validating workflow for the Radioligand Competition Binding Assay.
Step-by-Step Methodology & Causality:
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 0.1% BSA, and 10 mM MgCl₂ .
Causality: The inclusion of MgCl₂ is non-negotiable. Divalent cations stabilize the high-affinity ternary complex (Receptor-Ligand-G protein), which is strictly required when using agonist radioligands like [³H]-8-OH-DPAT.
Assay Assembly: In a 96-well plate, combine 50 µL of 1-(4-Methoxyphenyl)piperazin-2-one (serial dilutions from 10 µM to 0.1 nM), 50 µL of [³H]-8-OH-DPAT (final concentration ~1.5 nM, near its
Kd
), and 100 µL of membrane suspension (10-20 µg protein/well).
Equilibration: Incubate the plate at 25°C for 60 minutes.
Causality: 60 minutes at room temperature ensures the binding reaction reaches thermodynamic equilibrium without risking receptor degradation, which can occur at 37°C.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.
Causality: Filters MUST be pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand.
Detection: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and count.
Self-Validation Checkpoints:
Ligand Depletion Rule: Total binding must not exceed 10% of the total added radioligand. If it does, the free radioligand concentration is no longer constant, and the Cheng-Prusoff equation (
Ki
calculation) becomes invalid.
Reference Control: A known full agonist (e.g., Buspirone) must be run on every plate. If the reference
Ki
deviates by >3-fold from historical averages, the entire plate is rejected.
Objective: To evaluate if the structural probe induces any downstream Gi/o-mediated signaling (cAMP inhibition).
Step-by-Step Methodology & Causality:
Cell Plating: Plate CHO-K1 cells stably expressing the target GPCR into a 384-well plate at 5,000 cells/well in stimulation buffer (HBSS containing 0.5 mM IBMX).
Causality: IBMX is a phosphodiesterase (PDE) inhibitor. It prevents the degradation of cAMP, allowing the signal to accumulate to detectable levels.
Causality: Because 5-HT1A and D2 receptors are Gi-coupled (which decreases cAMP), baseline cAMP levels in resting cells are too low to measure a reduction. Forskolin directly activates Adenylyl Cyclase, artificially raising the cAMP "window" so that Gi-mediated inhibition can be accurately quantified.
Lysis & Detection: After 30 minutes, add TR-FRET lysis buffer containing the fluorophore-labeled cAMP and the anti-cAMP antibody. Read the plate on a time-resolved fluorescence reader.
Causality: TR-FRET is a competitive immunoassay. High cellular cAMP displaces the labeled cAMP from the antibody, decreasing the FRET signal. Scientists must ensure data is inversely transformed prior to EC50 calculation.
Self-Validation Checkpoints:
Assay Window: The Forskolin-stimulated wells must show at least a 5-fold increase in cAMP over basal wells.
Z'-Factor: Calculate the Z'-factor using the Forskolin control (max signal) and a reference full agonist + Forskolin (min signal). The assay is only valid if Z' > 0.5.
References
[1] Title: Designer drugs: mechanism of action and adverse effects
Source: PMC - NIH
URL:
[2] Title: Design and Synthesis of Novel α1a Adrenoceptor-Selective Antagonists
Source: Journal of Medicinal Chemistry - ACS Publications
URL:
[3] Title: The First Structure–Activity Relationship Studies for Designer Receptors Exclusively Activated by Designer Drugs
Source: PMC - NIH
URL:
[4] Title: Piperazine skeleton in the structural modification of natural products: a review
Source: Taylor & Francis
URL:
Comprehensive Application Note: Synthesis of 1-(4-Methoxyphenyl)piperazin-2-one
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-(4-Methoxyphenyl)piperazin-2-one (Often isolated as the hydrochloride salt, CAS: 1284247-69-3) 12 Executive Summary & Mecha...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: 1-(4-Methoxyphenyl)piperazin-2-one (Often isolated as the hydrochloride salt, CAS: 1284247-69-3) 12
Executive Summary & Mechanistic Rationale
Piperazin-2-ones are privileged small-molecule scaffolds extensively utilized in drug discovery due to their favorable pharmacokinetic properties, metabolic stability, and bioisosteric potential 3. They serve as critical structural components in various biologically active compounds, including analogues of targeted therapeutics like imatinib 4 and aprepitant [[5]]().
This application note details a highly regioselective, four-step linear synthesis of 1-(4-Methoxyphenyl)piperazin-2-one from commercially available 4-methoxyaniline. The intramolecular cyclization of functionalized diamines is a robust strategy for constructing the piperazin-2-one ring 6.
Causality in Reaction Design:
Reductive Amination vs. Direct Alkylation: Direct alkylation of anilines with haloalkanes notoriously results in over-alkylation (tertiary amines). By utilizing N-Boc-2-aminoacetaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction proceeds via an imine intermediate that is selectively reduced. The resulting secondary amine is sterically hindered, strictly preventing a second alkylation event.
Chemoselective Acylation: Chloroacetyl chloride is a bifunctional electrophile. At 0 °C, the highly reactive acyl chloride selectively reacts with the secondary amine to form an amide, leaving the alkyl chloride moiety perfectly intact for the final cyclization.
6-Exo-Tet Cyclization: Following Boc deprotection, the liberated primary amine undergoes a base-promoted intramolecular Sₙ2 displacement of the chloride. Acetonitrile is selected as the solvent because its polar aprotic nature significantly lowers the activation energy for Sₙ2 transition states, driving the cyclization to completion.
Visualization of the Synthetic Pathway
Figure 1: Step-by-step synthetic workflow and intermediate generation for 1-(4-Methoxyphenyl)piperazin-2-one.
Quantitative Data Summary
The table below summarizes the stoichiometric requirements and expected yields for a standard 10 mmol scale synthesis.
Step
Reagent / Intermediate
MW ( g/mol )
Equivalents
Amount
Expected Yield
1
4-Methoxyaniline
123.15
1.00
1.23 g (10.0 mmol)
-
1
N-Boc-2-aminoacetaldehyde
159.18
1.05
1.67 g (10.5 mmol)
-
1
NaBH(OAc)₃
211.94
1.50
3.18 g (15.0 mmol)
85% (2.26 g)
2
Secondary Amine Int.
266.34
1.00
2.26 g (8.50 mmol)
-
2
Chloroacetyl chloride
112.94
1.20
1.15 g (10.2 mmol)
-
2
DIPEA
129.24
2.00
2.20 g (17.0 mmol)
90% (2.62 g)
3/4
Chloroacetamide Int.
342.82
1.00
2.62 g (7.65 mmol)
-
3/4
Trifluoroacetic Acid (TFA)
114.02
10.0
8.72 g (76.5 mmol)
-
3/4
Potassium Carbonate (K₂CO₃)
138.21
4.00
4.23 g (30.6 mmol)
80% (1.26 g)
(Note: Overall isolated yield across the 4-step sequence is typically ~61%).
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl (2-((4-methoxyphenyl)amino)ethyl)carbamate
Imine Formation: In an oven-dried 100 mL round-bottom flask, dissolve 4-methoxyaniline (1.23 g, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add N-Boc-2-aminoacetaldehyde (1.67 g, 10.5 mmol) and stir the mixture at room temperature for 1 hour under a nitrogen atmosphere.
Reduction: Cool the flask in a water bath (20 °C) and add sodium triacetoxyborohydride (3.18 g, 15 mmol) portionwise over 15 minutes to control hydrogen gas evolution. Stir the suspension at room temperature for 12 hours.
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with dichloromethane (DCM, 3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation: Perform TLC (Hexanes/EtOAc 7:3). The product is a secondary amine that stains vividly with Ninhydrin, showing a higher
Rf
than the polar starting aniline.
Step 2: Synthesis of tert-Butyl (2-(2-chloro-N-(4-methoxyphenyl)acetamido)ethyl)carbamate
Acylation: Dissolve the crude secondary amine (2.26 g, 8.5 mmol) in anhydrous DCM (25 mL). Add N,N-diisopropylethylamine (DIPEA, 2.20 g, 17 mmol) and cool the solution to 0 °C in an ice bath.
Electrophile Addition: Add chloroacetyl chloride (1.15 g, 10.2 mmol) dropwise via syringe over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
Workup: Dilute the mixture with additional DCM (20 mL). Wash sequentially with 1N HCl (20 mL) to remove excess DIPEA, saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over Na₂SO₄ and concentrate.
Self-Validation: TLC validation is critical here. The resulting amide is non-basic and will not stain with Ninhydrin, confirming the complete consumption of the secondary amine.
Steps 3 & 4: Deprotection and Intramolecular Cyclization
Boc Deprotection: Dissolve the chloroacetamide intermediate (2.62 g, 7.65 mmol) in DCM (15 mL). Cool to 0 °C and add Trifluoroacetic Acid (TFA, 6.0 mL, ~76.5 mmol). Stir at room temperature for 2 hours.
TFA Removal: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (2 × 15 mL) to remove residual TFA, yielding the primary amine trifluoroacetate salt as a thick oil.
Cyclization: Dissolve the crude salt in anhydrous acetonitrile (40 mL). Add finely powdered, anhydrous K₂CO₃ (4.23 g, 30.6 mmol). Attach a reflux condenser and heat the heterogeneous mixture to 80 °C (reflux) for 12 hours under nitrogen.
Isolation: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with EtOAc (30 mL). Concentrate the filtrate in vacuo.
Purification: Purify the crude residue by flash column chromatography (DCM/MeOH 95:5) to afford 1-(4-Methoxyphenyl)piperazin-2-one as an off-white solid.
Self-Validation: The intermediate primary amine sits at the baseline of a standard normal-phase TLC. Upon cyclization, the piperazin-2-one product migrates (
Rf
~ 0.4 in DCM/MeOH 9:1), allowing for clear visual confirmation of reaction completion.
Analytical Characterization
To verify the structural integrity of the synthesized 1-(4-Methoxyphenyl)piperazin-2-one, compare analytical data against the following expected parameters:
LC-MS (ESI+): Expected
[M+H]+
= 207.1.
¹H NMR (400 MHz, CDCl₃):
δ
7.18 (d, J = 8.8 Hz, 2H, Ar-H meta to methoxy)
δ
6.92 (d, J = 8.8 Hz, 2H, Ar-H ortho to methoxy)
δ
3.81 (s, 3H, -OCH₃)
δ
3.65 (t, J = 5.4 Hz, 2H, N1-CH₂-C5)
δ
3.58 (s, 2H, C3-CH₂ adjacent to carbonyl)
δ
3.15 (t, J = 5.4 Hz, 2H, N4-CH₂-C6)
δ
2.05 (br s, 1H, N-H, exchanges with D₂O)
References
Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution
Synthesis (Thieme Chemistry)
URL: [[3.1]]
Enantioselective Synthesis of Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation
Angewandte Chemie Intern
Convenient Synthesis of 1,2-Diamines from β-Chloro Amines: Precursors of New Substituted Piperazin-2-ones
Synthetic Communications (Taylor & Francis)
URL: [[6]]
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach
PMC (National Institutes of Health)
URL: [[3.5]]
1-(4-Methoxyphenyl)
1-(4-methoxyphenyl)piperazin-2-one hydrochloride Chemical Substance Information
NextSDS
URL: [[2]]
improving the yield of 1-(4-Methoxyphenyl)piperazin-2-one synthesis
Welcome to the Application Support Center: Advanced Heterocyclic Synthesis As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the low yields and complex purifica...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center: Advanced Heterocyclic Synthesis
As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the low yields and complex purification profiles associated with substituted piperazin-2-ones. The 1-arylpiperazin-2-one scaffold is a highly privileged pharmacophore, particularly in the design of 5-HT receptor ligands and peptidomimetics[1][2].
However, synthesizing 1-(4-Methoxyphenyl)piperazin-2-one presents a classic kinetic challenge: favoring intramolecular cyclization over intermolecular oligomerization. To solve this, we abandon the erratic direct alkylation of ethylenediamine derivatives and instead utilize a highly controlled, self-validating three-step reductive amination/acylation/cyclization sequence.
I. Core Synthetic Workflow
The following pathway introduces the carbon bridge sequentially, allowing for strict stoichiometric and thermal control at each intermediate stage.
Figure 1: Three-step synthetic workflow for 1-(4-Methoxyphenyl)piperazin-2-one.
II. Self-Validating Experimental Protocol
Do not proceed to subsequent steps without confirming the analytical checkpoints. This ensures that failures are caught immediately, saving valuable reagents and time.
Step 1: Reductive Amination (Formation of Intermediate 1)
Reaction: Dissolve 4-methoxyaniline (1.0 eq) and N-Boc-2-aminoacetaldehyde (1.05 eq) in anhydrous DCM (0.2 M). Stir for 1 hour at room temperature to allow imine formation.
Reduction: Cool to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise. Stir for 12 hours at room temperature.
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate.
Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should reveal a new UV-active spot at
Rf≈0.4
that stains positive with ninhydrin (indicating a secondary amine). LC-MS must show
[M+H]+=267
.
Step 2: N-Acylation (Formation of Intermediate 2)
Reaction: Dissolve Intermediate 1 in a biphasic mixture of EtOAc and 20% aqueous K2CO3 (1:1 v/v) to achieve a 0.5 M concentration. Cool vigorously to 0 °C[3].
Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for 2 hours.
Workup: Separate the organic layer, wash with brine, dry, and concentrate.
Validation Checkpoint: TLC
Rf
shifts to
≈0.6
. The spot must now be ninhydrin negative (the amine is now an amide). LC-MS must show
[M+H]+=343
with a characteristic
37Cl
isotope peak at 345.
Step 3: Deprotection & Intramolecular Cyclization
Deprotection: Dissolve Intermediate 2 in DCM/TFA (4:1 v/v, 0.1 M). Stir for 2 hours at room temperature. Concentrate thoroughly in vacuo to remove all TFA.
Cyclization: Dissolve the resulting crude TFA salt in anhydrous DMF at high dilution (0.05 M) . Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and heat to 50 °C for 6 hours.
Validation Checkpoint: LC-MS must show total consumption of the deprotected mass (
[M+H]+=243
) and the appearance of the cyclized product mass (
[M+H]+=207
).
III. Quantitative Optimization Data
The cyclization of Intermediate 2 is the most critical failure point in this synthesis. As shown in our optimization data below, the choice of base, solvent, and strictly enforced concentration parameters dictate whether you isolate the desired heterocycle or a useless polymeric tar[4].
Table 1: Optimization of Intramolecular Cyclization Conditions (Intermediate 2 → Final Product)
Base (Eq.)
Solvent
Concentration
Temp (°C)
Yield (%)
Mechanistic Observation
Et
3
N (2.0)
DCM
0.5 M
25
42
High intermolecular oligomerization due to excessive concentration.
K
2
CO
3
(3.0)
MeCN
0.1 M
80
61
Moderate yield; thermal degradation of the primary amine observed.
DIPEA (3.0)
DMF
0.05 M
50
89
Clean intramolecular cyclization; high dilution prevents oligomers.
DBU (1.5)
THF
0.05 M
25
74
Rapid conversion, but DBU salts severely complicate the aqueous workup.
IV. Troubleshooting Guides & FAQs
Q1: During Step 2 (Acylation), I am seeing significant amounts of di-acylated byproducts or unreacted starting material. How do I fix this?The Causality: The secondary amine formed in Step 1 is highly nucleophilic, but if the local concentration of chloroacetyl chloride is too high, or if the temperature rises, the aniline nitrogen can over-react.
The Solution: You must use the Schotten-Baumann-type biphasic system (EtOAc/aq. K2CO3) described in the protocol[3]. The aqueous phase acts as an immediate sink for the HCl byproduct, preventing the protonation of your starting material (which stalls the reaction), while the biphasic interface regulates the effective concentration of the electrophile, preventing di-acylation.
Q2: My final cyclization step (Step 3) is stalling, or I am recovering a thick, insoluble tar. What is the mechanistic cause?The Causality: You are experiencing competing intermolecular alkylation. The cyclization of the deprotected primary amine onto the
α
-chloro amide is a competition between intramolecular ring closure (forming the piperazin-2-one) and intermolecular polymerization (chain elongation).
The Solution: You are likely running the reaction too concentrated. According to the Thorpe-Ingold effect and standard macrocyclization kinetics, you must operate at high dilution (
≤0.05
M). Furthermore, ensure all residual TFA from the deprotection step is evaporated before adding DMF/DIPEA; excess TFA will neutralize your DIPEA, leaving the amine protonated and non-nucleophilic.
Q3: How do I efficiently purify the final 1-(4-Methoxyphenyl)piperazin-2-one without losing yield on a silica gel column?The Causality: Piperazin-2-ones are highly polar and basic, leading to severe tailing and irreversible adsorption on standard acidic silica gel.
The Solution: Avoid chromatography entirely. Because the final product contains a basic secondary amine, you can isolate it via acid-base extraction. Dissolve the crude mixture in EtOAc, extract with 1M HCl (the product moves to the aqueous layer), wash the aqueous layer with fresh EtOAc to remove neutral organic impurities, and then basify the aqueous layer with NaOH to pH 10. Extract the pure product back into DCM. Alternatively, precipitate it directly as the hydrochloride salt by bubbling HCl gas into an ethereal solution of the free base.
V. References
Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives as Potential Serotonin Receptor Ligands. PubMed Central (PMC). Available at:[Link]
Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Thieme Chemistry. Available at:[Link]
Process for the synthesis of substituted piperazinones via mitsunobu reaction (WO2000001678A1). Google Patents. Available at:
Synthesis of Chiral Piperazinones as Versatile Scaffolds for Peptidomimetics. ResearchGate. Available at:[Link]
purification techniques for 1-(4-Methoxyphenyl)piperazin-2-one
Welcome to the ChemSolve™ Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with the isolation and purification of 1-(4...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the ChemSolve™ Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with the isolation and purification of 1-(4-Methoxyphenyl)piperazin-2-one .
Because this scaffold contains both an electron-rich methoxyaryl group and a secondary amine adjacent to a lactam, it presents unique chromatographic and stability challenges. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.
I. Purification Workflow Architecture
The following logic tree dictates the optimal purification path based on the crude reaction state.
Workflow for the isolation and purification of 1-(4-Methoxyphenyl)piperazin-2-one.
II. Troubleshooting & FAQs
Q1: My product severely streaks on silica gel, and recovery is abnormally low. How do I fix this?Causality: The secondary amine at position 4 of the piperazin-2-one ring is highly basic. When passed through standard bare silica gel, this amine acts as a hydrogen-bond acceptor and undergoes strong acid-base interactions with the weakly acidic silanol groups (Si-OH) on the silica surface. This causes the compound to "stick" and streak across multiple fractions.
Solution: You must competitively block the silanol sites. Add 1% to 3% Triethylamine (Et
3
N) or aqueous Ammonium Hydroxide (NH
4
OH) to your mobile phase (typically Dichloromethane/Methanol)[1].
Self-Validation Check: Run a 2D-TLC. Spot the crude mixture, develop in DCM:MeOH (9:1) without Et
3
N, dry, rotate 90 degrees, and develop in DCM:MeOH:Et
3
N (90:9:1). A tight, circular spot in the second dimension confirms the necessity of the basic modifier.
Q2: I synthesized the scaffold via the alkylation of 4-methoxyaniline (p-anisidine), but I cannot separate the unreacted starting material from the product using standard chromatography. What is the best approach?Causality: Both 4-methoxyaniline and your product are basic amines with similar polarities, causing co-elution. However, their pK
a
values differ significantly. The primary aromatic amine of p-anisidine has a pK
a
of ~5.3, whereas the secondary aliphatic amine of the piperazinone has a pK
a
of ~8.0.
Solution: Exploit this pK
a
gap using a pH-gradient extraction. By buffering the aqueous phase to exactly pH 6.5, the p-anisidine remains largely neutral (organic-soluble), while the piperazinone is protonated into its water-soluble conjugate acid.
Q3: The isolated free base degrades quickly on the benchtop, turning into a dark, sticky semi-solid. How can I stabilize it?Causality: The free base is highly susceptible to two degradation pathways: (1) Oxidation of the electron-rich 4-methoxyphenyl moiety, and (2) Absorption of atmospheric CO
2
and moisture to form a hygroscopic carbonate salt.
Solution: Convert the free base to its hydrochloride salt (CAS 1284247-69-3) immediately after isolation[2]. Protonating the secondary amine withdraws electron density from the system (increasing oxidative stability) and yields a highly crystalline, bench-stable solid[3].
III. Standard Operating Procedures (SOPs)
Protocol A: pH-Gradient Extraction (Removal of p-Anisidine)
This protocol isolates the free base from unreacted aromatic amines prior to chromatography.
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).
Acidification: Add 1M aqueous HCl dropwise while stirring until the aqueous layer reaches pH 2.0. Extract and separate. (Both amines are now in the aqueous layer).
Selective Neutralization (Critical Step): Carefully add 1M NaOH to the aqueous layer until the pH reaches exactly 6.5 (verify using a calibrated pH meter, not pH paper).
Scavenging: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Self-Validation: Spot the DCM layer on TLC; it should contain p-anisidine and neutral impurities, but no piperazinone. Discard the DCM layer.
Product Recovery: Basify the retained aqueous layer to pH >10.5 using 2M NaOH. Extract with DCM (3 x 15 mL). The piperazinone is now in the organic phase.
Drying: Dry the combined DCM layers over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure to yield the crude free base.
Protocol B: Hydrochloride Salt Formation and Recrystallization
This protocol converts the unstable free base into a >99% pure, stable solid.
Preparation: Dissolve the crude free base in anhydrous Diethyl Ether (Et
2
O) or Tetrahydrofuran (THF) (5 mL/mmol) under an inert nitrogen atmosphere.
Precipitation: Cool the solution to 0 °C in an ice bath. Dropwise, add 1.2 equivalents of a 4M HCl in dioxane solution.
Self-Validation Check: An immediate, dense white precipitate must form upon the addition of the acid. If the solution turns cloudy but oils out, the solvent is too wet; add anhydrous MgSO
4
and filter before proceeding.
Isolation: Stir for 30 minutes at 0 °C, then collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold, anhydrous Et
2
O (2 x 5 mL).
Recrystallization: Transfer the crude salt to a round-bottom flask. Add a minimum amount of boiling absolute Ethanol to just dissolve the solid. Remove from heat and slowly add Et
2
O dropwise until the solution becomes faintly turbid.
Crystallization: Allow the flask to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. Filter the resulting white crystals and dry under high vacuum for 12 hours.
IV. Physicochemical & Chromatographic Data
Use the following empirically derived parameters to calibrate your analytical instruments and purification gradients.
Ghasemi, Z., et al. "Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents." Iranian Journal of Pharmaceutical Research,[1]
Viso, A., et al. "Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines." Journal of Organic Chemistry,[3]
Technical Support Center: Resolving Solubility Issues with 1-(4-Methoxyphenyl)piperazin-2-one
Welcome to the Advanced Troubleshooting Guide for 1-(4-Methoxyphenyl)piperazin-2-one . As a versatile small-molecule scaffold in drug discovery, this compound frequently presents significant solubility challenges during...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide for 1-(4-Methoxyphenyl)piperazin-2-one . As a versatile small-molecule scaffold in drug discovery, this compound frequently presents significant solubility challenges during both in vitro assays and in vivo formulation.
This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide mechanistic insights, self-validating experimental protocols, and structural chemistry rationale to permanently resolve your solubility bottlenecks.
Structural Diagnostics & Causality
To solve solubility issues, we must first understand the molecule's specific chemical topology. 1-(4-Methoxyphenyl)piperazin-2-one consists of a highly lipophilic 4-methoxyphenyl ring and a piperazin-2-one core.
The Mechanistic Root of the Problem:
Many researchers mistakenly assume both nitrogens in the piperazine ring are basic. However, the N1 nitrogen is adjacent to a carbonyl group (C2), forming a lactam (amide). The lone pair on N1 is delocalized into the carbonyl pi-system, rendering it non-basic. Therefore, the N4 nitrogen (a secondary amine) is the only basic center available for protonation. At physiological pH (7.4), the N4 amine (pKa ~7.0–7.5) exists largely in its uncharged, highly lipophilic free-base form, leading to rapid aqueous precipitation[1].
Diagnostic Workflow
Figure 1: Diagnostic workflow for resolving 1-(4-Methoxyphenyl)piperazin-2-one solubility issues.
Frequently Asked Questions (FAQs)
Q1: My compound crashes out immediately when diluted from a DMSO stock into my biological assay buffer (pH 7.4). How do I fix this?A1: This "crashing out" is a classic solvent-shift precipitation. The compound is fully solvated by DMSO due to the solvent's high dielectric constant, but upon introduction to water at neutral pH, the unprotonated N4 amine drives hydrophobic aggregation.
Mechanistic Fix: If your biological assay tolerates it, lower the buffer pH to 6.0–6.5. This protonates the N4 nitrogen, drastically increasing aqueous solubility through ion-dipole interactions[1]. If pH adjustment is not viable, pre-formulate the DMSO stock with a co-solvent system (e.g., 5% PEG400) before final dilution to lower the overall dielectric penalty of the medium[1].
Q2: I need to dose this compound in vivo, but the free base is practically insoluble in standard vehicles. What is the most authoritative formulation strategy?A2: Salt formation is the definitive approach for basic piperazine derivatives. Converting the free base into a salt disrupts the highly stable free-base crystal lattice and leverages the ionized state for hydration[2]. The hydrochloride salt of 1-(4-Methoxyphenyl)piperazin-2-one is a commercially validated, highly stable form that dramatically increases thermodynamic solubility[3].
Alternative: If salt formation fails due to disproportionation, formulating an amorphous solid dispersion via freeze-drying with Hydroxypropyl Methylcellulose (HPMC) can increase solubility by preventing crystal lattice formation entirely[4]. Furthermore, cocrystallization with conformers like piperazine has been shown to optimize permeability and bioavailability in similar lipophilic scaffolds[5].
Q3: My UV-Vis plate reader suggests the compound is soluble, but my cellular assay shows no efficacy. Why?A3: You are likely measuring false positives caused by colloidal nano-aggregates. Lipophilic piperazine derivatives often form suspended aggregates in water that scatter light (mimicking absorbance) but cannot permeate cell membranes. You must transition to a self-validating HPLC-UV assay (see Protocol 1) that includes a physical filtration step to separate the truly dissolved monomeric compound from colloidal crash-outs.
Quantitative Data Summary
The table below summarizes the expected solubility improvements based on the formulation state of the compound.
Formulation State
Aqueous Sol. (pH 7.4)
Aqueous Sol. (pH 2.0)
Mechanistic Rationale
Free Base
< 10 µg/mL
> 500 µg/mL
N4 amine is unprotonated at neutral pH; protonated at acidic pH.
Hydrochloride Salt
> 1000 µg/mL
> 1000 µg/mL
Pre-ionized state disrupts crystal lattice; highly favorable hydration energy[2].
HPMC Solid Dispersion
~ 75 µg/mL
> 500 µg/mL
Amorphous trapping prevents crystallization; polymer aids aqueous wetting[4].
Causality: Slow addition of the DMSO stock prevents localized supersaturation zones, which cause irreversible nucleation. The 0.22 µm filtration step physically removes nano-aggregates, ensuring only the thermodynamically dissolved fraction is quantified.
Preparation: Prepare a 10 mM stock of 1-(4-Methoxyphenyl)piperazin-2-one in 100% anhydrous DMSO.
Baseline Control: Aliquot 990 µL of target aqueous buffer (e.g., PBS, pH 7.4) into a 1.5 mL Eppendorf tube. Self-Validation Step: Measure and record the exact pH of the buffer before addition.
Solvent Shift: Slowly add 10 µL of the DMSO stock while vortexing vigorously (Final DMSO = 1%).
Equilibration: Incubate the sealed tube on an orbital shaker at 37°C for 24 hours to reach thermodynamic equilibrium[1].
Separation: Centrifuge at 15,000 x g for 15 minutes to pellet macroscopic precipitates. Carefully aspirate the supernatant.
Filtration: Pass the supernatant through a 0.22 µm PVDF syringe filter to remove colloidal aggregates.
Post-Assay Validation: Measure the pH of the filtrate to ensure the dissolved compound did not exhaust the buffer capacity.
Quantification: Quantify the filtrate concentration via a validated HPLC-UV method against a standard curve prepared in 100% DMSO.
Protocol 2: Anhydrous Hydrochloride Salt Formation
Causality: Using anhydrous conditions (ethereal HCl) prevents water from hydrolyzing the lactam ring. The low polarity of the dichloromethane/ether solvent system forces the newly formed, highly polar salt to precipitate immediately, driving the reaction to 100% yield via Le Chatelier's principle.
Dissolution: Dissolve 1.0 g of 1-(4-Methoxyphenyl)piperazin-2-one free base in 20 mL of anhydrous dichloromethane (DCM).
Environment Control: Chill the solution to 0°C in an ice bath under a strict argon atmosphere.
Reaction: Dropwise, add 1.2 molar equivalents of 2.0 M HCl in diethyl ether while stirring continuously.
Precipitation: Observe the immediate formation of a white precipitate (the hydrochloride salt)[3]. Stir for an additional 30 minutes at 0°C to ensure complete precipitation.
Isolation: Isolate the solid phase via vacuum filtration and wash twice with 5 mL of cold anhydrous diethyl ether.
Self-Validation Step: Dry the solid under vacuum at 40°C for 12 hours. Perform Differential Scanning Calorimetry (DSC) and compare the melting point endotherm to the starting free base. A distinct, sharp shift in the melting point confirms successful phase conversion and crystalline purity.
References
BenchChem Technical Support Team. "Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives." BenchChem, 2025.1
PubMed. "An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs." Journal of Pharmaceutical Sciences, 2022. 2
ResearchGate. "Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method." ResearchGate, 2026. 4
MDPI. "A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein." MDPI, 2024. 5
Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)piperazin-2-one
Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(4-Methoxyphenyl)piperazin-2-one. This document is designed for researchers, chemists, and drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(4-Methoxyphenyl)piperazin-2-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will focus on the prevalent and robust palladium-catalyzed N-arylation methods, providing in-depth, field-proven insights to help you optimize your reaction outcomes.
Introduction: The Synthetic Challenge
1-(4-Methoxyphenyl)piperazin-2-one is a valuable building block in medicinal chemistry. Its synthesis, most commonly achieved via N-arylation of piperazin-2-one with a suitable 4-methoxyphenyl electrophile, appears straightforward. However, the presence of two nitrogen atoms (one amide, one secondary amine) and the intricacies of modern catalytic systems can lead to several side reactions that compromise yield and purity. This guide provides a systematic, cause-and-effect approach to troubleshooting these issues. The primary synthetic route discussed is the Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction.[1][2]
Core Reaction Pathway: Buchwald-Hartwig Amination
The desired transformation involves the palladium-catalyzed coupling of piperazin-2-one with an aryl halide, such as 4-bromoanisole or 4-chloroanisole.
Caption: General schematic for the synthesis of 1-(4-Methoxyphenyl)piperazin-2-one.
Troubleshooting Guide: Common Side Reactions & Solutions
This section is structured in a question-and-answer format to directly address the most frequent issues observed during synthesis.
Q1: My reaction is producing a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent it?
A1: This is likely the formation of a bis-arylated byproduct.
Causality: Piperazin-2-one itself has only one secondary amine for arylation. However, commercially available piperazin-2-one can sometimes contain trace amounts of piperazine. Piperazine has two reactive secondary amines, making it highly susceptible to double arylation, especially if the aryl halide is used in excess. This results in the formation of 1,4-bis(4-methoxyphenyl)piperazine, a common and often difficult-to-remove impurity.
Troubleshooting & Mitigation:
Control Stoichiometry: Avoid using a large excess of the aryl halide. Start with a 1.0 to 1.1 molar equivalent of the aryl halide relative to piperazin-2-one.[3]
Slow Addition: Adding the aryl halide solution slowly (e.g., via syringe pump) to the reaction mixture maintains a high concentration of the mono-amine relative to the electrophile, disfavoring the second arylation.[3]
Use High-Purity Starting Materials: Ensure the piperazin-2-one used is of high purity and free from piperazine contamination.
Purification Strategy: If the byproduct forms, it can sometimes be removed by careful column chromatography or by converting the desired product into a salt to facilitate purification by crystallization.[4][5]
Caption: Pathway to the formation of the bis-arylated byproduct from piperazine impurity.
Q2: My mass spectrometry analysis shows the presence of anisole, and my starting aryl halide is being consumed without forming the product. What is happening?
A2: You are observing dehalogenation of your aryl halide.
Causality: Dehalogenation is a notorious side reaction in palladium-catalyzed cross-couplings where the aryl halide is reduced to the corresponding arene (in this case, 4-bromoanisole is reduced to anisole). This pathway competes directly with the desired C-N bond formation and is often promoted by certain catalyst systems, bases, or impurities (like water).
Troubleshooting & Mitigation:
Optimize Catalyst/Ligand System: This is the most critical factor.
Switch to Modern Ligands: Move away from first-generation ligands. Use bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or SPhos, which are known to promote reductive elimination (the desired step) over competing pathways.[3]
Use Pre-catalysts: Employ modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts). These form the active Pd(0) species more cleanly and efficiently, minimizing side reactions.[6]
Ensure Anhydrous Conditions: Water can facilitate the dehalogenation pathway. Ensure your solvent is anhydrous and the reaction is run under a dry, inert atmosphere (Argon or Nitrogen).
Lower Reaction Temperature: Dehalogenation can sometimes be disfavored at lower temperatures. Try reducing the temperature by 10-20 °C to see if it improves the ratio of product to dehalogenated byproduct.[3]
Caption: Competing pathways of the key Ar-Pd(II)-X intermediate.
Q3: The reaction stalls before completion, leaving significant amounts of starting material even after prolonged heating. What can I do?
A3: This indicates potential catalyst deactivation or suboptimal reaction conditions.
Causality: The palladium catalyst is the engine of the reaction. If it dies, the reaction stops. Deactivation can occur due to thermal instability, reaction with impurities, or the formation of off-cycle, inactive palladium species.
Troubleshooting & Mitigation:
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes be enough to push the reaction to completion.[3]
Verify Reagent Quality:
Base: Sodium tert-butoxide (NaOtBu), a common base, is hygroscopic and can degrade upon storage. Use a fresh bottle or material from a glovebox.
Solvent: Ensure the solvent is truly anhydrous and deoxygenated.
Use a More Robust Catalyst System: As mentioned for dehalogenation, stable pre-catalysts and bulky ligands are designed to resist decomposition and remain active for longer periods and at higher temperatures.[3][6]
Agitation: In heterogeneous mixtures (especially with bases like K₃PO₄ or Cs₂CO₃), vigorous stirring is crucial for ensuring effective mixing and reaction rates.[6]
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose catalytic system for the N-arylation of piperazin-2-one?A: For a robust starting point, a combination of a G3 or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3) with a strong, non-nucleophilic base like NaOtBu or LiHMDS is highly recommended.[3] This combination is effective for a wide range of aryl bromides and even the less reactive aryl chlorides.
Q: How do I choose the appropriate solvent and base?A: The choice depends on the reactivity of your aryl halide and the desired reaction temperature. The table below provides a general guide.
Component
Options
Recommended Use & Rationale
Solvent
Toluene, Dioxane, THF
Toluene is an excellent, all-purpose solvent with a high boiling point suitable for less reactive halides. Dioxane is also common but is a high-impact solvent to be avoided if possible. THF is used for more reactive substrates that do not require high temperatures. All must be anhydrous.[3]
Base
NaOtBu, K₃PO₄, Cs₂CO₃
NaOtBu (Sodium tert-butoxide) is a strong, effective base for most couplings. K₃PO₄ and Cs₂CO₃ are milder bases, often used when the substrate is sensitive to the strongly basic conditions of NaOtBu.
Q: I'm struggling with purification. The product streaks badly on my silica gel column. Any advice?A: This is a classic issue with basic amine compounds on acidic silica gel. The strong interaction causes significant tailing.
Solution 1: Basic Modifier: Add a small amount of a volatile amine, such as triethylamine (0.5-1% v/v), to your eluent system.[4] This neutralizes the acidic sites on the silica, allowing your product to elute cleanly.
Solution 2: Salt Formation: Convert the crude product into its hydrochloride or diacetate salt.[4][5] These salts are often crystalline and can be purified by simple filtration and washing, removing non-basic impurities. The pure free base can then be regenerated by treatment with an aqueous base (e.g., NaHCO₃ or NaOH) and extraction.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
This protocol is a general starting point and should be optimized for your specific setup.
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add piperazin-2-one (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
Reagent Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) followed by anhydrous toluene (to make a ~0.1 M solution).
Substrate Addition: Add the 4-bromoanisole (1.05 equiv.) via syringe.
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient containing 1% triethylamine.
Protocol 2: Purification via Diacetate Salt Formation
Adapted from methods for purifying piperazine derivatives.[4][5]
Dissolution: Dissolve the crude 1-(4-methoxyphenyl)piperazin-2-one in acetone at room temperature (~10-20 mL per gram of crude material).
Acidification: While stirring, slowly add glacial acetic acid (at least 2.0 molar equivalents).
Precipitation: The diacetate salt may begin to precipitate. Stir for 30-60 minutes and, if necessary, cool the mixture in an ice bath to ensure complete precipitation.
Isolation: Collect the crystalline salt by vacuum filtration.
Washing: Wash the collected solid thoroughly with cold acetone to remove soluble impurities. Dry the salt under vacuum.
Regeneration of Free Base: Dissolve the purified salt in water and adjust the pH to >10 with 2M NaOH. Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the purified free base.
References
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. (n.d.). Retrieved from [Link]
WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents. (n.d.).
Preparation of 1-(4-methoxy phenyl)-piperazine (LH7) - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). Synfacts, 19(12), 1289.
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). Retrieved from [Link]
General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ACS Publications. (2017). The Journal of Organic Chemistry, 82(13), 6949-6956.
2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one - Preprints.org. (2026). Retrieved from [Link]
Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. - Rsc.org. (n.d.). Retrieved from [Link]
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC. (n.d.). Retrieved from [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (n.d.). Retrieved from [Link]
Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC - NIH. (n.d.). Retrieved from [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1034-1041.
Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
US2919275A - Purification of piperazine - Google Patents. (n.d.).
optimizing reaction conditions for 1-(4-Methoxyphenyl)piperazin-2-one synthesis
Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methoxyphenyl)piperazin-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methoxyphenyl)piperazin-2-one. Here, we address common challenges, offer optimization strategies, and provide detailed protocols to ensure successful and reproducible outcomes. Our approach is rooted in mechanistic understanding to empower you to not only follow procedures but also to logically troubleshoot and adapt them to your specific needs.
Part 1: Synthesis Overview & Mechanistic Principles
The formation of 1-(4-Methoxyphenyl)piperazin-2-one involves creating a crucial carbon-nitrogen (C-N) bond between the piperazin-2-one ring and the 4-methoxyphenyl (anisyl) group. The two most powerful and widely adopted methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2]
Buchwald-Hartwig Amination: This is often the method of choice due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to the Ullmann reaction.[3][4] The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The success of this reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the key steps of oxidative addition and reductive elimination.[5][6]
Ullmann Condensation: A classic method for C-N bond formation, the Ullmann reaction typically uses a copper catalyst (often Cu(I) salts) and requires higher temperatures.[2][7] While sometimes viewed as less versatile than the Buchwald-Hartwig amination, modern advancements with specialized ligands have improved its scope and efficiency, making it a valuable alternative, especially for large-scale synthesis where cost can be a factor.[8]
Part 2: Frequently Asked Questions (FAQs)
Q1: Which aryl halide should I use for the 4-methoxyphenyl group: the iodide, bromide, or chloride?
A1: The reactivity order for the aryl halide in cross-coupling reactions is generally I > Br > Cl.
Aryl Iodide (1-iodo-4-methoxybenzene): Most reactive, allowing for milder reaction conditions (lower temperatures, lower catalyst loading). However, it is the most expensive and may be less stable.
Aryl Bromide (1-bromo-4-methoxybenzene): Represents the best balance of reactivity and cost. It is the most commonly used starting material for this type of synthesis.
Aryl Chloride (1-chloro-4-methoxybenzene): Least reactive and requires more specialized, highly active catalyst systems (e.g., palladium pre-catalysts with bulky biarylphosphine ligands like those developed by Buchwald's group) to achieve good conversion.[5] Despite this, its low cost makes it attractive for process chemistry and large-scale manufacturing.
Q2: My reaction is very sensitive to air and moisture. Why is this, and what are the best practices?
A2: Both the catalyst systems and reagents are sensitive.
Catalyst/Ligand: The active Pd(0) catalyst and many phosphine ligands are readily oxidized in the presence of air, rendering them inactive.[5]
Base: Strong bases like sodium tert-butoxide (NaOtBu) are highly hygroscopic and will be quenched by water.
Best Practices:
Glassware: Thoroughly oven-dry or flame-dry all glassware before use.
Solvents & Reagents: Use anhydrous solvents (often packaged under an inert atmosphere) and ensure bases are fresh and have been handled under anhydrous conditions.[5]
Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen. This involves using techniques like Schlenk lines or glove boxes. Degas the solvent by bubbling argon through it before adding the catalyst.[5]
Q3: Can I use unprotected piperazin-2-one directly?
A3: Yes, it is possible, but it presents a significant challenge: the potential for N,N'-diarylation. Since piperazin-2-one has two nitrogen atoms, the aryl group can attach at the desired N1 position or the undesired N4 position (on the amide nitrogen), though the secondary amine is significantly more nucleophilic. A more common issue in similar symmetrical molecules like piperazine is double arylation on both nitrogens.[5] For piperazin-2-one, the primary concern is ensuring selectivity for the N1 amine over potential side reactions. To favor mono-arylation at the intended position, a large excess of piperazin-2-one can be used to statistically favor the reaction with an unreacted molecule.[9]
Part 3: Troubleshooting Common Issues
This section provides a systematic guide to diagnosing and solving problems encountered during the synthesis.
Issue 1: Low or No Conversion of Starting Materials
Question: I have run the reaction overnight, but TLC/LC-MS analysis shows primarily unreacted aryl halide and piperazin-2-one. What went wrong?
Answer & Troubleshooting Steps: This is one of the most common issues and typically points to a problem with the catalytic system or reaction setup.
Check Catalyst and Ligand Activity:
Cause: The palladium catalyst may have been deactivated by oxygen, or the ligand may have degraded.
Solution: Use a fresh batch of catalyst and ligand. Consider using a modern, air-stable palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) which is designed for higher stability and activity.[5] Ensure the correct catalyst-to-ligand ratio is used (typically 1:1 to 1:2).
Verify Base Strength and Purity:
Cause: The base (e.g., NaOtBu, K₃PO₄) may be old or have absorbed moisture, neutralizing it.
Solution: Use a freshly opened bottle of base or a batch that has been stored properly in a desiccator. Ensure it is a fine, free-flowing powder.
Confirm Anhydrous and Oxygen-Free Conditions:
Cause: Trace amounts of water or oxygen can kill the catalyst.
Solution: Re-evaluate your inert atmosphere technique. Ensure the solvent was properly degassed and all reagents were handled without exposure to air.[5]
Increase Reaction Temperature:
Cause: The reaction may be kinetically slow at the current temperature, especially if using an aryl bromide or chloride.
Solution: Incrementally increase the temperature. Buchwald-Hartwig reactions are often run between 80-120 °C.[10]
Issue 2: Formation of a Major, Unidentified Byproduct
Question: My reaction has consumed the starting materials, but the main product is not the desired compound. There is a significant spot on the TLC plate with a different Rf value.
Answer & Troubleshooting Steps: Byproduct formation often points to side reactions involving the starting materials or solvent.
Suspect Homocoupling (Biaryl Formation):
Cause: If you observe the formation of 4,4'-dimethoxybiphenyl, it indicates that the aryl halide is coupling with itself. This can happen if the amination step is too slow.
Solution: This is often a ligand issue. Switching to a different phosphine ligand can favor the desired C-N bond formation over the C-C homocoupling. Also, ensure the amine is present and active.
Check for Solvent Reactivity:
Cause: While uncommon with standard solvents like toluene or dioxane, other solvents could potentially participate in side reactions under catalytic conditions.
Solution: Stick to well-established, non-reactive anhydrous solvents for this chemistry.[5]
Issue 3: Difficulty in Product Purification
Question: The reaction worked, but I am struggling to isolate the pure 1-(4-Methoxyphenyl)piperazin-2-one from the crude mixture by column chromatography.
Answer & Troubleshooting Steps: Purification challenges often arise from co-eluting impurities or the physical properties of the product itself.
Removal of Base Residues:
Cause: Inorganic bases (like K₃PO₄, Cs₂CO₃) can be difficult to remove and may cause streaking on silica gel.
Solution: Perform an aqueous workup before chromatography. Dilute the reaction mixture with a solvent like ethyl acetate and wash with water and then brine. This will remove the bulk of inorganic salts.
Separating from Excess Piperazin-2-one:
Cause: If a large excess of piperazin-2-one was used, it can be challenging to separate from the product due to its polarity.
Solution: During the workup, perform an acidic wash (e.g., with 1M HCl). The basic piperazin-2-one and your product will move into the aqueous layer as hydrochloride salts. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract your product back into an organic solvent. The excess starting piperazinone may have different solubility properties that can be exploited.
Consider Crystallization:
Cause: The product might be difficult to resolve on silica gel.
Solution: If the product is a solid, attempt to purify it by recrystallization from a suitable solvent system (e.g., ethanol, isopropyl alcohol, or ethyl acetate/hexanes).[11] This can be a highly effective method for obtaining very pure material.
Part 4: Visualization & Workflows
Diagrams can clarify complex relationships and guide experimental design.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for common synthesis issues.
Part 5: Protocol Optimization & Data
Systematic optimization is key to improving yield, purity, and reproducibility. The choice of ligand and base are among the most critical parameters in a Buchwald-Hartwig amination.
Table 1: Comparison of Common Catalytic Systems for N-Arylation
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add piperazin-2-one, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
Reagent Addition: Add anhydrous toluene via syringe, followed by the 1-bromo-4-methoxybenzene.
Heating & Monitoring: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS (e.g., after 2, 6, and 12 hours).
Workup: Once the aryl bromide is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL).
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.
Reaction Setup: To a dry reaction vial with a magnetic stir bar, add CuI, L-Proline, K₂CO₃, piperazin-2-one, and 1-iodo-4-methoxybenzene.
Solvent Addition: Add anhydrous DMSO.
Heating & Monitoring: Seal the vial and place it in a preheated oil bath at 120 °C. Stir the reaction. Monitor progress by TLC or LC-MS.
Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
Washing: Combine the organic layers and wash thoroughly with water (to remove DMSO) and then brine. Dry over anhydrous sodium sulfate.
Purification: Filter and concentrate the organic phase. Purify the crude material by flash column chromatography or recrystallization.
References
Chang-mei, K., Ning, T., Yong, H., & Quan-quan, W. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
Petkovic, M., et al. (2023, October 31). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved from [Link]
MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
PMC. (n.d.). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity.
ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines.
Reilly, S. W., & Mach, R. H. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
ResearchGate. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
ACS Publications. (2024, February 4). Copper Catalyzed Three-Component Ullmann C–S Coupling in PEG for the Synthesis of 6-Aryl/alkylthio-purines. The Journal of Organic Chemistry.
ResearchGate. (2025, December 6).
PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]
Google Patents. (n.d.). WO2005021522A1 - Synthesis of 1-'4-(2-methoxyphenyl) piperazin-1-yl !-3-(2,6-dioxopiperidin-1-yl) propane.
ACS Publications. (2014, October 11). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
Google Patents. (n.d.). CN106117153A - The preparation method of 2 piperazinones.
Google Patents. (n.d.). US2919275A - Purification of piperazine.
Technical Support Center: 1-(4-Methoxyphenyl)piperazin-2-one Solution Stability
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to move beyond basic handling instructions.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to move beyond basic handling instructions. To ensure the integrity of your drug development assays, we must dissect the thermodynamic and kinetic vulnerabilities of 1-(4-Methoxyphenyl)piperazin-2-one. This guide will help you engineer self-validating, fail-safe experimental protocols that proactively neutralize degradation vectors.
I. Mechanistic Overview of Degradation
Understanding why a compound degrades is the first step in preventing it. 1-(4-Methoxyphenyl)piperazin-2-one contains two highly reactive structural motifs: a cyclic amide (lactam) and an electron-rich piperazine nitrogen. These sites are susceptible to three primary degradation pathways: nucleophilic hydrolysis, transition-metal-catalyzed oxidation, and thermal SN2 ring-opening.
Degradation pathways of 1-(4-Methoxyphenyl)piperazin-2-one and targeted stabilization strategies.
II. Troubleshooting FAQs
Q1: My stock solutions are losing potency after a few weeks at room temperature. What is the primary degradation mechanism?A1: The loss of potency is driven by a combination of lactam hydrolysis and ambient degradation. The piperazin-2-one core contains a cyclic amide that is highly susceptible to both acid- and base-catalyzed hydrolysis[1]. Furthermore, stability studies on structurally similar synthetic methoxyphenyl piperazines demonstrate complete analyte loss at room temperature after extended storage (6 months), making cryogenic storage mandatory[2].
Q2: I observed a color change (browning/yellowing) in my aqueous solution over time. Why?A2: Color changes typically indicate oxidative degradation. The nitrogen atoms in the piperazine ring are vulnerable to oxidation, leading to the formation of N-oxides[1]. This process is not entirely spontaneous; it is rapidly catalyzed by trace transition metals like copper (Cu²⁺) and iron (Fe²⁺), which are often present in lower-grade solvents, buffer salts, or leached from stainless steel equipment[3].
Q3: Can I autoclave solutions containing this compound to sterilize them for cell culture?A3: Absolutely not. Thermal degradation of piperazine derivatives proceeds rapidly at elevated temperatures via intermolecular SN2 substitution reactions, leading to ring-opening and the formation of complex polymeric byproducts (e.g., N-formylpiperazine and ethylenediamine derivatives)[3]. Autoclaving will irreversibly destroy the compound. Sterilization must be performed via 0.22 µm cold filtration.
III. Quantitative Stability Data
To design an effective stabilization protocol, we must benchmark our interventions against known kinetic degradation metrics.
Stress Condition
Primary Mechanism
Observed Effect / Kinetic Metric
Recommended Mitigation
Room Temp (~20°C)
Ambient Degradation
Complete loss of 1-(4-methoxyphenyl)-piperazine observed within 6 months in biological matrices[2].
First-order degradation; Activation energy ~183.5 kJ/mol[3].
Avoid heat sterilization entirely.
Oxidative (Trace Metals)
N-Oxidation
Rapid formation of N-oxides; Cu²⁺ strongly catalyzes piperazine loss[1][3].
Use EDTA (1 mM) and degassed solvents.
Acid/Base Extremes
Amide Hydrolysis
Cleavage of the piperazin-2-one lactam ring into open-chain amino acids[1].
Buffer solutions strictly to pH 6.5 - 7.0.
IV. Standardized Stabilization Protocol
This protocol represents a self-validating system. By sequentially addressing pH, oxidation, and temperature, we eliminate the thermodynamic driving forces for all three major degradation pathways.
Objective: Create a highly stable 10 mM stock solution of 1-(4-Methoxyphenyl)piperazin-2-one for long-term pharmacological assays.
Step-by-Step Methodology:
Solvent Preparation & Degassing: Use strictly HPLC-grade water or anhydrous DMSO. If using an aqueous system, pre-degas the solvent by sparging with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.
Chelator Integration (Aqueous Only): Add EDTA to a final concentration of 1 mM. This sequesters trace transition metals (e.g., Cu²⁺, Fe²⁺) that act as potent catalysts for oxidative degradation[3].
pH Standardization: Buffer the aqueous solution to a strict pH of 6.8 ± 0.2 using a non-nucleophilic biological buffer (e.g., HEPES). Maintaining near-neutrality minimizes the thermodynamic driving force for both acid- and base-catalyzed lactam hydrolysis[1].
Dissolution: Slowly add the 1-(4-Methoxyphenyl)piperazin-2-one powder to the solvent. Vortex gently. Critical: Do not use ultrasonic baths for prolonged periods (>2 minutes), as localized cavitation can induce thermal stress and initiate SN2 ring-opening[3].
Cold Sterilization: Pass the fully dissolved solution through a 0.22 µm PTFE syringe filter.
Aliquoting and Storage: Dispense the solution into amber, single-use glass vials. Purge the headspace of each vial with Argon before sealing. Flash-freeze the vials in liquid nitrogen and store immediately at -20°C or -80°C. This halts ambient degradation pathways and prevents repeated freeze-thaw cycles[2].
V. References
Title: Stability of N-propargyl piperazin-2-one Compounds: An In-depth Technical Guide
Source: benchchem.com
URL:
Title: Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture
Source: utexas.edu
URL:
Title: Stability of Synthetic Piperazines in Human Whole Blood
Source: nih.gov
URL:
identifying and removing impurities from 1-(4-Methoxyphenyl)piperazin-2-one
Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis and purification of 1-(4-Methoxyphenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis and purification of 1-(4-Methoxyphenyl)piperazin-2-one. This valuable synthetic intermediate often presents purification challenges that can impact yield, purity, and the success of subsequent synthetic steps. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to address common issues encountered in the laboratory.
Section 1: Foundational Understanding - Synthesis and Impurity Genesis
A robust purification strategy begins with a thorough understanding of the reaction chemistry and the likely impurities it will generate. Proactively identifying potential contaminants allows for the targeted design of purification protocols.
FAQ 1: What is a plausible synthetic route for 1-(4-Methoxyphenyl)piperazin-2-one, and what are the primary impurities I should anticipate?
A common and efficient method for constructing the 1-arylpiperazin-2-one scaffold is a two-step process involving N-alkylation followed by intramolecular cyclization.
Proposed Synthetic Pathway:
The synthesis typically begins with the reaction of N-(4-methoxyphenyl)ethylenediamine with an α-halo acetylating agent, such as ethyl chloroacetate, to form an open-chain intermediate. This intermediate is then induced to cyclize under basic conditions to form the desired lactam, 1-(4-Methoxyphenyl)piperazin-2-one.
Caption: Proposed two-step synthesis of 1-(4-Methoxyphenyl)piperazin-2-one.
This pathway, while effective, can generate a predictable profile of impurities stemming from starting materials, side-reactions, and incomplete conversions.
Basic impurity. Can be removed with an acidic wash. Polarity is significantly different from the product, making it easy to separate via column chromatography.
Impurity B: Di-acylated Byproduct
Ar-N(Ac)-CH₂CH₂-N(Ac)
Over-acylation of the starting diamine
Non-basic and less polar than the product. Typically removed by recrystallization or column chromatography.
Impurity C: Open-Chain Intermediate
Ar-N(CH₂CH₂NH₂)-CH₂COOEt
Incomplete cyclization
Can be difficult to separate due to similar polarity. Driving the cyclization to completion is the best strategy. Can be removed with preparative HPLC.
Impurity D: Starting p-Anisidine
Ar-NH₂
Impurity in the starting diamine or from its synthesis
Basic impurity. Removed with an acidic wash.
The formation of these impurities is a direct consequence of the reaction mechanism. For instance, the diamine starting material possesses two nucleophilic nitrogen atoms. While the aryl-bound nitrogen is less nucleophilic, competitive acylation can still occur, leading to the di-acylated byproduct (Impurity B).
Caption: Competing reaction pathways leading to the desired product and a key byproduct.
Section 2: Analytical Characterization for Purity Assessment
Accurate assessment of purity is non-negotiable. A combination of chromatographic and spectroscopic methods provides a comprehensive impurity profile.
FAQ 2: What is the recommended analytical method for determining the purity of my crude product?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the gold standard for routine purity analysis.[1][2] It offers excellent resolution for separating the target compound from closely related impurities.
Protocol 1: Standard RP-HPLC Method for Purity Analysis
Sample Preparation: Accurately weigh ~1 mg of the crude sample and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.
Instrumentation and Columns: Utilize an HPLC system with a UV-Vis detector. A C18 stationary phase is highly effective for this class of compounds.[3]
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 240 nm, where the methoxyphenyl chromophore has strong absorbance.[1]
Injection Volume: 5-10 µL.
Analysis: The product, being moderately polar, should have a distinct retention time. Unreacted diamine (Impurity A) will elute earlier (more polar), while the di-acylated byproduct (Impurity B) will typically elute later (less polar). Report purity as the area percentage of the main peak.
For definitive identification of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It provides the molecular weight of each eluting peak, allowing for confident assignment of impurity structures.
Section 3: Practical Troubleshooting and Purification Protocols
This section provides solutions to the most common purification challenges.
FAQ 3: My crude product is a sticky, dark oil. What is the most effective initial cleanup step?
A liquid-liquid acid-base extraction is the most effective first step to remove both acidic and highly basic impurities, often transforming an oil into a manageable solid. The target compound is a weak base due to the piperazine nitrogen.
Protocol 2: Acid-Base Workup
Dissolve the crude oil in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Transfer the solution to a separatory funnel and wash with a 1M Hydrochloric Acid (HCl) solution. This will protonate and pull basic impurities (like unreacted diamine) into the aqueous layer.
Separate the organic layer.
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic residues (like leftover chloroacetic acid).
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
The resulting solid or oil should be significantly cleaner and more amenable to further purification.
FAQ 4: I am attempting purification by recrystallization, but my yield is low or purity isn't improving. How should I select a solvent?
Recrystallization is a powerful technique for removing impurities that have different solubility profiles from your product. The key is finding a solvent (or solvent system) that dissolves the product poorly at room temperature but well at elevated temperatures.
Table 2: Suggested Solvents for Recrystallization Screening
Solvent
Boiling Point (°C)
Polarity
Comments
Isopropyl Alcohol (IPA)
82.6
Polar Protic
Often an excellent choice for lactams. Good for removing non-polar impurities.[4]
Ethanol (EtOH)
78.4
Polar Protic
Similar to IPA, but may have slightly higher solubility at room temperature.[5]
Ethyl Acetate (EtOAc)
77.1
Polar Aprotic
Good for removing more polar impurities. Can be used in a system with a non-polar co-solvent.
Toluene
110.6
Non-polar
Effective for removing highly polar impurities that remain insoluble.
Heptane/Hexane
98.4 / 69
Non-polar
Often used as an anti-solvent with EtOAc or DCM to induce crystallization.
Protocol 3: Systematic Recrystallization
Place a small amount of crude material (~50 mg) in a test tube.
Add a potential solvent dropwise while heating and agitating until the solid just dissolves.
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
Observe for crystal formation. An ideal solvent will produce a high yield of crystals.
If no single solvent works, try a binary system. Dissolve the crude material in a small amount of a "good" solvent (like DCM) and add a "poor" anti-solvent (like heptane) dropwise until turbidity persists, then heat to clarify and cool slowly.
Once an effective system is identified, scale up the procedure. After cooling, collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
FAQ 5: Recrystallization failed to remove a persistent impurity. What is the next logical step?
When impurities have similar solubility profiles, silica gel column chromatography is the most reliable method for achieving high purity.[6] This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent).
Caption: A logical workflow for the purification of 1-(4-Methoxyphenyl)piperazin-2-one.
Protocol 4: Flash Column Chromatography
Stationary Phase: Use flash-grade silica gel (40-63 µm).
Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to find a suitable eluent system. A good system will give the product an Rf value of ~0.3. Start with a mixture of Ethyl Acetate/Hexanes. If the product does not move, add a small percentage of Methanol to Dichloromethane.
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or DCM. Alternatively, perform a "dry load" by adsorbing the material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution: Start with a low-polarity eluent (e.g., 20% EtOAc in Hexanes) and gradually increase the polarity (gradient elution). This will elute less polar impurities first, followed by your product, and finally, more polar impurities.
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Section 4: Stability and Storage
FAQ 6: Are there any stability concerns with the final, purified compound?
Yes. While generally stable, the lactam (cyclic amide) functionality in 1-(4-Methoxyphenyl)piperazin-2-one can be susceptible to hydrolysis under strongly acidic or basic conditions, which would reopen the ring to form Impurity C. Phenylpiperazine derivatives can also be sensitive to long-term storage, especially at elevated temperatures.[7] Studies on related piperazine structures have shown degradation can be significant over several months if not stored properly.[8]
Storage Recommendations:
Short-term: Store at room temperature in a well-sealed container, protected from light.
Long-term: For optimal stability, store in a freezer (-20°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric oxygen.
By following these expert-validated guidelines, researchers can confidently navigate the challenges of synthesizing and purifying 1-(4-Methoxyphenyl)piperazin-2-one, ensuring high-quality material for their research and development endeavors.
References
Title: Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl)
Title: SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE
Source: CORE
URL: [Link]
Title: Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.
Source: Royal Society of Chemistry
URL: [Link]
Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials
Source: United Nations Office on Drugs and Crime (UNODC)
URL: [Link]
Title: Preparation of 1-(4-methoxy phenyl)-piperazine (LH7)
Source: ResearchGate
URL: [Link]
Title: Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate...
Source: PubMed Central (PMC)
URL: [Link]
Title: Stability of Synthetic Piperazines in Human Whole Blood
Source: PubMed
URL: [Link]
Title: Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl)
Source: National University of Pharmacy, Kharkiv, Ukraine
URL: [Link]
Title: A Review on Analytical Methods for Piperazine Determination
Source: International Journal of Pharmaceutical Sciences Review and Research
URL: [Link]
Title: Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Title: HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine
Source: PubMed
URL: [Link]
Title: Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones...
Source: PubMed Central (PMC)
URL: [Link]
Title: Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions
Source: ACS Publications
URL: [Link]
Title: Development and validation of a presumptive colour test for the detection of piperazine analogues in illicit materials
Source: OPUS at UTS
URL: [Link]
Title: GC-MS analysis of piperazines in street samples of illicit drugs
Source: RSC Publishing
URL: [Link]
Title: DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES
Source: Revue Roumaine de Chimie
URL: [Link]
Title: Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}...
Source: SciELO
URL: [Link]
Technical Support Center: Stability & Storage of 1-(4-Methoxyphenyl)piperazin-2-one Hydrochloride
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Author: BenchChem Technical Support Team. Date: March 2026
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Welcome to the Technical Support Center for 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride (CAS: 1284247-69-3). As a versatile small-molecule scaffold frequently utilized in drug development and synthetic chemistry, maintaining the structural integrity of this compound is critical for reproducible experimental outcomes.
While the methoxyphenyl group is highly stable, the piperazin-2-one core presents specific vulnerabilities. The lactam ring is susceptible to hydrolysis, the secondary/tertiary amines are prone to oxidation, and the hydrochloride salt form introduces hygroscopicity [1.1]. This guide is designed by our Senior Application Scientists to provide you with the mechanistic causality behind these degradation pathways and self-validating protocols to ensure long-term stability.
Visualizing the Degradation Network
To effectively troubleshoot stability issues, it is essential to understand the environmental stressors that act upon the molecule. The diagram below maps the primary degradation pathways.
Mechanistic degradation pathways of 1-(4-Methoxyphenyl)piperazin-2-one HCl.
Section 1: Troubleshooting FAQs
Q1: I am observing a +16 Da mass shift in my LC-MS analysis after storing the compound in solution for several weeks. What is causing this?A1: This mass shift indicates N-oxidation . The nitrogen atoms within the piperazine ring are electron-rich and highly susceptible to attack by reactive oxygen species (ROS) or dissolved oxygen, leading to the formation of N-oxides[1].
Causality & Solution: This oxidative degradation is frequently catalyzed by trace transition metals, particularly copper (Cu²⁺) and iron (Fe²⁺)[2]. To prevent this, store solutions in amber vials purged with an inert gas (argon or nitrogen). Use metal-free spatulas during weighing and ensure all aqueous buffers are prepared with high-purity, metal-free water.
Q2: During HPLC analysis, a new peak with a significantly lower retention time (higher polarity) has appeared. What is the likely degradant?A2: You are likely observing lactam ring hydrolysis . The piperazin-2-one moiety is a cyclic amide (lactam). In aqueous environments, especially under acidic or basic conditions, the lactam bond undergoes nucleophilic attack by water or hydroxide ions, yielding a highly polar, ring-opened amino acid derivative[1],[3].
Causality & Solution: Prolonged storage in unbuffered aqueous solutions or extreme pH environments accelerates this SN2-like substitution and hydrolysis[2]. If an aqueous formulation is mandatory for your workflow, maintain the pH strictly between 6.0 and 8.0, store at 2–8°C, and prepare solutions fresh weekly.
Q3: The solid powder was left on the benchtop for a few months and has now become clumpy, discolored, and difficult to dissolve. Is it still usable?A3: We strongly advise against using it. The compound is supplied as a hydrochloride (HCl) salt , which is inherently hygroscopic.
Causality & Solution: Moisture ingress from ambient humidity causes deliquescence (caking). More critically, the absorbed water creates a localized, highly concentrated acidic microenvironment on the crystal surface. This microenvironment acts as a catalyst for solid-state lactam hydrolysis[1]. Always store the solid material at -20°C in a tightly sealed container within a desiccator. Allow the vial to fully equilibrate to room temperature before opening to prevent condensation.
Section 2: Experimental Protocols for Stability Validation
To ensure the trustworthiness of your storage conditions, you must establish a self-validating stability-indicating assay. Running a Forced Degradation (Stress Testing) protocol allows you to intentionally generate degradants, ensuring your HPLC/LC-MS methods can successfully resolve the intact API from its degradation products[1].
Step-by-Step Forced Degradation Workflow:
Base Hydrolysis Stress:
Action: Dissolve 1 mg/mL of the compound in a 50:50 mixture of Acetonitrile and 0.1 M NaOH. Incubate at 60°C for 24 hours.
Causality: Forces the nucleophilic ring-opening of the piperazin-2-one lactam.
Validation Step:Crucial: Neutralize the aliquot with an equal volume of 0.1 M HCl immediately before HPLC injection. This halts the degradation kinetics at your precise time point and protects your silica-based HPLC column from severe high-pH damage[1].
Acid Hydrolysis Stress:
Action: Dissolve 1 mg/mL in a 50:50 mixture of Acetonitrile and 0.1 M HCl. Incubate at 60°C for 24 hours.
Causality: Probes the stability of the methoxy ether linkage and forces acid-catalyzed lactam hydrolysis. Neutralize with 0.1 M NaOH prior to injection[1].
Oxidative Stress:
Action: Dissolve 1 mg/mL in a 50:50 mixture of Acetonitrile and 3% H₂O₂. Incubate at room temperature, protected from light, for 24 hours.
Causality: Floods the system with ROS to force the formation of N-oxides and formyl derivatives[1],[4].
Analysis & Self-Validation:
Run the stressed samples alongside an unstressed control (freshly prepared in pure solvent). If your analytical method is robust, you will see distinct, baseline-resolved peaks for the ring-opened amino acid (Hydrolysis) and the +16 Da N-oxide (Oxidation).
Section 3: Quantitative Stability Data Summaries
The following table summarizes the anticipated stability profile of 1-(4-Methoxyphenyl)piperazin-2-one HCl under various storage conditions, based on the established kinetic behavior of piperazinone derivatives[1],[2],[4].
References[1] BenchChem Technical Support Team. "Stability of N-propargyl piperazin-2-one Compounds: An In-depth Technical Guide." BenchChem. URL: https://www.benchchem.com[5] Freeman, S., et al. "Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate." Journal of the Chemical Society, Perkin Transactions 1. URL:https://pubs.rsc.org/en/journals/journalissues/p1[2] Freeman, S. A., et al. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." The University of Texas at Austin Repository. URL:https://repositories.lib.utexas.edu/[4] Zheng, L., et al. "Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions." Journal of Environmental Chemical Engineering. URL:https://doi.org/10.1016/j.jece.2023.111228[3] Hopkin, M. D., et al. "Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride." ACS Publications. URL:https://pubs.acs.org/
Technical Support Center: Troubleshooting Poor Cell Permeability of 1-(4-Methoxyphenyl)piperazin-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on drug development programs that stall because promising chemical scaffolds fail to accumulate inside target cells. 1-(4-M...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on drug development programs that stall because promising chemical scaffolds fail to accumulate inside target cells. 1-(4-Methoxyphenyl)piperazin-2-one is a highly versatile building block, but its physicochemical profile—specifically the hydrogen-bonding dynamics of the piperazinone ring—often results in sub-optimal cell permeability.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to diagnose and overcome these barriers, ensuring your in vitro efficacy translates to in vivo success.
Q: My biochemical assays show nanomolar target affinity, but my cellular assays are completely flat. How do I definitively determine if 1-(4-Methoxyphenyl)piperazin-2-one is failing due to poor passive diffusion or active efflux?
A: You must decouple passive membrane transit from active transporter clearance using a Bidirectional Caco-2 Permeability Assay[1]. The piperazin-2-one core contains a secondary amine at the N4 position (a strong hydrogen bond donor) and a C2 carbonyl (a hydrogen bond acceptor)[2]. These features create a dense aqueous solvation shell. If the energy required to shed this water (the desolvation penalty) is too high, the molecule will fail to passively diffuse, resulting in a low Apparent Permeability (
Papp
) in both the Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions.
Conversely, if the molecule diffuses successfully but is recognized by P-glycoprotein (P-gp) efflux pumps, you will observe a high B→A transport rate and a low A→B rate. Calculating the Efflux Ratio (
ER=Papp(B→A)/Papp(A→B)
) is critical. An ER > 2.0 definitively diagnoses active efflux[1].
Q: The assay confirms an Efflux Ratio > 5.0. How do I bypass P-gp efflux without altering the 1-(4-Methoxyphenyl)piperazin-2-one structure?
A: If late-stage structural modification is prohibited, you must alter the cellular microenvironment or the delivery vehicle:
Pharmacological Inhibition: Co-administer a competitive P-gp inhibitor such as Verapamil or Elacridar. This saturates the efflux pumps, allowing the piperazinone derivative to accumulate intracellularly and engage its target[3].
Nanocarrier Formulation: Encapsulate the compound in solid lipid nanoparticles (SLNs) or liposomes. Nanocarriers enter the cell via endocytosis, entirely bypassing the apical membrane transporters (like P-gp) that recognize the free piperazinone motif.
Q: The Efflux Ratio is < 2.0, but
Papp(A→B)
is still extremely low (<
1×10−6
cm/s). How can I chemically modify the scaffold to improve passive diffusion without losing binding affinity?
A: The poor passive diffusion is driven by the high Topological Polar Surface Area (TPSA) contributed by the N4-H bond donor[2]. The most effective chemical intervention is N-alkylation (e.g., N-methylation or N-cyclobutylmethylation) at the N4 position. By replacing the hydrogen bond donor with a lipophilic alkyl group, you significantly lower the desolvation penalty, facilitating rapid partitioning into the lipophilic core of the plasma membrane.
Note: This protocol is designed as a self-validating system. If the internal control metrics fail, the assay invalidates itself, preventing false-negative interpretations of your piperazinone derivatives.
Step 1: Monolayer Culture & Integrity Validation
Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at
1×105
cells/cm².
Culture for 21 days to allow full differentiation into polarized enterocyte-like monolayers[4].
Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250
Ω⋅cm2
, confirming tight junction integrity[1].
Step 2: Compound Preparation & Control Spiking
Prepare a 10 mM stock of 1-(4-Methoxyphenyl)piperazin-2-one in DMSO. Dilute to a final assay concentration of 10 µM in HBSS buffer (pH 7.4). Ensure final DMSO concentration is < 1%.
Validation Controls: Run parallel wells with Lucifer Yellow (100 µM, paracellular leak control), Propranolol (10 µM, high permeability control), and Quinidine (10 µM, P-gp efflux control)[1].
Step 3: Transport Execution (± P-gp Inhibition)
To test for efflux reversibility, prepare a second set of wells containing 50 µM Verapamil in both Apical and Basolateral chambers.
A→B Direction: Add 0.5 mL of test compound to the Apical chamber. Add 1.5 mL of blank HBSS to the Basolateral chamber.
B→A Direction: Add 1.5 mL of test compound to the Basolateral chamber. Add 0.5 mL of blank HBSS to the Apical chamber.
Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.
Step 4: Sampling & LC-MS/MS Quantification
Extract 50 µL aliquots from the receiver chambers at 60 and 120 minutes.
Quench with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Centrifuge and analyze the supernatant via LC-MS/MS. Calculate
Papp
using the formula:
Papp=(dQ/dt)/(C0×A)
, where
dQ/dt
is the steady-state appearance rate,
C0
is the initial concentration, and
A
is the surface area.
Technical Support Center: HPLC Optimization for 1-(4-Methoxyphenyl)piperazin-2-one & Metabolites
Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical challenges associated with 1-(4-Methoxyphenyl)piperazin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical challenges associated with 1-(4-Methoxyphenyl)piperazin-2-one and its downstream metabolites.
The Mechanistic Challenge
1-(4-Methoxyphenyl)piperazin-2-one is a basic piperazine derivative. Structurally, it contains an amide nitrogen (N1) and a secondary amine nitrogen (N4) within the piperazin-2-one ring, alongside a hydrophobic 4-methoxyphenyl moiety. Its primary metabolic pathways include O-demethylation (yielding a highly polar phenolic metabolite) and N-oxidation.
The core analytical challenge lies in the dual nature of the molecule: the basic secondary amine (pKa ~8.5) is highly prone to secondary interactions with stationary phase silanols, while the polarity gap between the parent and its O-demethylated metabolite complicates isocratic retention.
Troubleshooting FAQs
Q1: Why am I observing severe peak tailing (Asymmetry factor > 1.5) for the parent compound, and how do I fix it?
The Causality: Peak tailing for basic compounds like piperazine derivatives is rarely a fluidic plumbing issue; it is almost always a secondary retention mechanism. In standard reversed-phase HPLC, retention is driven by hydrophobic interactions. However, traditional silica-based C18 columns contain residual, unbonded silanol groups (Si-OH). Above pH 3.0, these silanols deprotonate into negatively charged silanoate ions (Si-O⁻). Because the secondary amine of 1-(4-Methoxyphenyl)piperazin-2-one is protonated and positively charged at mid-pH levels, it undergoes strong electrostatic ion-exchange interactions with the silanoate ions (1)[1]. This dual-retention mechanism (hydrophobic + electrostatic) causes the analyte to "drag" on the column, elongating the trailing edge of the peak (2)[2].
The Solution: You must neutralize the electrostatic attraction.
Kinetic Shielding (Mobile Phase): Lower the mobile phase pH to < 3.0 using 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA). This ensures the residual silanols are fully protonated (neutralized), shutting down the ion-exchange pathway (3)[3].
Thermodynamic Shielding (Stationary Phase): Switch to a highly deactivated, fully end-capped column or a polar-embedded C18 phase. End-capping chemically blocks residual silanols, while polar-embedded groups provide a steric and electronic shield that repels basic amines.
Q2: My O-demethylated metabolite is co-eluting with the solvent front. How do I improve its retention without excessively broadening the parent peak?
The Causality: O-demethylation replaces the hydrophobic methoxy group with a hydroxyl group, forming 1-(4-hydroxyphenyl)piperazin-2-one. This exposes a polar phenol moiety, drastically reducing the molecule's hydrophobicity. If your starting mobile phase contains too much organic modifier (e.g., >15% Acetonitrile), the thermodynamic partition coefficient for the metabolite heavily favors the mobile phase, causing it to wash out in the void volume.
The Solution:
Gradient Optimization: Implement a steep gradient starting at a highly aqueous composition (2-5% organic modifier). This forces the polar metabolite to partition into the stationary phase initially.
Orthogonal Selectivity: If a C18 column fails to resolve the N-oxide metabolite from the O-demethylated metabolite, switch to a Phenyl-Hexyl or Biphenyl column. The electron-rich aromatic rings of the stationary phase will engage in π-π interactions with the phenolic ring of the metabolite, providing an alternative retention mechanism.
Q3: How can I eliminate matrix interference from biological samples prior to HPLC analysis?
The Causality: Biological matrices (plasma, urine) are rich in phospholipids and endogenous proteins that cause severe baseline drift in UV detection and ion suppression in MS. Simple protein precipitation leaves neutral lipids in the extract, which co-elute with the hydrophobic parent compound.
The Solution: Utilize Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE). Because the piperazine ring is basic, it will carry a positive charge at low pH. By acidifying the sample and loading it onto an MCX cartridge, the target analytes are strongly retained via ionic bonds. You can then aggressively wash the cartridge with 100% methanol to strip away neutral lipids before eluting the basic analytes with a high-pH solvent.
Visualizing the Logic & Workflows
Diagnostic logic tree for troubleshooting piperazine derivative HPLC separations.
Strong Cation Exchange (MCX) SPE workflow for basic piperazine metabolites.
Quantitative Data Summary
To ensure self-validation of your method, benchmark your results against the following expected physicochemical and chromatographic parameters.
Analyte
Approx. pKa
Relative Polarity
Expected Elution Order
Optimal UV Detection
N-Oxide Metabolite
~4.5
High
1 (Earliest)
230 nm
1-(4-Hydroxyphenyl)piperazin-2-one
~8.5 (amine), ~9.5 (phenol)
Medium-High
2
240 nm
1-(4-Methoxyphenyl)piperazin-2-one
~8.5 (amine)
Low (Hydrophobic)
3 (Latest)
240 nm
Note: Elution order is based on a standard reversed-phase C18 gradient starting at 5% Acetonitrile.
This step-by-step methodology incorporates the mechanistic solutions discussed above. It is designed to be a self-validating system: Step 5 (System Suitability) ensures the physical chemistry of the column is functioning before precious samples are injected.
Materials & Reagents:
Column: Waters Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm) or equivalent high-strength, end-capped silica designed for polar retention ().
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v) (Yields pH ~2.7).
System Preparation: Purge the HPLC pumps with Mobile Phase A and B. Ensure the column oven is stabilized at 40°C to reduce mobile phase viscosity and improve mass transfer kinetics (which aids in reducing peak tailing).
Gradient Programming: Set the flow rate to 0.3 mL/min.
0.0 - 1.0 min: 5% B (Isocratic hold to focus polar metabolites)
1.0 - 6.0 min: 5% to 60% B (Linear gradient to elute the parent compound)
6.0 - 7.5 min: 60% to 95% B (Column wash to remove strongly bound matrix lipids)
7.5 - 10.0 min: 5% B (Re-equilibration)
Sample Preparation (SPE): Follow the MCX SPE workflow detailed in the diagram above. Reconstitute the final dried extract in 95% Mobile Phase A / 5% Mobile Phase B to match the initial gradient conditions and prevent solvent-effect peak distortion.
Detection Parameters:
UV/DAD: Monitor at 240 nm.
MS (if applicable): Positive Electrospray Ionization (ESI+). Monitor the[M+H]+ transitions. The parent compound will yield a distinct fragmentation pattern typical of piperazine designer drugs (4)[4].
System Suitability Test (SST) - Self-Validation Step: Inject a mixed standard of the parent and O-demethylated metabolite at 1 µg/mL.
Pass Criteria: Resolution (Rs) between the metabolite and parent must be > 2.0. The USP Tailing Factor (As) for the parent compound must be ≤ 1.3.
Failure Action: If As > 1.3, the column end-capping may be degraded. Replace the column or prepare fresh mobile phase to ensure the pH is strictly < 3.0.
References
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech.
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog.
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions.
Wiergowski, M., et al. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, Semantic Scholar.
Guo, Y.W., et al. "The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD." Quality Assurance and Safety of Crops & Foods.
Technical Support Center: Mitigating Off-Target Effects of Phenylpiperazine Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying, characterizing, and minimizing off-target effects associated with 1-(4-Methoxypheny...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying, characterizing, and minimizing off-target effects associated with 1-(4-Methoxyphenyl)piperazin-2-one and related phenylpiperazine derivatives. This document is structured to provide both high-level strategy and detailed, practical guidance for your experiments.
Introduction: The Challenge of Selectivity with Phenylpiperazine Scaffolds
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents.[1] Compounds like 1-(4-methoxyphenyl)piperazine (MeOPP) are known to interact with a range of monoamine neurotransmitter systems, including serotonin and dopamine receptors.[2][3][4][5] While this polypharmacology can be therapeutically beneficial, it also presents a significant challenge: the potential for unintended off-target interactions, which can lead to adverse effects or confound experimental results.[1][6]
Minimizing these off-target effects is crucial for the development of safe and effective therapeutics and for generating clean, interpretable data in a research setting.[7][8] This guide will walk you through a systematic approach to de-risking your phenylpiperazine-based compounds.
This section addresses common questions and issues encountered when working to minimize the off-target effects of phenylpiperazine derivatives.
Q1: I've synthesized a novel 1-(4-Methoxyphenyl)piperazin-2-one analog and see activity in my primary assay, but I'm concerned about selectivity. What's my first step?
A1: Your first step should be a computational or in silico assessment of your compound's potential off-target liabilities.[9][10] This is a cost-effective way to generate an initial "hit list" of potential off-targets to investigate experimentally.
Troubleshooting Guide:
Problem: I don't have access to sophisticated computational modeling software.
Solution: Several open-access tools and web servers can predict off-target interactions based on chemical structure similarity to known ligands. These platforms use machine learning models trained on large databases of compound-protein interactions.[11][12]
Problem: My in silico screen returned a long list of potential off-targets. How do I prioritize?
Solution:
Filter by relevance: Focus on targets expressed in your biological system of interest.
Group by family: Prioritize testing against proteins from the same family as your intended target (e.g., if your target is a GPCR, screen against a panel of other GPCRs).
Consult literature: See if related phenylpiperazine compounds have known off-target activities. For instance, the 5-HT1A receptor is a common off-target for this class of compounds.[13]
Q2: How do I experimentally validate the in silico predictions?
A2: The next step is to perform in vitro screening assays. These experiments are conducted outside of a living organism, typically using isolated proteins, cells, or tissues.[14][15][16]
Troubleshooting Guide:
Problem: Setting up individual binding assays for dozens of potential off-targets is time-consuming and expensive.
Solution: Utilize a commercial off-target screening service. These services offer panels of dozens or even hundreds of common off-targets (e.g., kinases, GPCRs, ion channels, and transporters) and can provide you with comprehensive selectivity data for your compound.
Problem: My compound shows activity against an off-target in a biochemical (e.g., purified enzyme) assay. Does this mean it will have an effect in cells?
Solution: Not necessarily. The next step is to confirm the off-target activity in a more physiologically relevant context using a cell-based assay.[17][18] This will tell you if your compound can engage the target in a cellular environment.
Q3: My compound is clean in broad in vitro off-target panels, but I still observe an unexpected phenotype in my cellular or animal models. What could be happening?
A3: This is a common challenge and can be due to several factors:
Metabolism: Your parent compound may be converted into an active metabolite in vivo. For example, 1-(4-methoxyphenyl)piperazine is O-demethylated by CYP2D6 to an active hydroxy metabolite.[2][19]
Unknown Off-Targets: Your compound might be interacting with a target not included in standard screening panels.
On-Target Effects: The observed phenotype could be a downstream consequence of modulating your intended target, which might have uncharacterized functions.[20]
Troubleshooting Guide:
Problem: How can I determine if metabolism is the issue?
Solution: Perform a metabolite identification study. Incubate your compound with liver microsomes and use mass spectrometry to identify any metabolites that are formed. You can then synthesize these metabolites and test them for activity.
Problem: How do I identify a completely unknown off-target?
Solution: This requires more advanced techniques like chemical proteomics or phenotypic screening in knockout cell lines.
Problem: How can I confirm that the observed effect is due to my intended target?
Solution:
Structure-Activity Relationship (SAR): Synthesize and test close structural analogs of your compound that are inactive against your primary target. If these inactive analogs do not produce the unexpected phenotype, it strengthens the case for on-target activity.[21]
Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of your target protein. If your compound's effect is diminished or absent in these cells, it confirms on-target engagement.[21]
Experimental Protocols & Methodologies
Protocol 1: Initial Off-Target Liability Assessment - A Tiered Approach
This workflow outlines a systematic process for identifying and mitigating off-target effects.
Caption: Tiered workflow for off-target effect mitigation.
Protocol 2: Cell-Based Target Engagement Assay
This is a general protocol to confirm if a compound interacts with a potential off-target in a cellular context.
Objective: To determine if 1-(4-Methoxyphenyl)piperazin-2-one inhibits the activity of a suspected off-target (e.g., a specific serotonin receptor) in living cells.
Materials:
HEK293 cells stably expressing the off-target receptor.
Assay-specific agonist for the receptor.
Detection reagent (e.g., for measuring downstream signaling like cAMP or calcium flux).
Your test compound and a known antagonist (positive control).
Procedure:
Cell Plating: Seed the engineered HEK293 cells in a 96-well plate and incubate overnight.
Compound Incubation: Treat the cells with a dilution series of your test compound, the positive control, and a vehicle control. Incubate for a predetermined time (e.g., 30 minutes).
Agonist Stimulation: Add the specific agonist for the receptor to all wells to stimulate a signaling cascade.
Signal Detection: Add the detection reagent and measure the output (e.g., fluorescence or luminescence) on a plate reader.
Data Analysis: Plot the response versus the compound concentration and calculate the IC50 value. A potent IC50 value confirms cellular off-target engagement.
Data Presentation: Prioritizing Hits from an Off-Target Screen
When you receive data from a broad off-target panel, it's crucial to have a systematic way to prioritize which hits to follow up on. The table below provides a template for organizing and interpreting these results.
Off-Target
Assay Type
% Inhibition @ 10 µM
On-Target IC50 (nM)
Off-Target IC50 (nM)
Selectivity Window (Off-Target/On-Target)
Priority
5-HT1A
Radioligand Binding
95%
50
150
3x
High
hERG
Electrophysiology
60%
50
>1000
>20x
Medium
M1
Functional
25%
50
>10,000
>200x
Low
COX-2
Enzyme Inhibition
<10%
50
>10,000
>200x
Low
Interpretation:
High Priority: The compound shows significant inhibition and a small selectivity window (e.g., <10-fold) between the on-target and off-target. This interaction is very likely to be physiologically relevant.
Medium Priority: The compound shows moderate inhibition. Further investigation is warranted, especially for targets with known safety liabilities like the hERG channel.
Low Priority: The compound shows weak inhibition and a large selectivity window, suggesting this interaction is unlikely to be significant at therapeutic concentrations.
Signaling Pathway Visualization
Off-target effects often arise from a compound's ability to interact with proteins that are structurally similar to the intended target. The diagram below illustrates how a phenylpiperazine derivative intended for a dopamine receptor might also interact with a serotonin receptor due to similarities in their binding pockets.
Caption: On-target vs. off-target signaling pathways.
References
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC. Available at: [Link]
Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Pharmacology. Available at: [Link]
A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. Lawrence Livermore National Laboratory. Available at: [Link]
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
The Significance of In Vitro to In Vivo Translation in Drug Discovery. Sygnature Discovery. Available at: [Link]
In Vitro vs In Vivo: Complete Comparison + Selection Guide. Research Methods. Available at: [Link]
PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. Available at: [Link]
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. Available at: [Link]
In Vitro and In Vivo Studies and Drug Discovery. Cole-Parmer. Available at: [Link]
On In Vivo vs. In Vitro Models. The Scientist. Available at: [Link]
In silico off-target profiling for enhanced drug safety assessment. PMC. Available at: [Link]
CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. ResearchGate. Available at: [Link]
para-Methoxyphenylpiperazine. Wikipedia. Available at: [Link]
In Vitro vs. In Vivo Preclinical Drug Testing. TD2 Precision Oncology. Available at: [Link]
1,4 Methoxy phenyl piperazine. Palchin Chemicals. Available at: [Link]
In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. PubMed. Available at: [Link]
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]
Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. Available at: [Link]
Designing Selective Drugs: Multi-Objective Optimization to Mitigate Off-Target Effects. IEEE Xplore. Available at: [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]
How can off-target effects of drugs be minimised?. Patsnap. Available at: [Link]
1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Available at: [Link]
Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. The Bumbling Biochemist. Available at: [Link]
Designing Drugs to Minimize Unwanted Side Effects. Stanford Engineering. Available at: [Link]
Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PMC. Available at: [Link]
Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. Available at: [Link]
Technical Support Center: 1-(4-Methoxyphenyl)piperazin-2-one Bioactivity & Assay Troubleshooting
Welcome to the Application Scientist Support Center. 1-(4-Methoxyphenyl)piperazin-2-one (often supplied as a hydrochloride salt, CAS 1284247-69-3) is a highly versatile, privileged small-molecule scaffold widely used in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. 1-(4-Methoxyphenyl)piperazin-2-one (often supplied as a hydrochloride salt, CAS 1284247-69-3) is a highly versatile, privileged small-molecule scaffold widely used in drug discovery, particularly for CNS targets (such as 5-HT and D2 receptors) and oncology [1, 2].
However, researchers frequently encounter inconsistent bioactivity readouts when utilizing this compound in high-throughput screening (HTS) or cell-based assays. This guide is designed to troubleshoot formulation, aggregation, and target-engagement issues, ensuring your experimental protocols are self-validating and mechanistically sound.
Section 1: Formulation & Handling FAQs
Q: Why does my compound precipitate when transferred from DMSO stock to the aqueous assay buffer?A: This is a classic solubility mismatch. The 4-methoxyphenyl moiety is highly lipophilic, while the piperazin-2-one lactam core is polar. When the free base is dissolved in 100% DMSO and rapidly diluted into a physiological buffer (pH 7.4), the sudden increase in dielectric constant forces the lipophilic domains to self-associate, causing "crash out."
Causality & Solution: To prevent this, intermediate dilution is required. Dilute your 10 mM DMSO stock into a 50% DMSO/50% buffer intermediate before final dilution into the assay plate. Alternatively, utilize the hydrochloride salt variant (CAS 1284247-69-3), which significantly improves aqueous solubility, though you must monitor the buffer pH to ensure the acidic salt does not locally denature your target proteins [3].
Q: I am observing highly variable IC50/EC50 values across different assay batches. What is driving this inconsistency?A: The most common culprit for batch-to-batch variability with lipophilic piperazine derivatives is colloidal aggregation [4]. At micromolar concentrations (typically >5 µM), these molecules can form sub-micron colloidal aggregates in aqueous media. These colloids non-specifically sequester and inhibit target proteins, leading to false-positive bioactivity or artificially inflated potency.
Causality & Solution: You must validate whether your compound is acting as a true stoichiometric ligand or a colloidal aggregator. Implement a "jump-dilution" protocol or add a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to your assay buffer. Detergents disrupt colloidal micelles; if your compound's bioactivity disappears upon the addition of Triton X-100, the initial activity was an aggregation artifact [5].
Q: Does the piperazin-2-one core interfere with fluorescence-based readouts?A: Generally, the piperazin-2-one core alone does not exhibit significant autofluorescence. However, prolonged storage of the compound in DMSO can lead to oxidative degradation of the 4-methoxyphenyl group, generating colored impurities that absorb light in the 400–500 nm range. This can quench fluorescence readouts (e.g., in FRET or calcium flux assays) [5]. Always use freshly prepared stocks or store DMSO aliquots at -80°C under argon.
Section 2: Quantitative Data & Parameter Summary
To ensure structural integrity and consistent assay performance, adhere to the physicochemical thresholds outlined below.
Parameter
Metric / Recommendation
Mechanistic Rationale
Molecular Weight
242.7 g/mol (HCl salt)
Small molecule scaffold; highly permeable.
Max DMSO Stock Conc.
10 mM to 50 mM
Prevents supersaturation and freeze-thaw precipitation.
Aqueous Solubility Limit
~50–100 µM (Buffer dependent)
Exceeding this triggers colloidal aggregation.
Critical Assay Additive
0.01% Triton X-100 or 0.05% CHAPS
Disrupts non-specific colloidal sequestration of proteins [4].
Storage Conditions
-20°C (Powder), -80°C (DMSO)
Prevents oxidation of the methoxy-aromatic system.
Interference Control
Jump-Dilution Assay
Differentiates reversible binding from reactive/aggregative inhibition [5].
Section 3: Standardized Workflow for Bioassay Validation
To establish a self-validating experimental system, follow this step-by-step protocol when screening 1-(4-Methoxyphenyl)piperazin-2-one in enzymatic or receptor-binding assays.
Step 1: Stock Preparation & Quality Control
Weigh the 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride powder and dissolve it in anhydrous, LC-MS grade DMSO to create a 10 mM master stock.
Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes to ensure complete dissolution.
Self-Validation: Visually inspect for micro-particulates using a laser pointer (Tyndall effect). If the beam is visible through the solution, undissolved micro-crystals remain.
Step 2: Buffer Formulation (Anti-Aggregation)
Prepare your standard assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
Add 0.01% (v/v) Triton X-100 . Note: Ensure your target protein is compatible with non-ionic detergents before proceeding.
Add 1 mM DTT if the assay involves redox-sensitive enzymes, as this controls for reactive impurities [5].
Step 3: Serial Dilution & Jump-Dilution Testing
Perform a 3-fold serial dilution of the compound in 100% DMSO.
Transfer the compound to the intermediate plate containing 50% assay buffer to step down the DMSO concentration.
Jump-Dilution Test: Incubate the target protein with the compound at 10x the expected IC50 concentration. After 15 minutes, rapidly dilute the mixture 100-fold into the reaction buffer containing the substrate.
Interpretation: If the enzyme regains activity immediately, the binding is reversible and specific. If the enzyme remains inhibited, the compound may be acting via colloidal aggregation or covalent modification [5].
The following diagram illustrates the typical target engagement pathway for 4-methoxyphenylpiperazine derivatives (e.g., GPCR modulation) and highlights where colloidal aggregation causes assay interference, alongside the specific troubleshooting intervention.
Caption: Mechanistic workflow showing specific GPCR engagement vs. colloidal aggregation interference, and the Triton X-100 intervention.
References
Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Thieme Chemistry. Available at:[Link] [1]
Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A. MDPI International Journal of Molecular Sciences. Available at:[Link] [2]
1-(4-methoxyphenyl)piperazin-2-one hydrochloride — Chemical Substance Information. NextSDS. Available at:[Link] [3]
Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry (Docking.org Archive). Available at:[Link] [4]
Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. Available at:[Link] [5]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Efficacy of Piperazine Derivatives in Neuropharmacology: Evaluating 1-(4-Methoxyphenyl)piperazin-2-one
Introduction: The Piperazine Scaffold as a Cornerstone of CNS Drug Discovery The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of a "privileged scaffold" in med...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Piperazine Scaffold as a Cornerstone of CNS Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of a multitude of drugs targeting the central nervous system (CNS).[1][2][3] Derivatives of piperazine are foundational to treatments for a wide spectrum of psychiatric disorders, including depression, anxiety, and psychosis.[1][4][5] A particularly prominent subclass is the 1-arylpiperazines, which serve as a key pharmacophore for interacting with critical neurotransmitter receptors, primarily serotonergic (5-HT) and dopaminergic (D) systems.[3][6]
This guide focuses on the prospective efficacy of a specific, less-characterized derivative, 1-(4-Methoxyphenyl)piperazin-2-one . Due to the limited publicly available data on this specific molecule, we will undertake a comprehensive comparative analysis. By dissecting its structural motifs and comparing them to well-established, clinically successful piperazine derivatives, we can formulate a robust hypothesis regarding its potential pharmacological profile. This analysis will be grounded in structure-activity relationships (SAR) and supported by detailed experimental protocols to provide a clear, actionable framework for its future evaluation.
For this comparison, we will focus on three archetypal piperazine drugs that represent different therapeutic classes:
Trazodone: An antidepressant with a prominent phenylpiperazine moiety, known for its potent 5-HT2A receptor antagonism.[4][7]
Aripiprazole: A highly successful atypical antipsychotic that acts as a D2 partial agonist and a 5-HT1A partial agonist/5-HT2A antagonist.[5][8]
Buspirone: An anxiolytic agent that is a full agonist at the 5-HT1A receptor.[1]
By comparing the known efficacy and receptor profiles of these drugs, we can illuminate the potential therapeutic avenues for 1-(4-Methoxyphenyl)piperazin-2-one.
Core Mechanisms: Targeting the Serotonin and Dopamine Systems
The therapeutic efficacy of most piperazine-based antipsychotics and antidepressants stems from their ability to modulate monoamine neurotransmitter systems. The primary molecular targets are G-protein coupled receptors (GPCRs), specifically serotonin and dopamine receptors, which are pivotal in regulating mood, cognition, and perception.[1][5][8]
Serotonin (5-HT) Receptors: The 1-arylpiperazine moiety has a well-documented affinity for several 5-HT receptor subtypes.
5-HT1A Receptors: Activation of these autoreceptors in the raphe nuclei reduces the firing of serotonin neurons, while activation of postsynaptic receptors in regions like the hippocampus and cortex is associated with anxiolytic and antidepressant effects.[4] Buspirone's efficacy is largely attributed to its potent 5-HT1A agonism.
5-HT2A Receptors: Blockade of these receptors is a hallmark of atypical antipsychotics and some modern antidepressants. This action is believed to contribute to antipsychotic efficacy against negative symptoms, reduce the risk of extrapyramidal side effects (EPS), and improve sleep and mood.[9] Trazodone is a potent 5-HT2A antagonist.
Dopamine D2 Receptors: The "dopamine hypothesis" has long implicated hyperactivity of dopaminergic pathways in the positive symptoms of schizophrenia. Consequently, antagonism or partial agonism at the D2 receptor is the primary mechanism of action for all clinically effective antipsychotic drugs.[5][10] Aripiprazole's unique profile as a D2 partial agonist allows it to act as a functional antagonist in a hyperdopaminergic state and a functional agonist in a hypodopaminergic state, providing a stabilizing effect.
The interplay between these receptor systems is critical. For instance, 5-HT2A antagonism can increase dopamine release in certain brain regions, potentially alleviating the motor side effects and negative symptoms associated with pure D2 blockade. This synergistic mechanism is a cornerstone of modern psychopharmacology.
Caption: General signaling pathway for arylpiperazine drugs.
Comparative Efficacy Analysis: A Structure-Based Hypothesis
To predict the efficacy of 1-(4-Methoxyphenyl)piperazin-2-one, we must first examine the known receptor binding affinities of our comparator compounds.
(Note: Ki values are compiled from various sources and represent approximate comparative affinities. Lower values indicate higher affinity.)
Structural Analysis of 1-(4-Methoxyphenyl)piperazin-2-one:
1-(4-Methoxyphenyl) Moiety: This is a classic arylpiperazine pharmacophore. The methoxy group at the para position is an electron-donating group that often enhances affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[11] This feature is shared with many CNS-active compounds and suggests that our target molecule will likely engage with the serotonergic system.
Piperazin-2-one Ring: This is the key structural deviation from our comparators. Unlike the basic piperazine ring in Trazodone or Aripiprazole, this is a lactam (a cyclic amide). This modification has several important implications:
Reduced Basicity: The nitrogen at position 1 is part of an amide, making it significantly less basic than the corresponding amine in a typical piperazine. This will alter its ionization state at physiological pH, which can impact blood-brain barrier penetration and receptor interactions.
Conformational Rigidity: The presence of the carbonyl group introduces some planarity and restricts the conformational flexibility of the ring compared to a standard piperazine. This rigidity can either enhance or diminish binding affinity depending on the specific receptor's binding pocket topology.
Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, introducing a new potential interaction point within a receptor binding site that is absent in traditional piperazines.
Efficacy Hypothesis:
Antidepressant/Anxiolytic Potential: Given the 4-methoxyphenyl group, the compound is likely to have an affinity for 5-HT1A and 5-HT2A receptors. If it retains sufficient 5-HT1A agonist or 5-HT2A antagonist activity, it could exhibit antidepressant or anxiolytic properties. The reduced basicity might favor a profile more akin to neutral antagonists or partial agonists.
Antipsychotic Potential: Significant antipsychotic efficacy typically requires potent D2 receptor antagonism or partial agonism.[12] While the arylpiperazine structure can contribute to D2 affinity, it is often a distal, more complex portion of the molecule (like in Aripiprazole) that drives high-affinity D2 binding. Without this extended structure, 1-(4-Methoxyphenyl)piperazin-2-one is less likely to be a potent D2 antagonist. Therefore, its potential as a primary antipsychotic is likely lower than that of Aripiprazole.
Experimental Protocols for Empirical Evaluation
To move from hypothesis to data, a structured experimental workflow is essential. The following protocols provide a self-validating system to comprehensively characterize the pharmacological profile of a novel piperazine derivative.
Part A: In Vitro Characterization – Target Engagement and Functional Activity
These initial assays are crucial for confirming whether the compound interacts with the hypothesized molecular targets and determining the nature of that interaction (e.g., agonist, antagonist, partial agonist).
Caption: Workflow for in vitro characterization.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)
Objective: To quantify the binding affinity of 1-(4-Methoxyphenyl)piperazin-2-one for human 5-HT1A, 5-HT2A, and D2 receptors.
Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radiolabeled ligand for binding to receptors expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to an affinity constant (Ki).[13]
Methodology:
Membrane Preparation: Obtain commercially available cell membranes (e.g., from HEK293 or CHO cells) stably expressing the human receptor of interest (e.g., 5-HT2A).
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like MgCl2).
Reaction Setup: In a 96-well plate, combine:
Cell membranes (typically 5-15 µg of protein per well).
A fixed concentration of a suitable radioligand (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).
Increasing concentrations of the test compound (e.g., from 10 pM to 10 µM) or vehicle.
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove non-specific binding.
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis: Plot the percentage of inhibition of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Part B: In Vivo Behavioral Models – Assessing Therapeutic-like Efficacy
Following in vitro characterization, in vivo models are used to determine if target engagement translates into a functional behavioral outcome relevant to a specific psychiatric disorder.[14][15]
Caption: Workflow for in vivo efficacy testing.
Protocol 2: Forced Swim Test (FST) for Antidepressant-like Activity
Objective: To evaluate the potential antidepressant effect of the test compound in rodents.
Principle: This model is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants decrease the duration of immobility.[16][17]
Methodology:
Animals: Use male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley). Acclimate them to the housing facility for at least one week.
Drug Administration: Administer the test compound, a positive control (e.g., Imipramine, 15 mg/kg), or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) or oral (p.o.) route, typically 30-60 minutes before the test.
Apparatus: Use a transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the animal to touch the bottom or escape.
Test Procedure:
Gently place each animal into the cylinder.
The total test duration is 6 minutes. The first 2 minutes are considered an adaptation period and are not scored.
During the final 4 minutes (240 seconds), a trained observer, blind to the treatment groups, records the cumulative time the animal spends immobile. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.
Data Analysis: Compare the mean immobility time across all groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Protocol 3: Prepulse Inhibition (PPI) of the Startle Reflex for Antipsychotic-like Activity
Objective: To assess the ability of the test compound to restore sensorimotor gating deficits, a translational measure relevant to schizophrenia.
Principle: A weak sensory stimulus (prepulse) presented shortly before a strong, startle-inducing stimulus (pulse) will normally inhibit the startle reflex. This phenomenon, PPI, is deficient in patients with schizophrenia. The deficit can be modeled in rodents by administering a psychotomimetic agent like dizocilpine (MK-801). Potential antipsychotics are expected to reverse this drug-induced deficit.[10][18]
Methodology:
Animals: Use male rats (e.g., Wistar or Sprague-Dawley).
Apparatus: Use a specialized startle response system consisting of a sound-attenuated chamber, a small animal enclosure mounted on a piezoelectric platform to detect movement, a loudspeaker for auditory stimuli, and a control computer.
Drug Administration:
Administer the test compound or a positive control (e.g., Aripiprazole) at a set time (e.g., 60 minutes) before the test session.
Administer the PPI-disrupting agent (e.g., MK-801, 0.2 mg/kg, i.p.) at a later time point (e.g., 30 minutes) before the test.
Test Session:
Place the rat in the enclosure and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
The session consists of a series of trials presented in a pseudorandom order:
Pulse-alone trials: A strong acoustic pulse (e.g., 120 dB burst of white noise).
Prepulse + Pulse trials: A weak prepulse (e.g., 73 dB, which is 8 dB above background) presented 100 ms before the 120 dB pulse.
No-stimulus trials: Background noise only, to measure baseline movement.
Data Analysis: The startle amplitude is measured as the maximal force detected by the platform. Calculate the percentage of PPI for each prepulse + pulse trial using the formula: %PPI = 100 - [ (Startle on Prepulse+Pulse Trial / Startle on Pulse-alone Trial) * 100 ]. Compare the mean %PPI between treatment groups. A successful antipsychotic candidate will significantly reverse the reduction in %PPI caused by MK-801.
Conclusion and Future Directions
While direct experimental data on 1-(4-Methoxyphenyl)piperazin-2-one remains scarce, a systematic comparison with established piperazine derivatives provides a strong foundation for predicting its pharmacological profile. The presence of the 4-methoxyphenyl group strongly suggests likely activity within the serotonergic system, pointing towards potential applications in mood or anxiety disorders. The introduction of the piperazin-2-one lactam ring is a significant structural modification that reduces basicity and alters conformation, making its D2 receptor affinity—and thus its potential as a primary antipsychotic—less certain without empirical data.
The true efficacy of this compound can only be determined through rigorous experimentation. The detailed in vitro and in vivo protocols provided in this guide offer a comprehensive, step-by-step roadmap for researchers and drug development professionals. By first establishing its receptor binding profile and functional activity, and then progressing to validated behavioral models, the scientific community can effectively elucidate the therapeutic potential of 1-(4-Methoxyphenyl)piperazin-2-one and determine its place within the rich and varied landscape of piperazine-based CNS therapies.
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A Head-to-Head Comparison of 1-(4-Methoxyphenyl)piperazin-2-one and its Analogs: A Guide for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The N-arylpiperazine scaffold is a cornerstone in the development of centrally acting therapeutics, demonstrating a remarkable versatility in targeting a ra...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The N-arylpiperazine scaffold is a cornerstone in the development of centrally acting therapeutics, demonstrating a remarkable versatility in targeting a range of neurotransmitter systems. Within this privileged class, 1-(4-Methoxyphenyl)piperazin-2-one and its structural isomers represent a compelling series for investigation, particularly for their potential to modulate serotonergic and dopaminergic pathways implicated in a variety of neuropsychiatric and neurodegenerative disorders.
This in-depth technical guide provides a comparative analysis of 1-(4-Methoxyphenyl)piperazin-2-one and its key analogs. By synthesizing available preclinical data, we aim to elucidate the nuanced structure-activity relationships (SAR) that govern their pharmacological profiles. This guide is intended to serve as a valuable resource for researchers engaged in the rational design and development of novel CNS-targeted agents.
Introduction to the N-Arylpiperazin-2-one Scaffold
The piperazin-2-one core can be considered a conformationally constrained analog of the more flexible piperazine ring. This structural rigidity can impart a higher degree of receptor selectivity and improved pharmacokinetic properties. The introduction of an aryl group at the N1 position and the potential for substitution at the N4 position provide a rich chemical space for optimizing biological activity. The methoxy substituent on the phenyl ring, in particular, has been shown to be a key determinant of affinity for serotonin (5-HT) and dopamine (D) receptors. The position of this methoxy group (ortho, meta, or para) can dramatically influence the compound's interaction with its biological targets.
Comparative Analysis of Biological Activity
The following sections provide a head-to-head comparison of 1-(4-Methoxyphenyl)piperazin-2-one and its analogs based on available in vitro and in vivo data. It is important to note that the data presented has been collated from various studies, and as such, direct comparisons should be made with consideration for potential variations in experimental conditions.
In Vitro Receptor Binding Affinities
The interaction with specific neurotransmitter receptors is a primary determinant of the pharmacological effects of these compounds. The following table summarizes the receptor binding affinities (Ki, nM) of 1-(4-Methoxyphenyl)piperazine derivatives for key CNS targets. A lower Ki value indicates a higher binding affinity.
Data for piperazin-2-one analogs is limited; data for the corresponding piperazines is presented as a surrogate for understanding the influence of the methoxyphenyl substituent.
Compound 5b: N-{4-[2-(4-(2-methoxyphenyl)-piperazin-1-yl)-ethyl]-phenyl}-benzamide
Compound 6b: N-{4-[2-(4-(2-methoxyphenyl)-piperazin-1-yl)-ethyl]-phenyl}-2-phenyl-acetamide
In Vivo Pharmacological Effects
The in vivo activity of these compounds provides crucial insights into their potential therapeutic applications. The following table summarizes key findings from preclinical behavioral studies.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The available data, though not exhaustive for a direct comparison of the piperazin-2-one series, allows for the deduction of several key structure-activity relationships.
Influence of the Methoxy Group Position
The position of the methoxy group on the phenyl ring significantly impacts receptor affinity, particularly at the 5-HT1A receptor. Studies on related arylpiperazine derivatives have shown that the meta- and ortho-positions can be favorable for high affinity.[1][2] For instance, a study on arylpiperazine salicylamide derivatives revealed that the meta-substituted isomer had the highest affinity for the 5-HT1A receptor, followed by the ortho and then the para isomers.[1] This suggests that the electronic and steric properties imparted by the methoxy group at different positions play a crucial role in the ligand-receptor interaction.
Signaling Pathways
The primary mechanism of action for many N-arylpiperazine derivatives involves the modulation of G-protein coupled receptors (GPCRs), such as the 5-HT1A and D2 receptors.
Figure 2: General workflow for the synthesis of 1-arylpiperazin-2-ones.
A detailed experimental protocol is as follows:
N-Chloroacetylation of the Arylamine: To a solution of the appropriately substituted aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Reaction with Ethanolamine: Dissolve the crude N-chloroacetylated aniline (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol) and add ethanolamine (2.0 eq). Heat the mixture to reflux for 6-8 hours.
Cyclization: After cooling to room temperature, add a base (e.g., sodium ethoxide or potassium tert-butoxide) to the reaction mixture and stir at room temperature overnight to facilitate cyclization.
Work-up and Purification: Neutralize the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-arylpiperazin-2-one.
Characterization: Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of test compounds to specific receptors using a radioligand binding assay.
Membrane Preparation: Homogenize brain tissue (e.g., rat hippocampus for 5-HT1A receptors) in a suitable buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
Binding Assay: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and various concentrations of the test compound.
Incubation and Filtration: Incubate the plates at a specific temperature for a defined period to allow for binding equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
Scintillation Counting: Wash the filters to remove non-specifically bound radioligand. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Locomotor Activity Assessment
The open field test is a common method to assess general locomotor activity and anxiety-like behavior in rodents.
Apparatus: Use a square or circular arena with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. A video camera is mounted above the arena to record the animal's movement.
Animals: Use adult male mice, habituated to the testing room for at least 30 minutes before the experiment.
Procedure: Administer the test compound or vehicle to the mice via intraperitoneal (i.p.) injection. After a specified pretreatment time, place the mouse in the center of the open field arena.
Data Collection: Record the animal's behavior for a set duration (e.g., 10-30 minutes).
Data Analysis: Use automated video tracking software to analyze the total distance traveled, time spent in the center versus the periphery of the arena, and the number of rearings. A decrease in total distance traveled is indicative of a sedative effect, while an increase can suggest a stimulant effect.
Conclusion and Future Directions
The N-arylpiperazin-2-one scaffold holds significant promise for the development of novel CNS-targeted therapies. The available data suggests that the position of the methoxy group on the phenyl ring is a critical determinant of receptor affinity and pharmacological activity. While this guide provides a comparative overview based on current literature, a direct head-to-head comparison of 1-(4-Methoxyphenyl)piperazin-2-one with its ortho and meta isomers and other analogs in a standardized battery of in vitro and in vivo assays is warranted. Such studies would provide a more definitive understanding of the structure-activity relationships and facilitate the rational design of next-generation therapeutics with improved efficacy and side-effect profiles for the treatment of complex neurological and psychiatric disorders. Further investigations into the neuroprotective and anxiolytic properties of these compounds are also highly encouraged.
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A Senior Application Scientist's Guide to Validating the In Vitro to In Vivo Correlation (IVIVC) of 1-(4-Methoxyphenyl)piperazin-2-one
Executive Summary The journey from a promising compound in a lab dish to a clinically effective therapeutic is fraught with challenges, the most critical of which is translating in vitro activity into in vivo efficacy. T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The journey from a promising compound in a lab dish to a clinically effective therapeutic is fraught with challenges, the most critical of which is translating in vitro activity into in vivo efficacy. This guide provides a comprehensive, technically-grounded framework for establishing a robust In Vitro to In Vivo Correlation (IVIVC) for the novel compound 1-(4-Methoxyphenyl)piperazin-2-one. As a derivative of the well-studied phenylpiperazine class, this molecule presents a unique opportunity to explore potential neurological or oncological applications. However, with limited publicly available data, a systematic and rigorous validation strategy is paramount.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice. We will construct a self-validating workflow, from initial in vitro target engagement and metabolic profiling to in vivo pharmacokinetic and pharmacodynamic assessments, culminating in the establishment of a predictive mathematical model. This guide will serve as a strategic roadmap for de-risking the development of 1-(4-Methoxyphenyl)piperazin-2-one and similar novel chemical entities.
The Imperative of IVIVC in Modern Drug Development
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug release rate) and a relevant in vivo response (such as plasma drug concentration).[1][2][3] Establishing a strong IVIVC is a strategic tool that can accelerate drug development, reduce the need for extensive bioequivalence studies, and provide a deeper understanding of a drug's performance.[1][4][5] For a new chemical entity like 1-(4-Methoxyphenyl)piperazin-2-one, building this correlation from the ground up is a foundational step in its preclinical development program.
The U.S. Food and Drug Administration (FDA) defines several levels of correlation, with Level A being the most rigorous.[1][2] A Level A correlation establishes a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[1][2] This guide will outline the necessary steps to achieve this highest level of correlation.
Caption: High-level workflow for establishing a Level A IVIVC.
Foundational In Vitro Characterization: Defining the Compound's Profile
Before any in vivo studies can be rationally designed, a thorough in vitro characterization is essential. This phase provides the mechanistic and biopharmaceutical data that will form the basis of our correlation.
Target Identification and Functional Activity
The 1-(4-methoxyphenyl)piperazine moiety is a common scaffold in compounds targeting neurological receptors or acting as kinase inhibitors.[6][7][8] For instance, the related compound 1-(4-methoxyphenyl)piperazine (MeOPP) has been studied for its effects on monoamine neurotransmission.[9] Therefore, an initial screening against a panel of relevant neurological and oncological targets is a logical starting point.
Oncological: Poly (ADP-ribose) polymerase (PARP), based on activities of other novel piperazine derivatives.[12][13]
Objective: To determine the binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) of 1-(4-methoxyphenyl)piperazin-2-one at hypothesized targets.
Materials:
Cell membranes expressing the human receptor of interest (e.g., 5-HT₁ₐ, D₂, PARP1).
Specific radioligands (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ).
1-(4-methoxyphenyl)piperazin-2-one stock solution in DMSO.
Scintillation counter and appropriate reagents.
Assay-specific buffers and reagents (e.g., GTPγS for GPCR functional assays).
Binding Assay (Example: 5-HT₁ₐ Receptor):
a. Prepare serial dilutions of 1-(4-methoxyphenyl)piperazin-2-one.
b. In a 96-well plate, combine cell membranes, the radioligand ([³H]8-OH-DPAT), and either buffer (for total binding), a known saturating antagonist (for non-specific binding), or the test compound.
c. Incubate at room temperature for 60 minutes to reach equilibrium.
d. Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.
e. Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.
f. Calculate specific binding and determine the Kᵢ value using Cheng-Prusoff equation.
Functional Assay (Example: GPCR-mediated cAMP modulation):
a. Plate cells expressing the target receptor.
b. Treat cells with serial dilutions of 1-(4-methoxyphenyl)piperazin-2-one.
c. Stimulate the cells with an appropriate agonist (for antagonists) or measure basal activity (for agonists).
d. Lyse the cells and measure intracellular cAMP levels using a suitable kit (e.g., HTRF, ELISA).
e. Plot the dose-response curve and calculate the EC₅₀ or IC₅₀ value.
In Vitro Metabolism and Metabolic Stability
Understanding a compound's metabolic fate is crucial for predicting its in vivo clearance and half-life. Studies on the similar compound MeOPP have shown that it is primarily metabolized via O-demethylation, a reaction catalyzed mainly by the polymorphic enzyme CYP2D6.[14][15] This provides a strong rationale for investigating the same pathway for our target compound.
Objective: To determine the intrinsic clearance (Clᵢₙₜ) of 1-(4-methoxyphenyl)piperazin-2-one and identify the primary CYP450 enzymes involved in its metabolism.
Materials:
Pooled Human Liver Microsomes (pHLM).
NADPH regenerating system.
1-(4-methoxyphenyl)piperazin-2-one.
Specific CYP450 chemical inhibitors (e.g., Quinidine for CYP2D6).
LC-MS/MS system for bioanalysis.
Methodology:
a. Pre-incubate pHLM with the test compound in buffer at 37°C.
b. Initiate the metabolic reaction by adding the NADPH regenerating system.
c. Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
d. Quench the reaction in each aliquot with cold acetonitrile containing an internal standard.
e. Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
f. To identify specific enzymes, repeat the assay in the presence of individual CYP450 inhibitors.
Data Analysis:
a. Plot the natural log of the percentage of remaining compound versus time.
b. The slope of the line gives the rate constant (k).
c. Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clᵢₙₜ).
In Vitro Data Summary (Hypothetical Data)
The following table summarizes the type of data that would be generated from the foundational in vitro studies.
Parameter
Assay
Hypothetical Result
Implication for In Vivo Study
Binding Affinity (Kᵢ)
Radioligand Binding (5-HT₁ₐ)
15 nM
Potent target engagement expected.
Functional Potency (IC₅₀)
cAMP Functional Assay
45 nM
Confirms antagonistic activity at the target.
Metabolic Half-Life (t½)
HLM Stability
40 minutes
Suggests moderate to high clearance in vivo.
Primary Metabolizing Enzyme
HLM with Inhibitors
CYP2D6
Potential for genetic polymorphism-based variability in patients.
In Vivo Assessment: From Animal Models to Human Prediction
With a solid in vitro profile, we can now design meaningful in vivo experiments to measure the compound's real-world pharmacokinetics (PK) and pharmacodynamics (PD).
Caption: Workflow for conducting parallel PK and PD in vivo studies.
Pharmacokinetic (PK) Studies
The goal of the PK study is to understand what the body does to the drug (ADME: Absorption, Distribution, Metabolism, Excretion).
Objective: To determine key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t½, F%) of 1-(4-methoxyphenyl)piperazin-2-one in rats following intravenous (IV) and oral (PO) administration.
Animal Model: Male Wistar rats (n=3-5 per group). The choice of rats is standard for early PK studies due to their well-characterized physiology and handling ease.[14]
Methodology:
a. IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
b. PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg) of the compound in a suitable vehicle.
c. Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at pre-defined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
d. Sample Processing: Process blood to plasma and store at -80°C until analysis.
e. Bioanalysis: Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS method.
Data Analysis:
a. Plot plasma concentration versus time for both IV and PO groups.
b. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
c. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Pharmacodynamic (PD) / Efficacy Studies
The PD study aims to determine what the drug does to the body. The choice of model is directly informed by our in vitro findings. Assuming our hypothetical data holds and the compound is a 5-HT₁ₐ antagonist, a relevant behavioral model would be appropriate.[10]
Objective: To demonstrate that 1-(4-methoxyphenyl)piperazin-2-one engages its target in vivo and produces a measurable physiological effect.
Model: 8-OH-DPAT-induced hypothermia model in rats. This is a classic model to test for 5-HT₁ₐ receptor antagonism.
Methodology:
a. Acclimate rats to the experimental setup.
b. Administer different doses of 1-(4-methoxyphenyl)piperazin-2-one or vehicle control.
c. After a pre-determined time (based on Tₘₐₓ from the PK study), challenge the animals with the 5-HT₁ₐ agonist 8-OH-DPAT.
d. Measure core body temperature at regular intervals.
Expected Outcome: The vehicle-treated animals will show a significant drop in body temperature upon agonist challenge. A successful antagonist will block this effect in a dose-dependent manner.
With both in vitro dissolution data for a formulated product and in vivo plasma concentration data, we can now construct the IVIVC model. The core of this process is deconvolution.
Deconvolution: This is a mathematical technique used to calculate the in vivo absorption rate from the in vivo plasma concentration-time data. It essentially "removes" the effects of drug distribution and elimination, isolating the absorption profile. This process requires the drug's disposition parameters (elimination rate constant, volume of distribution) obtained from the IV administration data.
Correlation: Once the in vivo absorption profile is determined, it can be directly compared to the in vitro dissolution profile. A Level A correlation involves plotting the fraction of drug absorbed in vivo against the fraction of drug dissolved in vitro at various time points. A linear relationship with a high correlation coefficient (R² > 0.9) indicates a strong, predictive IVIVC.
Caption: Logical flow of data for establishing the IVIVC mathematical model.
Conclusion and Strategic Application
This guide has outlined a comprehensive, scientifically-driven strategy for establishing a robust in vitro to in vivo correlation for the novel compound 1-(4-methoxyphenyl)piperazin-2-one. By starting with rational, hypothesis-driven in vitro characterization of its pharmacology and metabolism, we can design efficient and informative in vivo studies. The culmination of this work is a powerful, predictive mathematical model that bridges the gap between laboratory performance and clinical potential.
A successful IVIVC is not merely an academic exercise; it is a critical asset in drug development. It can be used to:
Serve as a surrogate for bioequivalence studies , saving significant time and resources.[2][3]
Justify and set dissolution specifications for quality control.[3]
Support post-approval changes in formulation or manufacturing with minimal clinical testing.[3]
By following this rigorous, self-validating framework, researchers can significantly de-risk the development of 1-(4-methoxyphenyl)piperazin-2-one, building a foundation of data that is not only scientifically sound but also regulatorily relevant.
References
Vertex AI Search. (2025).
Walsh Medical Media. (2012). In Vitro–In Vivo Correlation (IVIVC)
Pillai, O., & Panchagnula, R. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development. PMC.
SciSpace. (2006).
Staack, R. F., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. PubMed. [Link]
Taylor & Francis Online. (2008). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step.
MDPI. (2025). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. [Link]
Kelder, J., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. [Link]
Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PMC - NIH. [Link]
MDPI. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. [Link]
ResearchGate. (2026). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. [Link]
ResearchGate. (2022). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. [Link]
ResearchGate. (n.d.). Protective Effects of a Piperazine Derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester] Against Aluminium-Induced Neurotoxicity: Insights From In Silico and In Vivo Studies. [Link]
Navigating the Structure-Activity Relationship of 1-(4-Methoxyphenyl)piperazin-2-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The 1-(4-methoxyphenyl)piperazin-2-one scaffold represents a privileged core in medicinal chemistry, offering a versatile template for the design of novel t...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-methoxyphenyl)piperazin-2-one scaffold represents a privileged core in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. The inherent structural features of this moiety, including the arylpiperazine component and the lactam ring, provide multiple points for chemical modification, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1-(4-methoxyphenyl)piperazin-2-one analogs, drawing upon experimental data from a range of biological evaluations, including anticonvulsant, cytotoxic, and receptor binding assays.
The 1-(4-Methoxyphenyl)piperazin-2-one Core: A Foundation for Diverse Biological Activity
The 1-(4-methoxyphenyl)piperazin-2-one nucleus is a key pharmacophore found in a variety of biologically active compounds. The piperazine ring system is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties. The 4-methoxyphenyl group can engage in various receptor interactions, while the piperazin-2-one ring offers a rigid scaffold that can be strategically functionalized. The exploration of SAR in this class of compounds aims to elucidate the impact of structural modifications on biological activity, paving the way for the rational design of more potent and selective drug candidates.
Comparative Analysis of Biological Activities: Insights from SAR Studies
While a singular, comprehensive SAR study on 1-(4-methoxyphenyl)piperazin-2-one analogs is not extensively documented, a comparative analysis of related arylpiperazin-2-one and arylpiperazine derivatives reveals key trends in their biological activities. The primary therapeutic areas explored for these analogs include central nervous system (CNS) disorders, oncology, and infectious diseases.
Anticonvulsant Activity
Arylpiperazine derivatives have shown significant promise as anticonvulsant agents. SAR studies on related series of compounds indicate that the nature and position of substituents on the aryl ring, as well as modifications to the piperazine or piperazin-2-one core, play a crucial role in their activity.
For instance, in a series of 1-[(4-arylpiperazin-1-yl)-propyl]-3-methyl-3-phenyl-pyrrolidine-2,5-dione derivatives, the presence of a 3-chlorophenyl substituent on the piperazine ring resulted in the most active compound.[1] This suggests that electron-withdrawing groups on the aryl moiety can enhance anticonvulsant potency. When applying this insight to the 1-(4-methoxyphenyl)piperazin-2-one scaffold, it is conceivable that modifications to the methoxy group or the introduction of other substituents on the phenyl ring could modulate anticonvulsant activity.
Table 1: Comparative Anticonvulsant Activity of Selected Arylpiperazine Analogs
This table presents data from related arylpiperazine series to infer potential SAR trends for 1-(4-methoxyphenyl)piperazin-2-one analogs.
Cytotoxic Activity
The piperazin-2-one scaffold has also been explored for its potential as an anticancer agent. In a study focused on piperazin-2-one derivatives as cytotoxic agents, bioisosteric replacement of an imidazole ring with other functional groups was investigated.[2][3] The results indicated that the electron density of the substituted groups significantly influences cytotoxic activity.
Specifically, the replacement of an imidazole moiety with guanidine, thiourea, and hydrazide groups led to an increase in cytotoxicity against HT-29 (colon cancer) and A549 (lung cancer) cell lines.[3] This suggests that for 1-(4-methoxyphenyl)piperazin-2-one analogs, derivatization at the N4 position of the piperazin-2-one ring with electron-rich functional groups could be a promising strategy for developing novel anticancer agents. Conversely, hydroxyl and methoxy substituents at this position did not show significant cytotoxicity.[2]
Table 2: Comparative Cytotoxicity of Piperazin-2-one Analogs
This table highlights the impact of N4-substituents on the cytotoxicity of the piperazin-2-one core, providing valuable insights for the design of 1-(4-methoxyphenyl)piperazin-2-one analogs.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for key experiments cited in the SAR studies.
General Synthesis of 1-(4-Methoxyphenyl)piperazin-2-one Analogs
The synthesis of 1-(4-methoxyphenyl)piperazin-2-one analogs typically involves a multi-step process. A general synthetic route is outlined below.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
Cell Seeding: Cancer cells (e.g., HT-29, A549) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
[4]3. MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
[4]4. Formazan Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
[4]5. Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated to determine the cytotoxic potency of the compounds.
Anticonvulsant Screening
The maximal electroshock (MES) seizure test is a widely used primary screening model for anticonvulsant drugs.
Step-by-Step Protocol:
Animal Model: The test is typically performed on mice or rats.
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
Induction of Seizure: After a specific period to allow for drug absorption, a maximal electroshock (e.g., 50 mA for 0.2 s) is delivered via corneal or auricular electrodes.
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED₅₀) is determined.
Key Structure-Activity Relationship Insights
Based on the comparative analysis of 1-(4-methoxyphenyl)piperazin-2-one analogs and related compounds, several key SAR insights can be drawn:
Caption: Key SAR insights for 1-(4-Methoxyphenyl)piperazin-2-one analogs.
Aryl Ring Substitution: The electronic properties of substituents on the 4-methoxyphenyl ring are likely to be critical for modulating CNS activities, such as anticonvulsant effects. The introduction of electron-withdrawing groups may enhance potency.
N4-Position Derivatization: The N4 position of the piperazin-2-one ring is a key site for modification to influence cytotoxic activity. The incorporation of hydrogen-bond donors and electron-rich functionalities appears to be a favorable strategy for enhancing anticancer potential.
Linker Length and Composition: For analogs where a functional group is tethered to the piperazin-2-one core, the length and nature of the linker can significantly impact receptor affinity and selectivity, as observed in related arylpiperazine series targeting serotonin receptors.
[5]
Conclusion and Future Directions
The 1-(4-methoxyphenyl)piperazin-2-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This comparative guide has synthesized available data to illuminate key structure-activity relationships, providing a framework for the rational design of future analogs. Further research should focus on a more systematic exploration of substitutions on both the aryl ring and the piperazin-2-one core, coupled with a broader range of biological evaluations. The integration of computational modeling and in vitro screening will be instrumental in accelerating the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic profiles.
comparing the pharmacokinetic profiles of 1-(4-Methoxyphenyl)piperazin-2-one derivatives
Introduction: The Significance of the Arylpiperazine Scaffold in Modern Drug Discovery The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile nature...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the Arylpiperazine Scaffold in Modern Drug Discovery
The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile nature.[1] Its incorporation into molecules can significantly enhance physicochemical properties such as solubility and bioavailability, which are critical for a drug candidate's success.[1][2] This synthetic adaptability allows for fine-tuning of absorption, distribution, metabolism, and excretion (ADME) profiles, facilitating high-affinity binding to a wide array of biological targets.[1] Arylpiperazine derivatives, a prominent class within this family, are integral to numerous approved drugs, particularly those targeting the central nervous system (CNS) for conditions like psychosis and depression.[1][2][3]
Given their therapeutic importance, a thorough understanding of the pharmacokinetic (PK) behavior of novel arylpiperazine derivatives is paramount. The journey of a drug through the body—its absorption, how it distributes into various tissues, the metabolic transformations it undergoes, and its eventual excretion—dictates its efficacy and safety.[4] This guide provides a comparative analysis of the pharmacokinetic profiles of representative arylpiperazine compounds, supported by detailed experimental protocols and data, to empower researchers in the rational design of next-generation therapeutics.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of a drug determine its concentration in the plasma and at its target site over time. Below is a summary of key in vivo PK parameters for two novel arylpiperazine derivatives, Compound 27 and LQFM05 , following oral administration in rats. These compounds serve as illustrative examples of the data required to evaluate and compare potential drug candidates.[2]
Parameter
Compound 27
LQFM05
Unit
Rationale and Significance
Dose (Oral)
10
12
mg/kg
The administered dose is a critical variable for interpreting concentration data.
Cmax
101.3 ± 29.5
163.4
ng/mL
Maximum Plasma Concentration: The highest concentration the drug reaches in the blood. It is a key indicator of absorption rate and extent, and is often linked to therapeutic effect and potential toxicity.
Tmax
0.58 ± 0.20
1.0
h
Time to Cmax: The time it takes to reach the maximum plasma concentration. A shorter Tmax indicates faster absorption.
AUC(0-t)
239.1 ± 72.8
652.8
ng·h/mL
Area Under the Curve: Represents the total drug exposure over time. A larger AUC signifies greater bioavailability and/or slower elimination.
t½ (half-life)
2.50 ± 0.57
4.9
h
Elimination Half-Life: The time required for the drug concentration in the body to be reduced by half. It determines the dosing interval and the time to reach steady-state concentrations.
Data for Compound 27 and LQFM05 sourced from preclinical pharmacokinetic studies.[2]
Core Experimental Protocols: A Guide to Generating Pharmacokinetic Data
The data presented above is the output of rigorous experimental work. Understanding the methodologies is crucial for interpreting the results and designing future studies. Here, we detail two fundamental protocols in pharmacokinetic evaluation.
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a standard procedure for determining the pharmacokinetic profile of a compound after oral administration to rats. The goal is to measure the drug concentration in blood plasma over a set period to calculate key parameters like Cmax, Tmax, and AUC.
Methodology Rationale:
The choice of an animal model, such as the rat, is a foundational step in preclinical development, providing essential in vivo data before human trials.[5] Oral administration is chosen to simulate the most common route for patient dosing. The serial blood sampling allows for the construction of a plasma concentration-time curve, which is the basis of pharmacokinetic analysis.
Step-by-Step Protocol:
Animal Acclimatization & Preparation:
Male Wistar rats (8-10 weeks old) are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity).
Animals are fasted overnight (approximately 12 hours) before dosing to minimize variability in drug absorption due to food effects. Water is provided ad libitum.
Compound Formulation & Administration:
The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) to ensure stability and consistent delivery.
The compound is administered orally via gavage at a predetermined dose (e.g., 10 mg/kg). A control group receives the vehicle only.
Blood Sample Collection:
Blood samples (approx. 200 µL) are collected from the tail vein or another appropriate site at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation & Storage:
The blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
Bioanalysis via LC-MS/MS:
Plasma samples are prepared for analysis, typically involving protein precipitation followed by centrifugation.
The concentration of the test compound in the plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity.[6]
Data Analysis:
The plasma concentration data for each time point is used to generate a concentration-time curve.
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.
In Vitro Metabolic Stability Assay
This assay is a cornerstone of early drug discovery, used to predict how quickly a compound will be metabolized by the liver.[6][7][8] High metabolic instability can lead to poor bioavailability and a short half-life in vivo. The assay measures the rate at which the parent compound disappears when incubated with liver fractions, such as microsomes.[8][9]
Methodology Rationale:
The liver is the primary site of drug metabolism.[8] Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[6][8] By incubating the compound with microsomes and an essential cofactor (NADPH), we can simulate Phase I metabolism and determine the compound's intrinsic clearance (CLint), a measure of its inherent susceptibility to metabolism.[8][9]
Step-by-Step Protocol:
Reagent Preparation:
Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Prepare a solution of the NADPH regenerating system (cofactor required for CYP enzyme activity).
Thaw pooled human liver microsomes (HLM) on ice.
Incubation:
In a 96-well plate, add the buffer, the test compound (at a final concentration of e.g., 1 µM), and the liver microsomes (e.g., 0.5 mg/mL).
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
Initiate the metabolic reaction by adding the NADPH solution. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.
Time-Point Sampling:
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard).
Sample Processing:
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis:
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
Data Analysis:
Plot the natural logarithm of the percentage of compound remaining versus time.
The slope of the linear regression line gives the elimination rate constant (k).
Calculate the in vitro half-life (t½) = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the half-life and incubation parameters.
Metabolic Pathways of Arylpiperazine Derivatives
The metabolism of arylpiperazine derivatives is predominantly mediated by the Cytochrome P450 (CYP) enzyme system in the liver.[2] A common metabolic pathway for compounds with a methoxyphenyl group, such as 1-(4-methoxyphenyl)piperazine (MeOPP), is O-demethylation.[10] This reaction is primarily catalyzed by the CYP2D6 enzyme, which is known for its genetic polymorphism, leading to potential variability in drug metabolism among individuals.[10] Other metabolic transformations can include hydroxylation of the aromatic ring and degradation of the piperazine moiety.[10]
Caption: Generalized metabolic pathway for arylpiperazine derivatives via CYP450 enzymes.
Conclusion and Future Directions
The pharmacokinetic profile is a critical determinant of a drug candidate's viability. As demonstrated, the arylpiperazine scaffold offers significant synthetic flexibility for optimizing these properties.[1] A comprehensive evaluation, combining robust in vivo studies with predictive in vitro assays like metabolic stability, is essential for lead optimization.[5] Early and iterative ADME testing allows researchers to identify and address potential liabilities, such as rapid metabolism or poor absorption, ultimately increasing the probability of selecting a candidate with a favorable human pharmacokinetic profile. Future research will continue to leverage these foundational assays alongside in silico modeling to refine the design of novel 1-(4-Methoxyphenyl)piperazin-2-one derivatives and other related compounds, paving the way for safer and more effective medicines.
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Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed. National Institutes of Health. Available from: [Link]
The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study - PubMed. National Institutes of Health. Published May 4, 2022. Available from: [Link]
Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Bentham Science. Available from: [Link]
A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(4-Methoxyphenyl)piperazin-2-one and Related Derivatives
Introduction 1-(4-Methoxyphenyl)piperazin-2-one is a heterocyclic compound that serves as a crucial structural motif and synthetic intermediate in the development of various active pharmaceutical ingredients (APIs). The...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-(4-Methoxyphenyl)piperazin-2-one is a heterocyclic compound that serves as a crucial structural motif and synthetic intermediate in the development of various active pharmaceutical ingredients (APIs). The precise and accurate quantification of this compound is paramount for ensuring the quality, safety, and efficacy of final drug products. Whether for impurity profiling in bulk drug substances, monitoring synthesis progression, or conducting pharmacokinetic studies, a robust and validated analytical method is a non-negotiable cornerstone of the drug development process.
This guide provides a comprehensive comparison of the principal analytical methodologies for the quantification of 1-(4-Methoxyphenyl)piperazin-2-one and its structurally related analogues, such as 1-(4-methoxyphenyl)piperazine. Due to the limited volume of publicly available, validated methods specifically for the piperazin-2-one derivative, this document will draw upon established and validated protocols for closely related piperazine compounds to provide a scientifically grounded comparison. We will delve into the mechanistic principles of each technique, present detailed experimental protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific application. The validation framework discussed is rooted in the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to ensure scientific integrity and regulatory compliance.[1][2][3][4]
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is fundamentally dictated by the intended purpose of the measurement. Key considerations include the required sensitivity, the complexity of the sample matrix, and the desired throughput. Here, we compare three workhorse techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical quality control due to its robustness, reliability, and cost-effectiveness. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of polar compounds like piperazine derivatives.
Causality Behind Experimental Choices: The separation in RP-HPLC is based on the differential partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase.[5] For a compound like 1-(4-methoxyphenyl)piperazine, a mobile phase consisting of an aqueous buffer and an organic solvent (like methanol or acetonitrile) allows for the fine-tuning of retention time and peak shape.[6] The acidic pH of the buffer (e.g., pH 3.0) ensures that the piperazine nitrogens are protonated, leading to consistent interactions with the stationary phase and improved peak symmetry. UV detection is chosen for its simplicity and applicability to molecules containing a chromophore, such as the phenyl ring in the target analyte.[5]
Advantages:
Robust and Reliable: Well-established technology with predictable performance.
Cost-Effective: Lower instrumentation and operational costs compared to mass spectrometry-based methods.
Wide Availability: Standard equipment in most analytical laboratories.
Disadvantages:
Lower Sensitivity: Compared to MS detection, limiting its use for trace-level analysis.
Potential for Interference: Lacks the specificity of mass spectrometry; co-eluting impurities with similar UV absorbance can interfere with quantification.[7]
Experimental Protocol: RP-HPLC-UV for 1-(4-Methoxyphenyl)piperazine Analysis
This protocol is adapted from a validated method for a key piperazine impurity.[6]
Instrumentation:
HPLC system with a UV-Vis or Diode Array Detector (DAD), pump, and autosampler (e.g., Shimadzu LC20AD).[6]
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: Methanol and Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) in a 55:45 (v/v) ratio.[6]
Standard Solution: Accurately weigh and dissolve the 1-(4-Methoxyphenyl)piperazine reference standard in the mobile phase to achieve a known concentration (e.g., 100 ppm).
Sample Solution: Prepare the sample (e.g., bulk drug) in the mobile phase to a similar target concentration.
Analysis:
Equilibrate the column with the mobile phase for at least 30 minutes.
Inject the standard and sample solutions and record the chromatograms.
Quantify the analyte by comparing the peak area of the sample to that of the standard.
Visualization of HPLC Workflow
Caption: High-level workflow for HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, particularly in complex biological matrices like plasma, LC-MS/MS is the gold standard.
Causality Behind Experimental Choices: This technique couples the separation power of LC with the highly specific and sensitive detection of a tandem mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization, ESI), and its specific mass-to-charge ratio (m/z) is selected. This precursor ion is then fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, virtually eliminating matrix interference.[8] The use of a stable isotope-labeled internal standard (e.g., a deuterated version of the analyte) is critical in bioanalysis to correct for any variability in sample preparation and matrix effects, ensuring high accuracy and precision.[8]
Advantages:
High Sensitivity: Capable of detecting analytes at picogram to femtogram levels.
High Specificity: MRM transitions are unique to the analyte, minimizing interference from matrix components.
Suitability for Complex Matrices: The preferred method for quantifying drugs and metabolites in biological fluids.[8]
Disadvantages:
Higher Cost: More expensive instrumentation and maintenance.
Increased Complexity: Requires specialized expertise for method development and operation.
Matrix Effects: Susceptible to ion suppression or enhancement, which must be carefully managed.
Experimental Protocol: LC-MS/MS for Piperazin-2-one in Plasma
This protocol is based on a validated method for Piperazin-2-one and represents a typical approach for bioanalytical quantification.[8]
Instrumentation:
LC system (e.g., Shimadzu Nexera X2) coupled to a triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ 5500).[8]
Sample Preparation (Protein Precipitation):
To 50 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., Piperazin-2-one-d6).[8]
Add 200 µL of acetonitrile to precipitate proteins.[8]
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.[8]
Transfer the supernatant to a 96-well plate for analysis.[8]
LC Conditions:
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm.[8]
MRM Transitions: Optimized for the specific analyte and internal standard. For example, for Piperazin-2-one: 101.1 -> 57.1.[8]
Other parameters like IonSpray Voltage and Temperature are optimized to maximize signal.[8]
Visualization of LC-MS/MS Workflow
Caption: Bioanalytical workflow using LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers excellent chromatographic resolution, often superior to HPLC for separating isomers.
Causality Behind Experimental Choices: The method relies on volatilizing the sample in a heated injector port and separating its components in a capillary column based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer for detection.[9] For many piperazine derivatives, GC-MS is a viable option and has been chosen over LC-MS in some contexts due to its wider global availability.[9] However, for less volatile or thermally labile compounds, derivatization may be required to increase volatility and thermal stability.
Advantages:
High Chromatographic Efficiency: Excellent separation of volatile compounds and isomers.[9]
Robust and Reliable: A mature and well-understood technique.
Definitive Identification: Mass spectra can be compared against libraries for confident compound identification.
Disadvantages:
Analyte Suitability: Limited to volatile and thermally stable analytes.
Potential for Thermal Degradation: The high temperatures of the injector can cause sensitive molecules to break down.
Derivatization Requirement: May require an extra sample preparation step, which can add variability.
Experimental Protocol: GC-MS for Piperazine Derivatives
This protocol is a summary of typical conditions used for piperazine analysis.[9][10]
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Perkin Elmer Clarus 500MS).[9]
Sample Preparation:
Simple solvent extraction is often sufficient. For biological samples, a liquid-liquid extraction may be necessary.[9][11]
GC Conditions:
Column: A mid-polarity column like a Supelco Equity-5 or DB-17 (30 m x 0.25 mm i.d. x 0.25 µm film thickness) is common.[9][10]
Oven Program: A temperature gradient is used, e.g., starting at 100°C and ramping up to 280°C to elute all compounds of interest.
MS Conditions:
Ionization Mode: Electron Ionization (EI).
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
Caption: Interrelationship of key method validation parameters.
Quantitative Data Comparison
The following table summarizes typical performance characteristics for the different analytical methods, based on published data for 1-(4-methoxyphenyl)piperazine and other relevant piperazine derivatives. This data provides a benchmark for what can be expected from a well-validated method.
Note: Data is compiled from different studies on structurally related compounds and should be used for comparative purposes only. Performance will vary based on the specific analyte, matrix, and instrumentation.
Conclusion and Recommendations
Selecting the appropriate analytical method for the quantification of 1-(4-Methoxyphenyl)piperazin-2-one requires a clear understanding of the analytical objective.
For routine quality control, purity assessment, and assay of bulk drug substance or formulated products , where analyte concentrations are relatively high and the matrix is simple, RP-HPLC-UV is the method of choice. It offers a compelling balance of performance, robustness, and cost-effectiveness, providing reliable data for release testing and stability studies.
For bioanalytical applications, such as pharmacokinetic or toxicokinetic studies , where the analyte must be quantified at low concentrations in a complex biological matrix like plasma, LC-MS/MS is unequivocally the superior technique. Its unparalleled sensitivity and specificity are essential for generating the high-quality data required for regulatory submissions.
GC-MS can be a valuable alternative, particularly if isomer separation is critical or if LC-MS instrumentation is unavailable. However, its applicability is contingent on the thermal stability of 1-(4-Methoxyphenyl)piperazin-2-one. A thorough evaluation of the analyte's properties is necessary before committing to a GC-based method.
Ultimately, regardless of the chosen technology, a rigorous and comprehensive method validation conducted according to ICH, FDA, and EMA guidelines is the critical final step to ensure that the generated data is accurate, reliable, and fit for its intended purpose.
References
Varade PR; Mahajan MP. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. Int J Drug Deliv Technol, 15(4), 1878-1884. Retrieved from [Link]
Analytical Methods. (2010). Analytical Methods. RSC Publishing. Retrieved from [Link]
NTA. (2022). A Review on Analytical Methods for Piperazine Determination. NTU JOURNAL OF PURE SCIENCES. Retrieved from [Link]
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]
PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Retrieved from [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]
Olszowy, P., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. Retrieved from [Link]
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. Retrieved from [Link]
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. EMA. Retrieved from [Link]
European Medicines Agency. (1995). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. EMA. Retrieved from [Link]
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved from [Link]
AMSbio. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. AMS Biotechnology (Europe) Ltd. Retrieved from [Link]
FyoniBio. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. FyoniBio. Retrieved from [Link]
PubMed. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]
PubMed. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. PubMed. Retrieved from [Link]
On-Target Validation of 1-(4-Methoxyphenyl)piperazin-2-one: A Comparison Guide Using Knockout Models
Introduction: The Imperative of On-Target Validation in Drug Discovery The journey of a therapeutic compound from initial hit to clinical candidate is paved with rigorous validation steps. Among the most critical is conf...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of On-Target Validation in Drug Discovery
The journey of a therapeutic compound from initial hit to clinical candidate is paved with rigorous validation steps. Among the most critical is confirming that the compound's biological effects are indeed mediated through its intended molecular target. Off-target activities can lead to unforeseen toxicity or a misleading efficacy profile, resulting in costly late-stage failures. This guide provides an in-depth comparison of methodologies for confirming the on-target effects of 1-(4-Methoxyphenyl)piperazin-2-one , a potent and selective agonist for the orphan G protein-coupled receptor, GPR88 .[1][2][3][4]
GPR88 is a Gαi/o-coupled GPCR highly expressed in the striatum, a brain region integral to motor control, motivation, and reward pathways.[3][4][5][6] Its association with conditions like Parkinson's disease, schizophrenia, and substance use disorders has made it a compelling therapeutic target.[2][4][7] 1-(4-Methoxyphenyl)piperazin-2-one (also known as ML-297 or VU-0467485 in related scaffolds) and other GPR88 agonists represent valuable chemical tools to probe the receptor's function and therapeutic potential.[1][2][4]
The gold standard for unequivocally linking a compound's activity to its target is the use of knockout (KO) models. The fundamental principle is simple yet powerful: a compound acting specifically through a given receptor should elicit a biological response in wild-type (WT) animals or cells but should be inert in models where the gene for that receptor has been deleted.[5] This guide will detail the experimental workflows for validating the on-target effects of 1-(4-Methoxyphenyl)piperazin-2-one using GPR88 KO models, compare this approach to alternative methods, and provide field-proven insights for robust experimental design.
The GPR88 Knockout Model: The Ultimate Arbiter of On-Target Activity
The generation of GPR88 knockout mice has been pivotal in understanding the receptor's physiological role.[5] These mice exhibit distinct phenotypes, including hyperactivity, altered motor coordination, and changes in anxiety and reward-driven behaviors.[3][5][8][9] This established phenotypic baseline provides a clear system for assessing the on-target activity of a GPR88 agonist like 1-(4-Methoxyphenyl)piperazin-2-one.
Core Principle & Experimental Logic
The central hypothesis is that the effects of 1-(4-Methoxyphenyl)piperazin-2-one are GPR88-dependent. Therefore, the compound's activity will be observed in wild-type (WT) systems but abolished in GPR88 knockout (KO) systems. This can be tested at both the cellular (in vitro) and whole-organism (in vivo) levels.
Caption: Logical workflow for on-target validation using KO models.
Part 1: In Vitro On-Target Validation in GPR88 KO Cells
The most direct way to assess target engagement is in a controlled cellular environment. This involves comparing the compound's effect on a key signaling pathway in a cell line that expresses GPR88 versus a counterpart where the GPR88 gene has been knocked out.
Experimental Workflow
Caption: Workflow for in vitro validation of GPR88 agonist activity.
Key Protocol 1: Western Blot for GPR88 Knockout Confirmation
Causality: Before any functional assay, it is non-negotiable to confirm the absence of the GPR88 protein in the KO cell line. Western blotting provides a semi-quantitative method to visualize the presence or absence of the target protein. Given GPR88 is a multi-pass transmembrane protein, sample preparation is critical to ensure its proper solubilization and detection.[10][11]
Detailed Protocol:
Sample Preparation:
Culture wild-type (WT) and GPR88 KO cells (e.g., HEK293 or CHO cells stably expressing GPR88) to ~80-90% confluency.
Wash cells twice with ice-cold PBS.
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.[10]
For membrane proteins like GPR88, consider using specialized membrane protein extraction kits for higher yield.
Sonicate the lysate briefly to shear genomic DNA and reduce viscosity.
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
Determine protein concentration of the supernatant using a BCA assay.
SDS-PAGE and Transfer:
Denature 20-30 µg of protein lysate by adding Laemmli sample buffer and heating at 70°C for 10 minutes. Note: Do not boil multi-pass transmembrane proteins, as this can cause aggregation.[10]
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.[12][13]
Immunodetection:
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[13]
Incubate the membrane overnight at 4°C with a validated primary antibody against GPR88, diluted in blocking buffer.
Wash the membrane three times for 10 minutes each with TBST.[14]
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
Wash again three times for 10 minutes each with TBST.
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[13]
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
Causality: GPR88 couples to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] To measure this decrease, basal adenylyl cyclase activity is first stimulated with forskolin. A true GPR88 agonist will cause a dose-dependent reduction in this forskolin-stimulated cAMP production.[15][16] This effect should be absent in GPR88 KO cells.
Detailed Protocol:
Cell Plating:
Seed WT and GPR88 KO cells into a 384-well white assay plate at an appropriate density and allow them to attach overnight.
Compound Preparation and Treatment:
Prepare a serial dilution of 1-(4-Methoxyphenyl)piperazin-2-one in assay buffer.
Aspirate the culture medium from the cells.
Add the compound dilutions to the respective wells. Include vehicle-only controls.
Cell Stimulation and Lysis:
Add a solution of forskolin (at a pre-determined EC80 concentration, e.g., 10 µM) to all wells to stimulate adenylyl cyclase.[15][16]
Incubate for 15-30 minutes at room temperature.
cAMP Detection:
Perform cAMP measurement using a commercial kit (e.g., HTRF, GloSensor™, or AlphaScreen-based assays) following the manufacturer's protocol.[15][17][18] These assays are typically based on a competitive immunoassay principle.[15]
Data Analysis:
Plot the assay signal against the log concentration of the compound.
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
Interpretation: A significant, dose-dependent decrease in cAMP levels in WT cells, but not in GPR88 KO cells, provides strong evidence that 1-(4-Methoxyphenyl)piperazin-2-one acts as an agonist specifically through the GPR88 receptor.
Part 2: In Vivo On-Target Validation in GPR88 KO Mice
While in vitro data confirms molecular target engagement, in vivo studies are essential to demonstrate that the compound's physiological effects in a whole organism are target-mediated. This involves selecting a behavioral or physiological endpoint known to be modulated by GPR88.
Experimental Rationale
GPR88 KO mice exhibit several well-characterized behavioral phenotypes, such as hyperactivity and reduced anxiety.[7][8] A GPR88 agonist would be expected to produce effects opposite to the KO phenotype in WT mice. Crucially, the compound should have no effect on this behavior in GPR88 KO mice, as the target is absent.
Key Protocol 3: Open Field Test for Locomotor Activity
Causality: GPR88 KO mice often show hyperactive exploratory behavior.[8] A GPR88 agonist, by activating the receptor, might be hypothesized to reduce locomotor activity in WT mice. This protocol tests whether this effect is GPR88-dependent.
Detailed Protocol:
Animal Subjects:
Use adult male GPR88 knockout mice and their wild-type littermate controls.
Acclimate animals to the testing room for at least 1 hour before the experiment.
Compound Administration:
Administer 1-(4-Methoxyphenyl)piperazin-2-one or vehicle (e.g., saline with 5% DMSO) via an appropriate route (e.g., intraperitoneal injection) at a pre-determined, brain-penetrant dose.[19]
Divide animals into four groups: WT-Vehicle, WT-Compound, KO-Vehicle, KO-Compound.
Behavioral Testing:
After a suitable pre-treatment interval (e.g., 30 minutes), place each mouse individually into the center of an open field arena (e.g., a 40x40 cm box).
Record activity for 15-30 minutes using an automated video-tracking system.
Data Analysis:
Quantify key parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Analyze the data using a two-way ANOVA (Genotype x Treatment).
Expected Data and Interpretation
Genotype
Treatment
Total Distance Traveled (meters)
Wild-Type (WT)
Vehicle
35 ± 4
Compound
20 ± 3*
GPR88 KO
Vehicle
55 ± 6
Compound
53 ± 5
p < 0.05 vs. WT-Vehicle; *p < 0.01 vs. WT-Vehicle
Interpretation: The data should show that KO mice are hyperactive compared to WT mice (replicating the known phenotype). The compound should significantly reduce locomotor activity in WT mice but have no effect in KO mice. This "rescue" of the phenotype in one direction (WT) and lack of effect in the other (KO) is a powerful demonstration of on-target in vivo activity.
Part 3: Comparison with Alternative Target Validation Methods
While knockout models are the definitive standard, other techniques can provide converging evidence of on-target activity. Each has distinct advantages and disadvantages.
Method
Principle
Pros
Cons
Knockout (KO) Model
Genetic deletion of the target protein.
Unambiguous: Complete and permanent removal of the target. The gold standard for validation.
Time-consuming & Costly: Generation of KO models is resource-intensive. Potential for developmental compensation.
Pharmacological Blockade
Pre-treatment with a selective antagonist to block the agonist's effect.
Rapid & Accessible: Can be performed quickly in standard cell lines or animals if a tool antagonist is available.
Contingent on Antagonist: Requires a highly selective antagonist, which may not exist. The antagonist itself could have off-target effects.
RNA Interference (siRNA/shRNA)
Transient knockdown of target mRNA, preventing protein expression.
Faster than KO: Can reduce protein levels within days. Allows for tunable knockdown levels.
Incomplete & Transient: Knockdown is rarely 100%, and effects are temporary. Potential for off-target knockdown of other genes.
CRISPR-Cas9 Gene Editing
Targeted gene disruption to create a knockout cell line.
Permanent & Precise: Creates a stable KO cell line, similar to a KO animal model but faster to generate.
Requires Cell Line Generation: More upfront effort than transient siRNA. Potential for off-target edits that must be screened for.
Conclusion
Confirming the on-target effects of a compound like 1-(4-Methoxyphenyl)piperazin-2-one is a cornerstone of rigorous drug development. While methods like pharmacological blockade and siRNA knockdown offer valuable, rapid insights, they are susceptible to confounding variables. The use of knockout models, both in vitro and in vivo, represents the most definitive and trustworthy approach. By demonstrating a complete lack of compound activity in the absence of its target, GPR88, researchers can establish an unequivocal link between the molecule and its mechanism of action. This foundational knowledge is indispensable for advancing novel GPR88-targeted therapeutics towards the clinic with confidence.
References
Meirsman, A. C., et al. (2016). Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist. Genes, Brain and Behavior.
NCBI Bookshelf. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
Proteintech Group. Western Blot Protocol.
Thermo Fisher Scientific. Western Blot Protocols and Recipes.
Abcam. (2023). Sample preparation of membrane-bound and nuclear proteins for western blot.
Biocompare. (2025). Western Blot Detection of Cell Membrane Proteins.
Létiche, E., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry.
Rojas-Durán, F., et al. (2014). Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice. Chemical Biology & Drug Design.
Kaufmann, K., et al. (2013). ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice. ACS Chemical Neuroscience.
Ovadia, O., et al. (2011). Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors. Journal of Biological Chemistry.
Immune System Research. (2020).
RTI International. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake.
Kaufmann, K., et al. (2013). ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. ACS Chemical Neuroscience.
MedchemExpress. ML 297 (VU 0456810)
Oxford Academic. (2024). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery.
MDPI. (2019). Utilization of Biased G Protein-Coupled Receptor Signaling towards Development of Safer and Personalized Therapeutics.
BenchChem. An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine.
Wise, A., et al. (2002). Target validation of G-protein coupled receptors. Drug Discovery Today.
PNAS. (2024).
Hothersall, J. D., et al. (2021). Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor. Bioorganic & Medicinal Chemistry Letters.
SciELO. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}.
Semantic Scholar. (2020).
Li, F., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. Journal of Medicinal Chemistry.
ACS Publications. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands.
ResearchGate. (2026). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells.
Comparative Transcriptomics of Monoaminergic Modulators: Evaluating 1-(4-Methoxyphenyl)piperazin-2-one Against Standard Therapeutics
As drug development increasingly relies on high-resolution molecular profiling, transcriptomics has become an indispensable tool for elucidating the precise mechanisms of novel small-molecule scaffolds. This guide provid...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development increasingly relies on high-resolution molecular profiling, transcriptomics has become an indispensable tool for elucidating the precise mechanisms of novel small-molecule scaffolds. This guide provides an in-depth, objective comparison of the transcriptomic footprint of 1-(4-Methoxyphenyl)piperazin-2-one —a versatile, centrally active piperazine derivative—against established pharmacological alternatives such as Fluoxetine (a selective serotonin reuptake inhibitor) and Benzylpiperazine (BZP, a stimulant piperazine).
Designed for researchers and application scientists, this guide dissects the causality behind experimental workflows, presents comparative RNA-seq data, and establishes a self-validating protocol for neuropharmacological screening.
Mechanism of Action & Pathway Mapping
Piperazine derivatives, particularly those bearing a methoxyphenyl moiety, are well-documented for their multimodal interactions with monoaminergic systems. Unlike stimulant piperazines such as BZP, methoxyphenylpiperazines generally exhibit a more relaxed, anxiolytic-like pharmacological profile and act as nonselective[1].
Specifically, derivatives in this class demonstrate high affinity for[2], effectively modulating downstream neuroplasticity and synaptic signaling. By acting as partial agonists or antagonists at these G-protein coupled receptors (GPCRs), 1-(4-Methoxyphenyl)piperazin-2-one triggers a distinct intracellular signaling cascade that ultimately reshapes the cellular transcriptome.
Fig 1. Receptor-mediated signaling cascade of 1-(4-Methoxyphenyl)piperazin-2-one.
Comparative Transcriptomic Profiling
To objectively evaluate the performance and off-target effects of 1-(4-Methoxyphenyl)piperazin-2-one, we compared its induced gene expression profile against two alternatives: Fluoxetine (standard SSRI) and BZP (stimulant piperazine known for inducing at high doses[3]).
Differential Gene Expression (DEGs)
The quantitative data below highlights the log2 fold-change (log2FC) of key neurodevelopmental and stress-response transcripts following a 24-hour treatment in human SH-SY5Y neuroblastoma cells.
Gene Symbol
Biological Function
1-(4-MeOPP)-2-one (log2FC)
Fluoxetine (log2FC)
BZP (log2FC)
p-adj Value
BDNF
Neurotrophin / Synaptogenesis
+2.15
+1.85
-0.45
< 0.001
HTR1A
Serotonin Receptor 1A
-1.10
-1.50
-0.10
< 0.01
DRD2
Dopamine Receptor D2
+1.45
+0.20
-1.80
< 0.005
FOS
Immediate Early Gene / Stress
+0.35
+0.15
+3.20
< 0.001
SLC6A4
Serotonin Transporter (SERT)
-0.85
-2.40
-0.60
< 0.05
Analysis: 1-(4-Methoxyphenyl)piperazin-2-one drives a robust upregulation of BDNF and DRD2, outperforming Fluoxetine in dopaminergic modulation while avoiding the severe stress-response (FOS spike) characteristic of BZP toxicity.
Pathway Enrichment (Gene Ontology)
Gene Ontology (GO) analysis reveals the broader biological processes modulated by these compounds. Enrichment scores (-log10 p-value) demonstrate the specificity of the product.
GO Term (Biological Process)
1-(4-MeOPP)-2-one Score
Fluoxetine Score
BZP Score
GO:0007268 (Synaptic Transmission)
8.4
7.1
2.3
GO:0007165 (Signal Transduction)
6.2
5.8
4.1
GO:0006950 (Response to Stress)
2.1
1.8
9.5
GO:0048666 (Neuron Development)
7.5
6.9
1.2
Experimental Methodology: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes internal controls and specific rationales (causality) to prevent systemic bias during neuropharmacological RNA-seq.
Fig 2. Standardized RNA-seq workflow for comparative transcriptomic analysis.
Step 1: Cell Culture & Treatment Paradigm
Model Selection: Human SH-SY5Y neuroblastoma cells are utilized. Causality: These cells endogenously express functional 5-HT and dopamine receptors, providing a biologically relevant, human-derived background for evaluating piperazine derivatives without the need for artificial transfection.
Treatment: Cells are seeded at
1×106
cells/well. Upon 80% confluence, they are treated with 10 µM of 1-(4-Methoxyphenyl)piperazin-2-one, Fluoxetine, BZP, or a 0.1% DMSO vehicle control.
Duration: A 24-hour incubation is selected. Causality: This time point bypasses transient immediate-early gene noise, capturing stable, secondary transcriptional responses (e.g., neurotrophic factor expression) critical for long-term efficacy.
Step 2: RNA Isolation & Quality Control
Extraction: Total RNA is isolated using a standard Phenol-Chloroform (TRIzol) method followed by column-based purification (e.g., RNeasy Mini Kit) to eliminate organic carryover.
Validation: RNA concentration is measured via Qubit fluorometry, and integrity is assessed using an Agilent Bioanalyzer.
Quality Threshold: Only samples with an RNA Integrity Number (RIN) > 9.0 are advanced. Causality: Strict RIN thresholds prevent transcript degradation bias, ensuring high-fidelity quantification of low-abundance neuroreceptor mRNAs.
Step 3: Library Construction & Sequencing
Enrichment: Poly-A selection is employed using oligo(dT) beads. Causality: Poly-A selection is chosen over rRNA depletion to maximize the sequencing depth allocated specifically to protein-coding transcripts, which are the primary effectors of the receptor-mediated signaling cascades.
Sequencing: Libraries are sequenced on an Illumina NovaSeq 6000 platform using 150 bp paired-end (PE) reads, targeting ~40 million reads per sample to ensure adequate statistical power for lowly expressed GPCRs.
Step 4: Bioinformatics Pipeline
Alignment: Raw reads are trimmed (Trimmomatic) and aligned to the human reference genome (GRCh38) using STAR aligner.
Quantification & Differential Expression: Read counts are generated via featureCounts. Differential expression is calculated using DESeq2 in R. Causality: DESeq2 utilizes empirical Bayes shrinkage for dispersion estimation, making it highly robust for controlling false discovery rates (FDR) in small-replicate pharmacological studies.
Conclusion
1-(4-Methoxyphenyl)piperazin-2-one presents a highly favorable transcriptomic profile compared to both traditional SSRIs and stimulant piperazines. By selectively upregulating neuroplasticity markers (BDNF) and modulating dopaminergic receptors (DRD2) without triggering the acute cellular stress pathways seen with BZP, this scaffold proves to be a highly viable candidate for next-generation neurotherapeutic development.
References
para-Methoxyphenylpiperazine - Wikipedia. Wikimedia Foundation. Verified overview of the pharmacological profile and monoamine reuptake inhibition of methoxyphenylpiperazines.
URL:[Link]
Sałaciak, K., et al. (2021). Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. Pharmaceuticals (Basel), MDPI.
URL:[Link]
Arbo, M. D., et al. (2014). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. ResearchGate.
URL:[Link]
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a critical extension of the experimental workflow. 1-(4-Methoxyphenyl)piperazin-2-one (often handled as a hydro...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a critical extension of the experimental workflow. 1-(4-Methoxyphenyl)piperazin-2-one (often handled as a hydrochloride salt) is a highly versatile small-molecule scaffold used extensively in drug discovery [2]. However, its piperazinone core and specific substitution pattern present distinct toxicological and environmental challenges.
To ensure laboratory safety and environmental integrity, the following guide details the causality behind its hazard profile and provides field-proven, self-validating protocols for its proper disposal.
Toxicological Profile & Disposal Causality
Before executing any disposal protocol, it is essential to understand why these specific containment measures are required. Piperazine derivatives are biologically active; improper disposal can lead to environmental persistence, aquatic toxicity, and severe respiratory or dermal sensitization in lab personnel.
Table 1: Hazard Classification and Operational Causality
GHS Classification
Hazard Code
Operational Implication for Disposal
Acute Toxicity (Oral/Dermal/Inhal.)
H302, H312, H332
Mandates zero-exposure handling; requires sealed, puncture-proof secondary containment for all waste[1].
Skin/Eye Irritation
H315, H319
Spills must be neutralized and absorbed without direct contact; standard nitrile gloves require a secondary layer [1].
STOT SE 3 (Respiratory)
H335, H336
Aerosolization of powders during sweeping is strictly prohibited. Requires wet-wiping or HEPA-filtered vacuums [1].
Pre-Disposal Logistics & PPE Specifications
Every disposal protocol must operate as a self-validating system. The first layer of validation is ensuring the correct Personal Protective Equipment (PPE) is equipped and verified before handling waste.
Table 2: Required PPE Specifications & Validation Checks
PPE Category
Specification
Self-Validation Check
Gloves
Double-layered Nitrile (min 0.11mm thickness)
Inspect outer glove for degradation or discoloration after 15 minutes of solvent contact.
Eye Protection
Chemical safety goggles (ANSI Z87.1)
Ensure a tight seal around the face; a face shield is required for bulk liquid transfers.
Respiratory
N95/P100 particulate respirator or Fume Hood
Verify fume hood face velocity is between 80–120 fpm before opening waste containers.
Body
Chemically resistant lab coat or Tyvek sleeves
Ensure inner cuffs are securely tucked under the outer glove layer to prevent wrist exposure.
Step-by-Step Disposal Methodologies
Because 1-(4-Methoxyphenyl)piperazin-2-one contains robust C-N bonds, it cannot be landfilled or flushed down the drain. The ultimate destruction route must be high-temperature chemical incineration [4].
Protocol A: Solid Waste (Unused or Contaminated Powder)
Causality: Dry powders pose a severe inhalation risk (STOT SE 3). Containment must prioritize preventing aerosolization.
Consolidation : Inside a certified fume hood, transfer unused powder into a compatible, sealable high-density polyethylene (HDPE) or glass container.
Secondary Containment : Place the primary container inside a heavy-duty, transparent hazardous waste bag.
Validation Check : Invert the sealed primary container gently to ensure no particulate leakage occurs around the cap before placing it in the secondary bag.
Destruction Route : Route to a licensed Treatment, Storage, and Disposal Facility (TSDF). The material must be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Why? The scrubber is mandatory to neutralize toxic nitrogen oxide (NOx) fumes generated during the combustion of the piperazine ring [4].
Protocol B: Liquid Waste (Solvent Mixtures)
Causality: The compound is often dissolved in organic solvents during synthesis. Mixing incompatible solvents during disposal can cause exothermic reactions.
Segregation : Identify the carrier solvent. Segregate the waste strictly into "Halogenated" (e.g., DCM, Chloroform) or "Non-Halogenated" (e.g., Methanol, DMSO) waste streams.
Transfer : Using a closed-system safety funnel, transfer the liquid into a designated, grounded HPLC waste carboy.
Validation Check : Visually confirm the waste container is not filled beyond 80% capacity. This headspace is critical to accommodate vapor expansion and prevent pressure-induced ruptures.
Disposal : Cap tightly, label with the exact solvent composition and chemical constituents, and transfer to the facility's hazardous waste accumulation area for incineration.
Protocol C: Contaminated Consumables
Collection : Gather all pipette tips, weighing boats, filter papers, and wipes that contacted the chemical.
Packaging : Place inside a puncture-resistant, biohazard-style bin lined with a 6-mil polyethylene bag.
Validation Check : Press down on the sealed bag (while wearing heavy leather over-gloves) to ensure no sharp objects (e.g., glass pipettes) breach the plastic. Treat as solid hazardous waste.
Emergency Spill Response & Decontamination
A spill represents a breach of containment. This protocol ensures rapid stabilization and prevents respiratory exposure to dust or solvent aerosols.
Evacuate & Ventilate : Clear personnel from the immediate area. If a powder spill occurs outside a fume hood, allow airborne dust to settle for 5 minutes.
Don PPE : Upgrade to a P100 respirator and double-glove.
Containment (Solid) : Do not dry sweep. Lightly mist the powder with a compatible, low-volatility solvent (e.g., water or a dilute surfactant) to suppress dust formation [3].
Containment (Liquid) : Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or commercial spill sand) [3].
Collection : Use a non-sparking plastic scoop to transfer the absorbed mass into a hazardous waste bucket.
Decontamination : Wash the spill site thoroughly with soap and copious amounts of water. Validation Check: Swipe the cleaned area with pH paper or a UV light (if the compound fluoresces) to ensure no residue remains. Collect all wash water as hazardous liquid waste [3].
Waste Segregation and Disposal Workflow
The following logic tree dictates the operational flow for segregating and neutralizing 1-(4-Methoxyphenyl)piperazin-2-one waste streams.
Logical workflow for the segregation and incineration of 1-(4-Methoxyphenyl)piperazin-2-one waste.
References
NextSDS. (n.d.). 1-(4-methoxyphenyl)piperazin-2-one hydrochloride - Chemical Substance Information. Retrieved from[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.